molecular formula C10H8O5 B1674051 Fraxetin CAS No. 574-84-5

Fraxetin

Cat. No.: B1674051
CAS No.: 574-84-5
M. Wt: 208.17 g/mol
InChI Key: HAVWRBANWNTOJX-UHFFFAOYSA-N
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Description

Fraxetin is a hydroxycoumarin that is 6-methoxycoumarin in which the hydrogens at positions 7 and 8 have been replaced by hydroxy groups. It has a role as an Arabidopsis thaliana metabolite, an antimicrobial agent, an apoptosis inhibitor, an apoptosis inducer, an antioxidant, an anti-inflammatory agent, a hepatoprotective agent, an antibacterial agent and a hypoglycemic agent. It is a hydroxycoumarin and an aromatic ether.
This compound has been reported in Salsola laricifolia, Aesculus turbinata, and other organisms with data available.

Properties

IUPAC Name

7,8-dihydroxy-6-methoxychromen-2-one
Source PubChem
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InChI

InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVWRBANWNTOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205992
Record name Fraxetin
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Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

574-84-5
Record name Fraxetin
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Record name Fraxetin
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Record name Fraxetin
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Record name 7,8-dihydroxy-6-methoxy-2-benzopyrone
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Record name FRAXETIN
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Foundational & Exploratory

Fraxetin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxetin, a naturally occurring O-methylated coumarin, has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and workflow visualizations are provided to facilitate practical application in a research and development setting.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Oleaceae family, with the genus Fraxinus (ash trees) being a principal source. The bark of these trees, often referred to as Cortex Fraxini, is particularly rich in this compound. Other notable plant sources include:

  • Fraxinus rhynchophylla : The stem and root bark of this species are well-documented sources of this compound.[1][2][3]

  • Fraxinus chinensis (Chinese Ash)

  • Fraxinus excelsior (European Ash)

  • Aesculus hippocastanum (Horse Chestnut): this compound is present in the seeds of this plant, where it exists as the aglycone of its glucoside, fraxin.[4]

  • Datura stramonium (Jimsonweed): The seeds of this plant also contain this compound.[1]

  • Salsola laricifolia [5]

  • Aesculus turbinata [5]

This compound has also been identified in other plant families, including Sapindaceae and Euphorbiaceae.[6]

Extraction Methodologies

The extraction of this compound from its natural sources can be achieved through various methods, each with distinct advantages in terms of efficiency, solvent consumption, and extraction time. The choice of method often depends on the specific plant material and the desired scale of extraction.

Conventional Solvent Extraction

Maceration: This is a simple and widely used method involving the soaking of the plant material in a solvent at room temperature for an extended period.

Reflux Extraction: This technique involves boiling the plant material with a solvent and condensing the vapors back into the extraction vessel. This method is generally more efficient than maceration due to the use of heat.

Modern Extraction Techniques

Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt the plant cell walls, thereby enhancing solvent penetration and mass transfer. UAE is known for its reduced extraction times and lower solvent consumption compared to conventional methods.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction. This technique offers significant advantages in terms of speed and reduced solvent usage.

Comparative Analysis of Extraction Methods

The efficiency of different extraction methods can vary significantly. The following table summarizes available quantitative data on this compound yields from different sources using various techniques.

Plant SourcePlant PartExtraction MethodSolventKey ParametersThis compound YieldReference
Aesculus hippocastanumFlowersMaceration followed by solvent partitioningMethanolRoom temperature, 8 days0.0507% (w/w)[2]
Cortex FraxiniBarkUltrasound-Assisted Extraction with Deep Eutectic Solvent (DES)Betaine/Glycerin (1:3) with 20% water30 min, Solid-liquid ratio: 15 mg/mLNot specified for this compound alone, but showed higher efficiency for total coumarins than conventional methods.[7]
Cortex FraxiniBarkReflux Extraction95% Ethanol1 hour, repeated three timesNot specified for this compound alone.[8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Coumarins from Cortex Fraxini

This protocol is based on the ultrasound-assisted deep eutectic solvent extraction method, which has shown high efficiency for coumarin extraction.[7]

Materials:

  • Dried and powdered Cortex Fraxini

  • Betaine

  • Glycerin

  • Deionized water

  • Ultrasonic bath

Procedure:

  • Preparation of Deep Eutectic Solvent (DES): Mix betaine and glycerin in a molar ratio of 1:3. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed. Add 20% (v/v) deionized water to the DES.

  • Extraction: Weigh 1.5 g of powdered Cortex Fraxini and place it in a flask. Add 100 mL of the prepared DES to achieve a solid-liquid ratio of 15 mg/mL.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.

  • Separation: After extraction, centrifuge the mixture to separate the solid residue from the supernatant containing the extracted coumarins.

  • Analysis: The supernatant can be diluted with a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the purification of this compound from a crude extract of Cortex Fraxini.[4]

Materials:

  • Crude extract of Cortex Fraxini

  • n-Butanol

  • Methanol

  • 0.5% Acetic acid in water

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

Procedure:

  • Preparation of Two-Phase Solvent System: Prepare a mixture of n-butanol, methanol, and 0.5% acetic acid in a volume ratio of 5:1.5:5. Thoroughly mix the solvents and allow the phases to separate in a separatory funnel.

  • HSCCC Operation:

    • Pump the lower aqueous phase into the HSCCC column as the stationary phase.

    • Rotate the column at an appropriate speed (e.g., 800 rpm).

    • Pump the upper organic phase through the column as the mobile phase at a flow rate of 2.0 mL/min.

  • Sample Injection: Once the hydrodynamic equilibrium is reached, dissolve 150 mg of the crude extract in a suitable volume of the biphasic solvent system and inject it into the column.

  • Fraction Collection: Collect the effluent from the column in fractions.

  • Analysis and Isolation: Monitor the fractions using a suitable analytical technique (e.g., TLC or HPLC). Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound. From 150 mg of crude extract, 5.8 mg of this compound with a purity of 97.2% was obtained.[4]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, which are critical in the pathogenesis of various diseases, including cancer and inflammatory disorders.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer. This compound has been shown to inhibit the proliferation and induce apoptosis in glioma and colon adenocarcinoma cells by inactivating the JAK2/STAT3 signaling pathway.[1][7] It achieves this by decreasing the phosphorylation of JAK2 and its downstream effector STAT3, thereby blocking STAT3 nuclear translocation.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization TargetGenes Target Gene (e.g., Proliferation, Anti-apoptosis) pSTAT3_dimer->TargetGenes Nuclear Translocation This compound This compound This compound->pJAK2 Inhibits Cytokine Cytokine Cytokine->CytokineReceptor

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and angiogenesis. This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway in prostate cancer cells, leading to decreased proliferation, migration, and invasion.[4] It exerts this effect by reducing the phosphorylation of both PI3K and Akt.[4]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K pPI3K p-PI3K PI3K->pPI3K Phosphorylation PIP2 PIP2 pPI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Phosphorylation DownstreamEffectors Downstream Effectors (e.g., mTOR, Bad) pAkt->DownstreamEffectors CellSurvival Cell Survival & Proliferation DownstreamEffectors->CellSurvival Promotes This compound This compound This compound->pPI3K Inhibits This compound->pAkt Inhibits GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. This compound has been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), by activating the Nrf2/ARE pathway. This activation involves the nuclear translocation of Nrf2, where it binds to the ARE in the promoter region of target genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding AntioxidantGenes Antioxidant Genes (e.g., HO-1) ARE->AntioxidantGenes Activates Transcription AntioxidantResponse Antioxidant Response AntioxidantGenes->AntioxidantResponse Leads to This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces Dissociation

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. It can block the activation of IKKβ, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex pIKK p-IKK IKK->pIKK Phosphorylation IkBa_NFkB IκBα-NF-κB Complex pIKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation & NF-κB Release InflammatoryGenes Pro-inflammatory Genes NFkB->InflammatoryGenes Nuclear Translocation & Transcription Inflammation Inflammation InflammatoryGenes->Inflammation Leads to This compound This compound This compound->pIKK Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK

Caption: this compound inhibits the NF-κB inflammatory pathway.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and detailed various extraction and purification methodologies. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as JAK/STAT, PI3K/Akt, Nrf2/ARE, and NF-κB, provides a strong foundation for future research and drug development endeavors. The presented experimental protocols and comparative data aim to serve as a valuable resource for scientists working on the isolation and characterization of this important bioactive molecule. Further research focusing on optimizing extraction yields and conducting clinical trials is warranted to fully explore the therapeutic applications of this compound.

References

The Fraxetin Biosynthesis Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fraxetin, a hydroxylated coumarin, and its derivatives are pivotal secondary metabolites in the plant kingdom, playing a crucial role in iron homeostasis and exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants, with a primary focus on the model organism Arabidopsis thaliana. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic steps, regulatory mechanisms, and key experimental methodologies. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the biochemical and signaling pathways to facilitate a deeper understanding and further investigation into this significant metabolic route.

Introduction

Coumarins are a class of benzopyrone-containing secondary metabolites widely distributed in the plant kingdom. Among them, this compound (7,8-dihydroxy-6-methoxycoumarin) has garnered significant attention due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. In plants, this compound and related coumarins are integral to the strategy I iron acquisition system, particularly in response to iron deficiency in alkaline soils.[1][2][3][4][5][6][7] The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway, involving a series of enzymatic reactions that are tightly regulated in response to environmental cues.[3] Understanding this pathway is not only crucial for plant biology but also holds immense potential for the biotechnological production of this compound for pharmaceutical applications.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. The core pathway leading to this compound involves two key enzymatic steps that convert feruloyl-CoA, a central intermediate in phenylpropanoid metabolism, into this compound.

Step 1: Conversion of Feruloyl-CoA to Scopoletin

The first committed step in the biosynthesis of this compound-related coumarins is the ortho-hydroxylation of feruloyl-CoA to 6'-hydroxyferuloyl-CoA. This reaction is catalyzed by Feruloyl-CoA 6'-hydroxylase (F6'H1) , a 2-oxoglutarate-dependent dioxygenase.[4][6][7] The resulting 6'-hydroxyferuloyl-CoA is unstable and undergoes spontaneous trans/cis isomerization and lactonization to form the coumarin scaffold, yielding scopoletin (7-hydroxy-6-methoxycoumarin).[8][9]

Step 2: Conversion of Scopoletin to this compound

The final step in this compound biosynthesis is the hydroxylation of scopoletin at the C8 position. This reaction is catalyzed by Scopoletin 8-hydroxylase (S8H) , another 2-oxoglutarate and Fe(II)-dependent dioxygenase.[4] This hydroxylation introduces a second hydroxyl group ortho to the existing one, forming the catechol moiety characteristic of this compound.

Fraxetin_Biosynthesis_Pathway cluster_enzymes Enzymes Feruloyl-CoA Feruloyl-CoA Scopoletin Scopoletin Feruloyl-CoA->Scopoletin F6'H1 This compound This compound Scopoletin->this compound S8H F6H1 F6'H1 S8H S8H Fraxetin_Regulation_Pathway Iron_Deficiency Iron Deficiency FIT_Activation FIT Activation Iron_Deficiency->FIT_Activation Gene_Expression Upregulation of F6'H1 and S8H genes FIT_Activation->Gene_Expression Fraxetin_Biosynthesis Increased this compound Biosynthesis Gene_Expression->Fraxetin_Biosynthesis S8H_Assay_Workflow A Prepare Reaction Mixture (Buffer, Cofactors, Substrate) B Add Purified S8H Enzyme A->B C Incubate at 31.5°C for 10 min B->C D Terminate with Methanol C->D E Analyze by HPLC D->E F Quantify this compound E->F

References

Fraxetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is a naturally occurring O-methylated coumarin, a class of benzopyrone secondary metabolites found widely in the plant kingdom. It is notably isolated from various plant species, including those of the Fraxinus (ash) genus, particularly from Cortex Fraxini, a traditional Chinese herb.[1][2] this compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects.[1][3] This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, biosynthetic origins, mechanisms of action, and relevant experimental methodologies for its study.

Chemical Identity and Structure

This compound is structurally defined as a hydroxycoumarin with a methoxy group at position 6 and two hydroxyl groups at positions 7 and 8 of the benzopyran-2-one core.[4] This catechol-like moiety is crucial for many of its biological activities, particularly its potent antioxidant and metal-chelating properties.[5]

Table 2.1: Chemical Identifiers for this compound

IdentifierValueCitation
IUPAC Name 7,8-dihydroxy-6-methoxychromen-2-one[4]
Synonyms 7,8-Dihydroxy-6-methoxycoumarin, Fraxetol[4][6][7]
CAS Number 574-84-5[4][6][8]
Molecular Formula C₁₀H₈O₅[4][6][8]
Molecular Weight 208.17 g/mol [4][6][8]
Canonical SMILES COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O[9][]
InChI Key HAVWRBANWNTOJX-UHFFFAOYSA-N[9][11]

Physicochemical and Spectral Properties

This compound presents as a crystalline solid and exhibits limited solubility in water but is soluble in organic solvents like DMSO and DMF.[9][12]

Table 3.1: Physicochemical Properties of this compound

PropertyValueCitation
Appearance Light yellow crystalline flakes/powder[9]
pKa (Predicted) 7.22 ± 0.20[9]
UV Absorption (λmax) 211, 341 nm[11][12]
Solubility DMSO: ~20-42 mg/mLDMF: ~5 mg/mLDMSO:PBS (pH 7.2) (1:10): ~0.09 mg/mLWater: Insoluble[11][12][13]

Table 3.2: Spectral Data for this compound

Spectrum TypeDataCitation
¹H NMR (acetone-d₆, in ppm): δ 3.87 (3H, s, 6-OCH₃), 6.15 (1H, d, J = 9.3 Hz, H-3), 6.76 (1H, s, H-5), 7.91 (1H, d, J = 9.3 Hz, H-4)[14]

Biosynthesis

In plants, this compound is synthesized via the phenylpropanoid pathway. The biosynthesis can proceed through multiple routes, with key precursors being esculetin and ferulic acid.[1][14] One major pathway involves the hydroxylation of scopoletin at the C-8 position, a reaction catalyzed by the enzyme Scopoletin 8-hydroxylase (S8H).[14][15] Scopoletin itself can be formed from the methylation of esculetin or derived from ferulic acid through the action of enzymes like feruloyl CoA 6′-hydroxylase (F6′H).[14] This pathway is particularly induced in plants under iron-deficient conditions, as this compound acts as a chelator to help mobilize iron from the soil.[5][16]

G cluster_0 Phenylpropanoid Pathway cluster_1 Coumarin Core Biosynthesis cluster_2 Alternative Route Phenylalanine Phenylalanine 4-Hydroxycinnamic acid 4-Hydroxycinnamic acid Phenylalanine->4-Hydroxycinnamic acid Caffeic acid Caffeic acid 4-Hydroxycinnamic acid->Caffeic acid Ferulic acid Ferulic acid Caffeic acid->Ferulic acid COMT Esculetin Esculetin Caffeic acid->Esculetin Feruloyl-CoA Feruloyl-CoA Ferulic acid->Feruloyl-CoA 4CL Scopoletin Scopoletin Feruloyl-CoA->Scopoletin F6'H This compound This compound Scopoletin->this compound S8H Esculetin->Scopoletin OMT

Fig. 1: Simplified biosynthetic pathway of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide array of biological effects by modulating multiple cellular signaling pathways.

Table 5.1: Summary of this compound's Biological Activities

ActivityMechanism of Action & Key Molecular TargetsCitation
Antioxidant Direct scavenging of DPPH, ABTS, and H₂O₂ radicals. Upregulation of the Nrf2/ARE pathway, leading to increased expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[11][13][17][18]
Anti-inflammatory Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2). Downregulation of key inflammatory signaling cascades including NF-κB, PI3K/Akt, and MAPK pathways.[1][11][19][20]
Anticancer Inhibition of cancer cell proliferation, invasion, and migration. Induction of apoptosis via the mitochondrial pathway (decreased membrane potential, activation of caspase-9 and -3). Inhibition of the JAK2/STAT3 signaling pathway.[1][21]
Hepatoprotective Attenuation of liver fibrosis by targeting NF-κB/IκBα, MAPKs, and Bcl-2/Bax pathways. Reduction of serum markers of liver damage (AST, ALT, bilirubin).[11]
Antibacterial Inhibition of Staphylococcus aureus growth by disrupting nucleic acid and protein synthesis and inhibiting DNA topoisomerase I and II.[22]
Anti-adipogenic Suppression of lipid accumulation in preadipocytes by regulating MAPK signaling pathways (downregulation of Erk1/2 and Jnk, upregulation of p38).[23][24]
Antifibrotic (Renal) Amelioration of renal interstitial fibrosis by inhibiting the ERK signaling pathway.[25]
Key Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to interact with and modulate critical intracellular signaling networks.

5.1.1 Anti-inflammatory Signaling (NF-κB Pathway)

This compound exerts potent anti-inflammatory effects by inhibiting the canonical NF-κB pathway. In inflammatory conditions, stimuli can activate the IKK complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[11][20]

LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibits This compound->IkBa_NFkB Prevents Degradation

Fig. 2: this compound's inhibition of the NF-κB signaling pathway.

5.1.2 Antioxidant Response (Nrf2/HO-1 Pathway)

This compound enhances the cellular antioxidant defense system by activating the Nrf2 pathway. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress or activators like this compound disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[17][18]

cluster_nuc Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1 HO-1 Gene ARE->HO1 Binding Antioxidant_Enzymes Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Enzymes Transcription This compound This compound This compound->Keap1_Nrf2 Induces Dissociation

Fig. 3: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

5.1.3 Proliferation and Survival (PI3K/Akt & MAPK Pathways)

This compound's anticancer and anti-inflammatory effects are also mediated through its modulation of the PI3K/Akt and MAPK signaling pathways, which are critical regulators of cell survival, proliferation, and inflammation. This compound has been shown to suppress the activation (phosphorylation) of Akt, thereby inhibiting downstream pro-survival signals.[1][19] It also differentially regulates MAPK pathways; for example, in adipocytes, it suppresses the pro-adipogenic Erk1/2 and Jnk pathways while activating p38.[23] In renal fibrosis, it exerts protective effects by inhibiting the ERK pathway.[25]

GF Growth Factors / Inflammatory Stimuli Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_cascade Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., NF-κB, AP-1) Akt->Downstream MAPK_cascade->Downstream Response Cellular Responses (Proliferation, Inflammation, Survival) Downstream->Response This compound This compound This compound->PI3K Inhibits This compound->MAPK_cascade Modulates

Fig. 4: this compound's modulation of PI3K/Akt and MAPK pathways.

Experimental Protocols

This section provides representative methodologies for the study of this compound.

In Vitro Antioxidant Capacity: DPPH Radical Scavenging Assay

This protocol is based on the principle that antioxidants will reduce the stable violet-colored radical DPPH (2,2-diphenyl-1-picrylhydrazyl) to the yellow-colored non-radical form, with the change in absorbance being proportional to the antioxidant capacity. This compound has a reported IC₅₀ of 44.1 μM in this assay.[11]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in methanol to achieve a range of final concentrations (e.g., 10, 25, 50, 75, 100 μM). Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 μL of each this compound dilution (or control) to respective wells.

    • Add 100 μL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as the blank. A control consists of 100 μL methanol and 100 μL DPPH solution.

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging against the concentration of this compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Western Blot Analysis of NF-κB Pathway

This protocol describes how to measure the effect of this compound on the protein levels of key components of the NF-κB pathway (e.g., IκBα, phospho-p65) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 μM) for 2 hours.

    • Stimulate the cells with LPS (e.g., 1 μg/mL) for 30 minutes (for IκBα degradation) or 1 hour (for p65 phosphorylation). Include untreated and LPS-only controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-IκBα, anti-phospho-NF-κB p65, anti-p65, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control (β-actin).

cluster_workflow Western Blot Experimental Workflow A 1. Cell Seeding (e.g., RAW 264.7) B 2. Pre-treatment (this compound or Vehicle) A->B C 3. Stimulation (e.g., LPS) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. ECL Detection I->J K 11. Data Analysis (Densitometry) J->K

Fig. 5: General workflow for a Western Blot experiment.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a diverse range of biological properties. Its ability to modulate key cellular pathways involved in oxidative stress, inflammation, and cell proliferation, such as the Nrf2, NF-κB, and MAPK pathways, underscores its significant therapeutic potential. The data presented in this guide highlight this compound as a promising lead compound for the development of novel drugs targeting a variety of diseases, from inflammatory disorders to cancer. Further research, particularly in the areas of pharmacokinetics, bioavailability, and clinical efficacy, is warranted to fully translate its preclinical promise into therapeutic applications.

References

Fraxetin: A Comprehensive Technical Guide to its Pharmacological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is a naturally occurring coumarin derivative found in various medicinal plants, most notably in the bark of Fraxinus species.[1][2] Possessing a range of biological activities, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacological effects of this compound, its mechanisms of action, and its therapeutic potential, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Pharmacological Effects of this compound

This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects.[2][3] These diverse biological functions are attributed to its ability to modulate various cellular signaling pathways.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vitro and in vivo pharmacological effects of this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
FM55PHuman Melanoma32.42 ± 4.21[1][4][5]
FM55M2Human Melanoma46.04 ± 4.17[1][4][5]
A375Human Melanoma44.03 ± 12.02[4][5]
SK-MEL 28Human Melanoma73.16 ± 7.38[1][4][5]
HCC827Non-Small Cell Lung Cancer20.12[4]
H1650Non-Small Cell Lung Cancer22.45[4]
Huh7Hepatocellular Carcinoma~20[6]
Hep3BHepatocellular Carcinoma~50[6]
DU145Prostate Cancer41.3[5]

Table 2: In Vitro Enzyme Inhibition and Antioxidant Activity of this compound (IC50 Values)

Target/AssayActivityIC50Reference
5-LipoxygenaseAnti-inflammatory1.46 - 10 µM[1]
Xanthine OxidaseAntioxidantNot explicitly quantified, but inhibitory effect noted.[7][8]
DPPH Radical ScavengingAntioxidantVaries by experimental conditions.[9][10]
ABTS Radical ScavengingAntioxidantVaries by experimental conditions.[11]

Table 3: In Vivo Efficacy of this compound

ModelAnimalThis compound DoseKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO)Mice5 mg/kg (i.p.)Significantly reduced infarct volume and improved neurological scores.[3][12][13][14]
Carbon Tetrachloride (CCl4)-induced Liver FibrosisRats25 mg/kg and 50 mg/kgAmeliorated liver damage, reduced collagen deposition, and improved liver morphology.[2]
Chronic Unpredictable Stress (CUS)Mice20, 40, and 60 mg/kg (oral)Attenuated behavioral deficits, decreased serum corticosterone, and restored neurotransmitter levels.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Anti-inflammatory and Neuroprotective Signaling

This compound has been shown to suppress neuroinflammation by inhibiting the PI3K/Akt/NF-κB signaling pathway in microglia.[12]

Fraxetin_PI3K_Akt_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt IkB IκBα pAkt->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines induces transcription This compound This compound This compound->PI3K inhibits

This compound inhibits the PI3K/Akt/NF-κB pathway.
Anticancer Signaling

This compound has demonstrated anticancer activity by inhibiting the JAK2/STAT3 signaling pathway, which is often overactivated in various cancers.[3]

Fraxetin_JAK2_STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R JAK2 JAK2 IL6R->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_nuc p-STAT3 Dimer (in nucleus) pSTAT3_dimer->pSTAT3_nuc translocates TargetGenes Target Genes (e.g., Cyclin D1, Bcl-2) pSTAT3_nuc->TargetGenes induces transcription This compound This compound This compound->pJAK2 inhibits

This compound inhibits the JAK2/STAT3 signaling pathway.
Antioxidant Signaling

This compound enhances the cellular antioxidant defense system by activating the Nrf2/ARE signaling pathway.

Fraxetin_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nuc Nrf2 (in nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes induces transcription

This compound activates the Nrf2/ARE signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological effects.

In Vitro Assays
  • Cell Seeding: Seed cells (e.g., human melanoma cell lines, hepatocellular carcinoma cell lines) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of this compound concentration.

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-100 µM) to 100 µL of the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of this compound that scavenges 50% of the DPPH radicals.[9][10]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3 (Tyr705) at 1:1000 dilution, anti-p-Akt at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:2000-1:10000 dilution) for 1 hour at room temperature.[4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Models
  • Animal Model: Use male C57BL/6J mice (8-10 weeks old).

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).

  • MCAO Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery with a nylon monofilament. The duration of occlusion is typically 60-90 minutes, followed by reperfusion.

  • This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle (saline) intraperitoneally at specified time points (e.g., immediately after reperfusion and then daily).

  • Neurological Scoring: Assess neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).

  • Infarct Volume Measurement: At the end of the experiment, sacrifice the mice and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.[3][12]

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).

  • Induction of Fibrosis: Administer CCl₄ (e.g., 1-2 mL/kg, diluted in olive oil) via intraperitoneal injection twice a week for 4-8 weeks to induce liver fibrosis.

  • This compound Treatment: Co-administer this compound (e.g., 25 or 50 mg/kg) or vehicle orally or intraperitoneally on the days of CCl₄ administration or daily.

  • Biochemical Analysis: At the end of the treatment period, collect blood samples and measure serum levels of liver enzymes (ALT, AST) and markers of liver function.

  • Histopathological Analysis: Sacrifice the rats and collect liver tissue. Fix the tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition.

  • Data Analysis: Score the degree of liver fibrosis based on the histopathological findings. Quantify the area of collagen deposition using image analysis software.[2]

Therapeutic Potential and Future Directions

The extensive preclinical data on this compound highlight its significant therapeutic potential across a range of diseases. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation makes it a promising candidate for further drug development.

  • Neurodegenerative Diseases: this compound's neuroprotective and anti-inflammatory effects suggest its potential in treating conditions like ischemic stroke and other neurodegenerative disorders where inflammation and oxidative stress play a crucial role.[3][12]

  • Cancer: The anticancer properties of this compound, demonstrated in various cancer cell lines and its ability to inhibit key oncogenic pathways like JAK2/STAT3, warrant further investigation in preclinical cancer models and potentially in combination with existing chemotherapies.[3][4][5]

  • Liver Diseases: The hepatoprotective effects of this compound in models of liver fibrosis indicate its potential as a therapeutic agent for chronic liver diseases.[2]

  • Inflammatory Disorders: Given its potent anti-inflammatory properties, this compound could be explored for the treatment of various inflammatory conditions.

Future research should focus on several key areas to advance the clinical translation of this compound:

  • Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing effective dosing regimens.

  • In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a more comprehensive understanding of its therapeutic effects and potential side effects.

  • Preclinical Efficacy in a Wider Range of Disease Models: Evaluating the efficacy of this compound in more diverse and clinically relevant animal models is necessary to validate its therapeutic potential.

  • Safety and Toxicology Studies: Comprehensive safety and toxicology studies are required before this compound can be considered for clinical trials in humans.

References

The Role of Fraxetin in Plant Iron Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron (Fe) is an essential micronutrient for plant growth and development, playing a critical role in fundamental processes such as photosynthesis and respiration.[1] However, its bioavailability in soil, particularly in alkaline conditions, is often limited, posing a significant challenge to plant health and crop productivity.[2][3] Non-graminaceous plants, including the model organism Arabidopsis thaliana, have evolved a sophisticated "Strategy I" iron acquisition system. This strategy involves the acidification of the rhizosphere, the reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), and the subsequent uptake of Fe²⁺ by root cells.[4][5] A key component of this strategy is the biosynthesis and secretion of coumarins, a class of phenolic compounds that facilitate iron mobilization and uptake.[3] Among these, fraxetin (7,8-dihydroxy-6-methoxycoumarin) has emerged as a crucial player in iron homeostasis, especially under challenging alkaline soil conditions.[4][6] This technical guide provides an in-depth overview of the core functions of this compound in plant iron homeostasis, detailing its biosynthesis, regulation, and mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

This compound Biosynthesis and Secretion

Under iron-deficient conditions, particularly at elevated pH, Arabidopsis thaliana roots reprogram their metabolic pathways to produce and secrete significant amounts of this compound.[4][6] The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway.

The key enzymatic steps in this compound biosynthesis are:

  • Feruloyl-CoA 6'-hydroxylase 1 (F6'H1): This enzyme catalyzes the ortho-hydroxylation of feruloyl-CoA, a crucial initial step in the coumarin biosynthetic pathway.[7]

  • Scopoletin 8-hydroxylase (S8H): Following the formation of scopoletin, S8H (encoded by the gene At3g12900) hydroxylates scopoletin at the C8 position to produce this compound.[4][8]

  • CYP82C4: This cytochrome P450 enzyme can further hydroxylate this compound to sideretin. The relative production of this compound and sideretin is pH-dependent, with alkaline conditions favoring this compound accumulation.[2][3]

Once synthesized, this compound is found in its glycosylated form, fraxin, within the root cells. Prior to secretion into the rhizosphere, the glucose moiety is cleaved by β-glucosidases. The ATP-binding cassette (ABC) transporter PDR9/ABCG37 is responsible for the subsequent efflux of this compound into the soil.[3][9]

Quantitative Data on this compound's Role in Iron Homeostasis

The following tables summarize the quantitative effects of iron deficiency and pH on this compound secretion and the expression of key regulatory and biosynthetic genes.

Table 1: this compound Secretion in Arabidopsis thaliana Root Exudates

ConditionThis compound Secretion (relative abundance)Reference
Fe-sufficient (pH 5.5)Low[4]
Fe-deficient (pH 5.5)Moderate Increase[4]
Fe-sufficient (pH 7.5)Low[4]
Fe-deficient (pH 7.5)High (Predominant coumarin)[4]

Table 2: Gene Expression Fold Change in Arabidopsis thaliana Roots under Iron Deficiency

GeneFunctionFold Change (-Fe vs +Fe)Reference
F6'H1 This compound BiosynthesisStrongly upregulated[7]
S8H This compound BiosynthesisStrongly induced[2]
MYB72 Transcription FactorHighly induced[10]
IMA1 Signaling Peptide~3-fold increase[2]
IRT1 Iron TransporterStrongly induced[5]
FRO2 Ferric Chelate ReductaseStrongly induced[5]

Table 3: Effect of this compound on Plant Growth under Iron-Limiting Conditions

TreatmentPlant Fresh WeightChlorophyll ContentReference
f6'h1 mutantReducedReduced[2]
f6'h1 mutant + this compoundRescued/Partially RescuedRescued/Partially Rescued[6]
s8h mutantReducedReduced[6]
s8h mutant + this compoundRescued/Partially RescuedRescued/Partially Rescued[6]

Signaling Pathways and Regulatory Networks

The biosynthesis and secretion of this compound are tightly regulated by a complex signaling network that responds to the plant's iron status and the pH of the surrounding soil.

Fraxetin_Regulation Fe_deficiency Iron Deficiency URI URI (bHLH121) Fe_deficiency->URI activates FIT FIT (bHLH29) Fe_deficiency->FIT induces IMA1 IMA1/2 Peptides Fe_deficiency->IMA1 induces High_pHe High External pH High_pHe->IMA1 enhances effect bHLH_Ib bHLH Ib TFs (38, 39, 100, 101) URI->bHLH_Ib induces ILR3 ILR3 (bHLH105) ILR3->bHLH_Ib induces F6H1 F6'H1 FIT->F6H1 induces Fe_uptake Iron Uptake (IRT1, FRO2) FIT->Fe_uptake activates bHLH_Ib->FIT dimerizes with MYB72 MYB72 IMA1->MYB72 induces S8H S8H MYB72->S8H induces Fraxetin_biosynthesis This compound Biosynthesis F6H1->Fraxetin_biosynthesis S8H->Fraxetin_biosynthesis

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

Fraxetin_Biosynthesis_Workflow Feruloyl_CoA Feruloyl-CoA F6H1 F6'H1 Feruloyl_CoA->F6H1 Scopoletin Scopoletin F6H1->Scopoletin S8H S8H Scopoletin->S8H This compound This compound S8H->this compound CYP82C4 CYP82C4 This compound->CYP82C4 Fraxin Fraxin (glycoside in root) This compound->Fraxin glycosylation PDR9 PDR9 (ABCG37) This compound->PDR9 export Sideretin Sideretin CYP82C4->Sideretin BGLU42 BGLU42 Fraxin->BGLU42 deglycosylation BGLU42->this compound Rhizosphere Rhizosphere PDR9->Rhizosphere

Caption: this compound biosynthesis and secretion workflow.

Experimental Protocols

Quantification of this compound in Root Exudates by UPLC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters may need optimization based on the available instrumentation.

1. Sample Collection:

  • Grow Arabidopsis thaliana seedlings hydroponically or on agar plates with controlled iron and pH conditions.
  • For exudate collection, gently transfer seedlings to a solution (e.g., sterile water or a minimal nutrient solution) for a defined period (e.g., 24 hours).[11]
  • Collect the exudate solution and filter it through a 0.22 µm syringe filter to remove any debris.[11]

2. Sample Preparation:

  • Spike the filtered exudate sample with an appropriate internal standard (e.g., a commercially available isotopically labeled this compound or a structurally similar coumarin not present in the exudates).
  • Depending on the concentration, samples may be analyzed directly or concentrated by freeze-drying and resuspending in a smaller volume of the initial mobile phase.

3. UPLC-MS/MS Analysis:

  • UPLC System: A high-performance liquid chromatography system equipped with a reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3).[11]
  • Mobile Phase: A gradient of two solvents is typically used:
  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5-95% B over 10 minutes).
  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in multiple reaction monitoring (MRM) mode.
  • Ionization: Electrospray ionization (ESI) in either positive or negative mode (optimization required).
  • MRM Transitions:
  • This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion.
  • Internal Standard: Monitor the corresponding transition for the internal standard.

4. Data Analysis:

  • Generate a standard curve using a series of known concentrations of a pure this compound standard.
  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Spectrophotometric Quantification of Iron in Plant Tissues

This protocol is adapted from a method for quantifying iron in Arabidopsis seedlings.[6][12]

1. Sample Preparation:

  • Harvest root or shoot tissue and wash thoroughly with deionized water to remove any external iron contamination.
  • Dry the tissue in an oven at 60-70°C to a constant weight.
  • Weigh the dried tissue (typically 10-50 mg).

2. Acid Digestion:

  • Place the dried tissue in a digestion tube.
  • Add a mixture of concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) (e.g., 2:1 v/v).
  • Heat the samples in a digestion block at a temperature that allows for complete digestion without boiling over (e.g., 120-150°C) until the solution is clear.

3. Colorimetric Assay:

  • Dilute the digested sample to a known volume with deionized water.
  • Take an aliquot of the diluted sample and add a reducing agent (e.g., hydroxylamine hydrochloride or ascorbic acid) to convert all Fe³⁺ to Fe²⁺.
  • Add a chromogenic agent that forms a colored complex with Fe²⁺, such as bathophenanthroline disulfonate (BPDS) or 2,2'-bipyridyl.[6][13]
  • Add a buffer solution to maintain the optimal pH for color development (typically pH 4-5).
  • Allow the color to develop for a specified time.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the colored solution at the wavelength of maximum absorbance for the specific iron-chromogen complex (e.g., 535 nm for the Fe-BPDS complex).[6]

5. Calculation:

  • Prepare a standard curve using known concentrations of an iron standard solution.
  • Determine the iron concentration in the samples by comparing their absorbance to the standard curve.
  • Express the iron content as µg Fe per gram of dry weight of the plant tissue.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol outlines the general steps for analyzing the expression of genes involved in this compound biosynthesis and iron homeostasis.

1. RNA Extraction:

  • Harvest root tissue from plants grown under control and iron-deficient conditions.
  • Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
  • Extract total RNA using a commercial plant RNA extraction kit or a standard Trizol-based method.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Quantify the RNA and assess its purity using a spectrophotometer (A260/A280 ratio).
  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR:

  • Design or obtain validated primers for the target genes (F6'H1, S8H, MYB72, IMA1, etc.) and a reference gene (e.g., ACTIN2 or UBIQUITIN10).
  • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a SYBR Green-based qPCR master mix.
  • Perform the qRT-PCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.
  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
  • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the iron-deficient samples to the control samples.

Conclusion

This compound plays a pivotal and multifaceted role in the adaptation of non-graminaceous plants to iron-limiting conditions, particularly in alkaline soils. Its biosynthesis and secretion are tightly regulated by a complex signaling network that integrates internal iron status with external pH cues. Through its ability to chelate and reduce ferric iron, and potentially facilitate its uptake via an IRT1-independent pathway, this compound significantly enhances iron acquisition. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the mechanisms of plant iron homeostasis and for professionals in drug development exploring novel strategies for biofortification and improving crop resilience. A deeper understanding of the this compound-mediated iron uptake system holds promise for developing crops with enhanced nutritional value and greater tolerance to adverse soil conditions.

References

Spectroscopic Profile of Fraxetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for fraxetin (7,8-dihydroxy-6-methoxycoumarin), a naturally occurring coumarin derivative with significant pharmacological interest. The document outlines key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, details the experimental protocols for these analyses, and visualizes relevant biochemical pathways and analytical workflows.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

NMR Spectroscopic Data

NMR spectroscopy is crucial for the structural elucidation of this compound. The data presented here were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-47.94d9.47
H-57.10s-
H-36.28d9.47
-OCH₃3.81s-
-OH9.72br s-
Data sourced from reference[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

Carbon AtomChemical Shift (δ) ppm
C-2160.6
C-3113.0
C-4145.1
C-4a (10)111.1
C-5106.4
C-6146.5
C-7144.8
C-8143.4
C-8a (9)128.8
-OCH₃56.6
Data sourced from reference[1]
IR Spectroscopic Data

Infrared spectroscopy identifies the functional groups present in this compound. The characteristic absorption bands are listed below.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3300-3500Strong, BroadO-H Stretch (Phenolic)
~3100-3000Medium=C-H Stretch (Aromatic)
~1700-1735StrongC=O Stretch (α,β-unsaturated lactone)
~1600-1585Medium-StrongC=C Stretch (Aromatic ring)
~1500-1400Medium-StrongC=C Stretch (Aromatic ring)
~1300-1000StrongC-O Stretch (Ether and Phenol)
UV-Vis Spectroscopic Data

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule.

Table 4: UV-Vis Absorption Maxima for this compound

Solventλ_max (nm)
Methanol/Water211, 341[2]
Not Specified202, 286, 337 (as part of Cortex Fraxini extract)[3]

The absorption spectrum of this compound can exhibit a blue shift (hypsochromic shift) and a decrease in absorbance (hypochromic effect) upon interaction with macromolecules like DNA.[4][5]

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Utilize a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol
  • Sample Preparation (ATR Method): Place a small amount of the solid, dry this compound powder directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, the spectrum is collected over a range of 4000 to 400 cm⁻¹.

  • Background Correction: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This background is automatically subtracted from the sample spectrum by the instrument software.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations based on their position, intensity, and shape.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a suitable UV-grade solvent in which this compound is soluble and that does not absorb in the region of interest (typically 200-400 nm). A mixture of methanol and water is a common choice.[2]

  • Stock Solution Preparation: Prepare a stock solution of this compound by accurately weighing a known amount of the compound and dissolving it in a precise volume of the chosen solvent to achieve a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to prepare a working solution with a concentration that results in an absorbance value within the instrument's linear range (typically 0.1 - 1.0 A.U.). A concentration of around 10 µg/mL is often appropriate.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to be used as a blank (reference) and another with the this compound working solution.

  • Spectral Scan: Scan the sample from a higher to a lower wavelength (e.g., 400 nm to 200 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway modulated by this compound and a general workflow for its spectroscopic analysis.

This compound-Mediated Nrf2 Signaling Pathway

This compound is known to exert antioxidant effects by activating the Nrf2 signaling pathway.[1][4][6] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the expression of protective enzymes like Heme Oxygenase-1 (HO-1).

Fraxetin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation default state Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates HO1 HO-1 Protein (Antioxidant Enzyme) Transcription->HO1 leads to synthesis of Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation start Start: Purified this compound Sample nmr NMR Analysis (¹H, ¹³C) start->nmr ir IR Analysis (FTIR-ATR) start->ir uv UV-Vis Analysis start->uv nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ir_data Absorption Bands (cm⁻¹) Functional Groups ir->ir_data uv_data Absorption Maxima (λ_max) uv->uv_data structure Structural Elucidation & Functional Group Confirmation nmr_data->structure ir_data->structure uv_data->structure report Final Technical Report structure->report

References

Unlocking the Therapeutic Potential of Fraxetin: A Computational Docking and Molecular Modeling In-Depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational docking and molecular modeling studies of Fraxetin, a natural coumarin with promising therapeutic properties. By leveraging in silico techniques, researchers can elucidate the molecular mechanisms underlying this compound's bioactivities, identify novel protein targets, and guide the development of more potent and selective derivatives. This document details the experimental protocols for conducting such studies, presents key quantitative data in a structured format, and visualizes the intricate signaling pathways modulated by this compound.

Introduction to this compound and In Silico Drug Discovery

This compound (7,8-dihydroxy-6-methoxycoumarin) is a natural compound found in various plants, including the bark of Fraxinus species. It has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Computational docking and molecular modeling have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules like this compound with their biological targets. These methods provide valuable insights at the atomic level, complementing and guiding experimental research.

Molecular Targets and Binding Affinities of this compound

Molecular docking studies have identified several key protein targets through which this compound may exert its therapeutic effects. These studies predict the binding energy of this compound to the active sites of these proteins, with a lower binding energy indicating a higher predicted affinity. The following table summarizes the reported binding affinities of this compound with some of its putative targets.

Target ProteinPDB IDDocking SoftwareBinding Affinity (kcal/mol)Biological Process
AKT1-AutoDock Vina-8.0Cell Survival, Proliferation
TNF-AutoDock Vina-8.3Inflammation, Apoptosis
KDR (VEGFR2)-AutoDock Vina-8.1Angiogenesis
STAT3---Cell Proliferation, Apoptosis
JAK2---Signal Transduction
Human Serum Albumin (HSA)-AUTODOCK, CDOCKER-Drug Transport

Note: The PDB IDs and specific STAT3 and JAK2 binding affinities were not explicitly available in the provided search results. A binding energy of less than -5.0 kcal/mol is generally considered to indicate a good binding activity.[2]

Signaling Pathways Modulated by this compound

Computational and experimental studies have revealed that this compound can modulate several critical signaling pathways implicated in various diseases, particularly cancer. Understanding these pathways is crucial for deciphering the compound's mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.[1]

PI3K_Akt_Signaling GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Cell Survival, Proliferation Akt->Downstream This compound This compound This compound->PI3K inhibits

This compound inhibits the PI3K/Akt signaling pathway.
JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a crucial role in cytokine signaling and is often hyperactivated in cancer. This compound has been found to suppress this pathway.[3]

JAK2_STAT3_Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Gene Gene Transcription Nucleus->Gene This compound This compound This compound->JAK2 inhibits

This compound suppresses the JAK2/STAT3 signaling pathway.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) signaling pathway is a central regulator of cellular energy homeostasis. This compound has been shown to modulate this pathway, which could contribute to its metabolic and anticancer effects.[4]

AMPK_Signaling AMP AMP/ATP Ratio AMPK AMPK AMP->AMPK activates Downstream Metabolic Regulation AMPK->Downstream This compound This compound This compound->AMPK modulates Docking_Workflow PDB 1. Protein Structure Preparation (from PDB) Grid 3. Grid Box Generation (Define binding site) PDB->Grid Ligand 2. Ligand Preparation (this compound 3D structure) Docking 4. Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding energy, Poses) Docking->Analysis MD_Workflow Complex 1. System Preparation (Protein-Fraxetin Complex) Topology 2. Topology & Parameter Generation (e.g., AMBER, GROMOS) Complex->Topology Solvation 3. Solvation & Ionization (Water box, Neutralize charge) Topology->Solvation Minimization 4. Energy Minimization Solvation->Minimization Equilibration 5. Equilibration (NVT, NPT) Minimization->Equilibration Production 6. Production MD Run Equilibration->Production Trajectory 7. Trajectory Analysis (RMSD, RMSF, Binding Free Energy) Production->Trajectory

References

Fraxetin: A Technical Guide to its Applications in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxetin (7,8-dihydroxy-6-methoxycoumarin), a key bioactive coumarin primarily isolated from Cortex Fraxini, has a long history of use in traditional medicine for treating ailments such as dysentery, conjunctivitis, and excessive leukorrhea.[1] Modern pharmacological research has unveiled a broad spectrum of its therapeutic properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects.[2][3] This technical guide provides a comprehensive overview of the scientific evidence supporting the use of this compound, with a focus on its mechanisms of action at the molecular level. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and drug development.

Traditional and Herbal Medicine Applications

Cortex Fraxini, also known as Qinpi in Chinese, is the dried bark of several species of ash trees (Fraxinus spp.) and has been used in traditional Chinese medicine for over two millennia.[1] Its primary applications have been for conditions characterized by heat and dampness, such as diarrhea, dysentery, and eye inflammation. This compound, along with other coumarins like esculin and esculetin, is considered one of the principal active constituents responsible for the therapeutic effects of Cortex Fraxini.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound, highlighting its therapeutic potential across different disease models.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
FM55PHuman Malignant Melanoma32.42 ± 4.21[2]
FM55M2Human Malignant Melanoma46.04 ± 4.17[2]
A375Human Malignant Melanoma44.03 ± 12.02[2]
SK-MEL 28Human Malignant Melanoma73.16 ± 7.38[2]
HCC827Non-Small Cell Lung Cancer20.12[2]
H1650Non-Small Cell Lung Cancer22.45[2]
U251Glioma~100-200[1]
U87Glioma~100-200[1]
DU145Prostate Cancer>40 (significant inhibition)[4]
MCF-7Breast Cancer20, 40, 60 (significant inhibition)[5]
Huh7Hepatocellular Carcinoma~20[6]
Hep3BHepatocellular Carcinoma~50[6]

Table 2: In Vivo Dosage and Efficacy of this compound

Animal ModelDisease ModelDosageEfficacyReference
Nude MiceGlioma Xenograft30 mg/kg (intragastric)Significant decrease in tumor volume and weight[1]
RatsCarbon Tetrachloride-induced Liver Fibrosis25 mg/kg, 50 mg/kgAmeliorated liver damage and fibrosis[7]
MiceChronic Unpredictable Stress20, 40, 60 mg/kg (oral)Attenuated memory impairment and depressive-like behavior[8][9]
MiceDextran Sulphate Sodium-induced Colitis10, 30, 60 mg/kgAttenuated body weight loss, colon length reduction, and tissue damage[10]
RatsMonosodium Iodoacetate-induced OsteoarthritisNot specifiedProtected cartilage against destruction[11]

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Anti-inflammatory and Anti-arthritic Effects via TLR4/NF-κB Pathway

In the context of inflammation, particularly in osteoarthritis, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[11] By downregulating this pathway, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, and matrix-degrading enzymes like MMP-13, thereby protecting chondrocytes from apoptosis and degradation.[11]

Fraxetin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/IL-1β TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammation Inflammatory Genes (TNF-α, IL-6, MMPs) NFkB_nucleus->Inflammation Transcription This compound This compound This compound->TLR4 This compound->IKK Fraxetin_JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization STAT3_nucleus p-STAT3 (nucleus) pSTAT3->STAT3_nucleus Translocation Proliferation Gene Expression (Proliferation, Anti-apoptosis) STAT3_nucleus->Proliferation Transcription This compound This compound This compound->JAK2 Inhibits Phosphorylation Fraxetin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effects Cell Survival, Angiogenesis Downstream->Effects Fraxetin_MAPK_ERK_Pathway Stimulus External Stimuli Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response This compound This compound This compound->MEK Inhibition (in some cancers) Cell_Migration_Invasion_Workflow Start Seed U251 cells in 6-well plates Wound Create a linear scratch with a pipette tip (Wound Healing Assay) Start->Wound Transwell_start Coat Transwell inserts with Matrigel (Invasion Assay) Start->Transwell_start Wash1 Wash with PBS Wound->Wash1 Treat1 Add media with this compound (0, 100, 200 µM) Wash1->Treat1 Incubate1 Incubate for 24 hours Treat1->Incubate1 Image Capture images under a microscope Incubate1->Image Seed_transwell Seed U251 cells in serum-free media with this compound in the upper chamber Transwell_start->Seed_transwell Add_chemoattractant Add media with 10% FBS to the lower chamber Seed_transwell->Add_chemoattractant Incubate2 Incubate for 24 hours Add_chemoattractant->Incubate2 Remove_noninvading Remove non-invading cells from the upper surface Incubate2->Remove_noninvading Fix_stain Fix and stain invading cells on the lower surface Remove_noninvading->Fix_stain Count Count invading cells Fix_stain->Count

References

Methodological & Application

Application Note and Protocol: Isolation and Purification of Fraxetin from Fraxinus Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fraxetin is a naturally occurring O-methylated coumarin found in various species of the Fraxinus (ash) genus.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[2] This document provides a detailed protocol for the isolation and purification of this compound from the bark of Fraxinus species, commonly known as Cortex Fraxini. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for experimental and drug development purposes.

Data Presentation: Quantitative Summary

The following table summarizes the quantitative data from various studies on the isolation and purification of this compound and related coumarins from Fraxinus species.

MethodStarting MaterialCompoundYieldPurityReference
Adsorption Chromatography100 g Cortex Fraxinus powder (yielded 9.6 g crude extract)This compoundNot specified97.9%[3]
High-Speed Counter-Current Chromatography (HSCCC)150 mg crude extract of C. fraxinusThis compound5.8 mg97.2%[4][5]
High-Speed Counter-Current Chromatography (HSCCC)150 mg crude extract of C. fraxinusFraxin14.3 mg97.6%[4][5]
High-Speed Counter-Current Chromatography (HSCCC)150 mg crude extract of C. fraxinusAesculin26.5 mg99.5%[4][5]
High-Speed Counter-Current Chromatography (HSCCC)150 mg crude extract of C. fraxinusAesculetin32.4 mg98.7%[4][5]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from Fraxinus bark.

Protocol 1: Extraction of Crude Coumarins

This protocol describes a classic solvent extraction method to obtain a crude extract rich in coumarins from Fraxinus bark.

Materials:

  • Dried and powdered bark of Fraxinus species (Cortex fraxinus)

  • 95% Ethanol

  • Reflux apparatus

  • Rotary evaporator

  • Refrigerator for storage

Procedure:

  • Weigh 100 g of powdered Fraxinus bark and place it in a round-bottom flask.

  • Add 500 mL of 95% ethanol to the flask.

  • Set up the reflux apparatus and heat the mixture under reflux for 1 hour.

  • Allow the mixture to cool and then filter the extract.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the extracts from all three reflux cycles.

  • Evaporate the combined ethanol extracts under reduced pressure using a rotary evaporator at 55°C.

  • The resulting crude extract (approximately 9.6 g) should be stored in a refrigerator prior to purification.[3]

Protocol 2: Purification of this compound by Adsorption Chromatography

This protocol outlines the separation of this compound from the crude extract using adsorption chromatography.

Materials:

  • Crude Fraxinus extract

  • Superose 12 chromatography column

  • HPLC system

  • Methanol (30% in water) as the mobile phase

  • HPLC vials

  • NMR spectrometer for structural identification

Procedure:

  • Prepare the mobile phase: 30% methanol in water.

  • Equilibrate the Superose 12 column with the mobile phase at a flow rate of 0.5 mL/min.

  • Dissolve a known amount of the crude extract in the mobile phase.

  • Inject the dissolved crude extract onto the equilibrated column.

  • Elute the compounds with the 30% methanol mobile phase at a constant flow rate of 0.5 mL/min.

  • Monitor the elution profile using a UV detector. Four main peaks corresponding to aesuletin, aesculin, this compound, and fraxin should be observed.

  • Collect the fraction corresponding to the this compound peak.

  • Analyze the purity of the collected fraction using HPLC with area normalization. A purity of approximately 97.9% is expected.[3]

  • Confirm the chemical structure of the purified this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Protocol 3: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol provides an alternative method for this compound purification using HSCCC, which avoids the use of a solid support matrix.

Materials:

  • Crude Fraxinus extract

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • Two-phase solvent system: n-butanol–methanol–0.5% acetic acid (5:1.5:5, v/v)

  • HPLC system for purity analysis

  • NMR spectrometer for structural identification

Procedure:

  • Prepare the two-phase solvent system by mixing n-butanol, methanol, and 0.5% acetic acid in a 5:1.5:5 volume ratio.

  • Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

  • Fill the HSCCC coil with the upper (stationary) phase.

  • Pump the lower (mobile) phase into the column at a flow rate of 1.5 mL/min while the apparatus is rotating at 900 rpm.

  • Dissolve 150 mg of the crude extract in 5 mL of the upper phase.

  • Once the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution into the column.

  • Continue the elution with the lower phase and monitor the effluent with a UV detector at 254 nm.

  • Collect the fractions corresponding to the different peaks. This compound will be one of the separated compounds.

  • Analyze the purity of the this compound fraction by HPLC. A purity of approximately 97.2% can be achieved.[4][5]

  • Identify the structure of the isolated compound using 1H and 13C NMR.[4][5]

Visualizations

This compound Isolation and Purification Workflow

The following diagram illustrates the general workflow for isolating and purifying this compound from Fraxinus species.

Fraxetin_Isolation_Workflow start Fraxinus Bark (Cortex fraxini) powder Powdering start->powder extraction Solvent Extraction (e.g., 95% Ethanol Reflux) powder->extraction filtration Filtration extraction->filtration evaporation Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification crude_extract->purification adsorption Adsorption Chromatography (Superose 12) purification->adsorption Method 1 hsccc HSCCC purification->hsccc Method 2 analysis Purity & Structural Analysis adsorption->analysis hsccc->analysis hplc HPLC Analysis analysis->hplc nmr NMR Spectroscopy analysis->nmr pure_this compound Pure this compound hplc->pure_this compound nmr->pure_this compound

Caption: Workflow for this compound Isolation and Purification.

Biosynthetic Pathway of this compound

This diagram outlines the key steps in the biosynthesis of this compound, starting from the phenylpropanoid pathway.

Fraxetin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Branch phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL feruloyl_coa Feruloyl-CoA p_coumaroyl_coa->feruloyl_coa scopoletin Scopoletin feruloyl_coa->scopoletin F6'H1 This compound This compound scopoletin->this compound S8H (Scopoletin 8-hydroxylase)

Caption: Biosynthesis of this compound from Phenylalanine.

References

Application Notes: Quantification of Fraxetin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is a naturally occurring coumarin derivative found in various medicinal plants, notably in the bark of Fraxinus species (Ash trees).[1][2] It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4] These therapeutic properties are linked to its ability to modulate various signaling pathways, such as the JAK2/STAT3 and PI3K/Akt pathways.[1][3] Accurate and reliable quantification of this compound in plant extracts is crucial for the standardization of herbal medicines, quality control of raw materials, and in the development of new phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of phytochemicals like this compound due to its high resolution, sensitivity, and reproducibility.[5][6]

These application notes provide a comprehensive protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocols

1. Preparation of Standard Solutions

A precise standard curve is essential for the accurate quantification of this compound.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity ≥99%) and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.[7] This solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]

  • Calibration Curve: Inject each working standard solution (in triplicate) into the HPLC system. Construct a calibration curve by plotting the peak area against the corresponding concentration. The linearity of the curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.[8]

2. Sample Preparation: Extraction of this compound from Plant Material

The following protocol outlines a general procedure for the extraction of this compound from dried plant material.

  • Grinding: Mill the dried plant material (e.g., bark, leaves, flowers) into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it into a flask.

    • Add 50 mL of methanol.

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Alternatively, macerate the sample with methanol for 24 hours at room temperature.[7]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain the crude extract.[5]

  • Sample Solution for HPLC:

    • Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[9]

3. HPLC Instrumentation and Conditions

A reversed-phase HPLC method is recommended for the quantification of this compound.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5][9]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.[5][8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with an acid modifier and an organic solvent is typically employed. For example:

    • Solvent A: 0.1% Phosphoric Acid in Water[5]

    • Solvent B: Methanol[5]

    • A gradient program can be optimized as needed. A common starting point is a gradient from 18% B to a higher concentration over the run time.

  • Flow Rate: 1.0 mL/min[5][10]

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or 340 nm[5][7]

  • Injection Volume: 10-20 µL[7][8]

Data Presentation

Table 1: Quantitative Data of this compound in Plant Extracts

Plant SpeciesPart UsedThis compound Content (% of dry weight)Reference
Aesculus hippocastanum L.Flowers0.0507 ± 0.0012[7]
Fraxinus rhynchophyllaBark (Cortex Fraxini)Varies[2][11]

Note: The content of this compound in Cortex Fraxini can vary depending on the source, age, and processing of the plant material.

Table 2: HPLC Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range1-100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95-105%

These are typical values; actual results will depend on the specific instrumentation and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Methanol Extraction grinding->extraction filtration Filtration extraction->filtration concentration Evaporation filtration->concentration dissolution Dissolution in Methanol concentration->dissolution filtering 0.45 µm Syringe Filtration dissolution->filtering hplc_injection HPLC Injection filtering->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification This compound Quantification calibration_curve->quantification PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Inhibition of Proliferation Akt->Proliferation

References

Illuminating the Biological Activities of Fraxetin: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail in vitro assays for evaluating the diverse biological activities of Fraxetin, a natural coumarin with demonstrated antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and associated signaling pathways to facilitate research and development of this compound as a potential therapeutic agent.

Anti-Cancer Activity of this compound

This compound has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines. Its anti-cancer effects are mediated through the modulation of several key signaling pathways, including JAK2/STAT3, PI3K/Akt, and MAPK/ERK.

Quantitative Data: Anti-Cancer Activity of this compound
Cell LineCancer TypeIC50 (µM)Exposure TimeReference
HCC827Non-Small-Cell Lung Cancer20.1272 h[1]
H1650Non-Small-Cell Lung Cancer22.4572 h[1]
Huh7Hepatocellular Carcinoma~2048 h[2]
Hep3BHepatocellular Carcinoma~5048 h[2]
FM55PMelanoma32.42 ± 4.2172 h[1][3]
FM55M2Melanoma46.04 ± 4.1772 h[1][3]
A375Melanoma44.03 ± 12.0272 h[1]
SK-MEL 28Melanoma73.16 ± 7.3872 h[1]
DU145Prostate Cancer41.3Not Specified[4]
Experimental Protocols

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing cell viability using the MTT assay.

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in this compound-treated cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest cells (adherent and floating) treat_cells->harvest_cells wash_cells Wash with ice-cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and PI resuspend_cells->stain_cells incubate Incubate 15 min in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Anti-Inflammatory Activity of this compound

This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved, in part, by suppressing the PI3K/Akt/NF-κB signaling pathway.

Quantitative Data: Anti-Inflammatory Activity of this compound
Cell LineInflammatory StimulusMeasured ParameterThis compound Concentration (µM)% Inhibition / EffectReference
Primary MicrogliaLPSNO production10, 20, 30Dose-dependent decrease[5]
Primary MicrogliaLPSTNF-α mRNA10, 20, 30Dose-dependent decrease[5]
Primary MicrogliaLPSIL-1β mRNA10, 20, 30Dose-dependent decrease[5]
Primary MicrogliaLPSIL-6 mRNA10, 20, 30Dose-dependent decrease[5]
J774A.1LPS/ATPPro-inflammatory cytokinesNot specifiedDownregulation[6]
Experimental Protocols

This protocol measures the accumulation of nitrite, a stable product of nitric oxide (NO), in cell culture supernatants as an indicator of NO production.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) or microglia in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM).

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant or standard.

  • Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve.

This assay quantifies the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its enzymatic activity (light production).

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Signaling Pathway Analysis

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways modulated by this compound.

Protocol:

  • Protein Extraction: Treat cells with this compound and/or a stimulus, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software.

Signaling Pathways Modulated by this compound

Signaling_Pathways cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk_erk MAPK/ERK Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_JAK2->STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus_STAT Nucleus p_STAT3->Nucleus_STAT Dimerization & Translocation Gene_Expression_STAT Gene Expression (Proliferation, Survival) Nucleus_STAT->Gene_Expression_STAT Fraxetin_STAT This compound Fraxetin_STAT->p_JAK2 Inhibits Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p_Akt p-Akt Akt->p_Akt Downstream_Targets_Akt Downstream Targets (Cell Survival, Proliferation) p_Akt->Downstream_Targets_Akt Fraxetin_Akt This compound Fraxetin_Akt->p_Akt Inhibits Growth_Factor_Receptor_ERK Growth Factor Receptor Ras Ras Growth_Factor_Receptor_ERK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Nucleus_ERK Nucleus p_ERK->Nucleus_ERK Translocation Gene_Expression_ERK Gene Expression (Proliferation, Differentiation) Nucleus_ERK->Gene_Expression_ERK Fraxetin_ERK This compound Fraxetin_ERK->p_ERK Inhibits

Caption: Key signaling pathways modulated by this compound.

Antioxidant and Neuroprotective Activities

This compound has demonstrated significant antioxidant and neuroprotective effects in various in vitro models. It can scavenge free radicals and protect neuronal cells from oxidative stress-induced apoptosis.

Quantitative Data: Neuroprotective and Antioxidant Activity of this compound
Cell LineStressorMeasured ParameterThis compound Concentration (µM)EffectReference
SH-SY5YRotenoneROS formation100Reduced[7]
SH-SY5YRotenoneCaspase-3 activity100Attenuated[7]
SH-SY5YRotenoneLipid peroxidation100Decreased[8]
SH-SY5YRotenoneGlutathione redox status100Restored[8]
Experimental Protocol

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Add 100 µL of the this compound solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate for 30 minutes in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of scavenging activity: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

References

Fraxetin: A Natural Coumarin for Cellular Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fraxetin, a naturally occurring O-methylated coumarin found in plants such as Fraxinus rhynchophylla, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Beyond its therapeutic potential, the intrinsic fluorescence of the coumarin scaffold suggests that this compound may also serve as a valuable fluorescent probe for cellular imaging. Its utility in biological imaging stems from its ability to be visualized within cellular compartments, potentially offering insights into its uptake, distribution, and interaction with subcellular structures. This document provides an overview of this compound's potential as a fluorescent probe and detailed protocols for its application in cellular imaging.

Properties of this compound

This compound (7,8-Dihydroxy-6-methoxycoumarin) possesses inherent fluorescent properties characteristic of coumarin derivatives. While comprehensive photophysical data in various solvents and cellular environments are not extensively documented in the public domain, preliminary information suggests its potential for fluorescence microscopy.

PropertyValueReference
Molecular Formula C₁₀H₈O₅
Molar Mass 208.17 g/mol
Absorption Maximum (λabs) ~380 nm[3]
Emission Maximum (λem) ~517 nm[3]
Stokes Shift ~137 nmCalculated
Solubility Soluble in DMSO[4]

Principle of Application

The application of this compound as a fluorescent probe is based on its ability to be excited by a specific wavelength of light and subsequently emit light at a longer wavelength. This emitted fluorescence can be captured using a fluorescence microscope to visualize the localization of this compound within cells. The distribution and intensity of the fluorescence signal can provide information about the compound's permeability through the cell membrane and its accumulation in different cellular compartments. Furthermore, changes in the fluorescent signal upon interaction with cellular components or changes in the microenvironment could potentially be used for sensing applications, although this requires further investigation.

Experimental Protocols

Cell Culture and Preparation

A variety of cell lines can be used to study the cellular uptake and localization of this compound. The choice of cell line should be guided by the specific research question. For example, cancer cell lines such as HeLa, MCF-7, or A549 are commonly used to investigate the anticancer effects of natural compounds.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, or dishes with glass coverslips

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • For imaging experiments, seed the cells onto glass coverslips placed in 6-well plates or directly into glass-bottom imaging dishes.

  • Allow the cells to adhere and grow for 24-48 hours in the incubator.

cluster_0 Cell Culture Workflow A Start with a confluent T-75 flask of cells B Wash with PBS A->B C Trypsinize cells B->C D Neutralize with complete medium C->D E Centrifuge and resuspend in fresh medium D->E F Seed cells onto glass coverslips or imaging dishes E->F G Incubate for 24-48 hours F->G

Figure 1. Workflow for preparing cells for fluorescence imaging.

This compound Staining Protocol

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

  • PBS, pH 7.4

Protocol:

  • Prepare a stock solution of this compound: Dissolve this compound powder in sterile DMSO to a final concentration of 10-20 mM. Store the stock solution at -20°C, protected from light.

  • Prepare a working solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1, 5, 10, 20 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration that provides a good signal-to-noise ratio without causing cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells grown on coverslips or imaging dishes.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for a specific period (e.g., 30 minutes, 1 hour, or 2 hours) at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing:

    • Remove the this compound-containing medium.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound this compound.

  • Fixation (Optional):

    • If fixation is required, add 4% paraformaldehyde in PBS to the cells and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

    • For imaging dishes, add fresh PBS or an imaging buffer.

cluster_1 This compound Staining Protocol H Prepare this compound working solution I Wash cells with PBS H->I J Incubate cells with this compound solution I->J K Wash cells to remove unbound this compound J->K L Fix cells (optional) K->L M Mount for imaging L->M

Figure 2. Step-by-step protocol for staining cells with this compound.

Fluorescence Microscopy and Image Acquisition

Equipment:

  • An inverted or upright fluorescence microscope equipped with appropriate filters for this compound imaging. Based on its spectral properties, a DAPI or a custom filter set with an excitation filter around 380 nm and an emission filter around 520 nm would be suitable.

  • A sensitive camera for capturing fluorescence images.

Protocol:

  • Place the mounted slide or imaging dish on the microscope stage.

  • Locate the cells using bright-field or phase-contrast microscopy.

  • Switch to the fluorescence channel for this compound. Use the appropriate excitation and emission filters.

  • Adjust the exposure time and gain to obtain a clear image with minimal background noise.

  • Capture images of the this compound fluorescence. If a nuclear counterstain was used, also capture images in the corresponding channel (e.g., DAPI channel).

  • Merge the images from different channels to visualize the subcellular localization of this compound.

Potential Applications and Signaling Pathway Visualization

This compound has been shown to modulate various signaling pathways, including those involved in apoptosis and cell proliferation.[1] For instance, in some cancer cells, this compound can induce apoptosis by affecting the expression of Bcl-2 family proteins and activating caspases. Fluorescent imaging of this compound, combined with immunofluorescence staining for key signaling proteins, can provide spatial context to these molecular events.

This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. A potential signaling pathway for this compound-induced apoptosis.

Data Interpretation and Troubleshooting

  • Signal Interpretation: The pattern of this compound fluorescence can indicate its subcellular localization. A diffuse cytoplasmic signal suggests distribution throughout the cytoplasm, while punctate or localized signals might indicate accumulation in specific organelles. Co-localization studies with organelle-specific dyes would be necessary to confirm this.

  • Phototoxicity and Photobleaching: Like many fluorophores, this compound may be susceptible to phototoxicity and photobleaching upon prolonged exposure to excitation light. To minimize these effects, use the lowest possible excitation intensity and exposure time required to obtain a good quality image.

  • Background Fluorescence: Cells and culture media can exhibit autofluorescence, which may interfere with the this compound signal. It is important to image unstained control cells under the same conditions to assess the level of background fluorescence.

Conclusion

This compound's intrinsic fluorescence presents an exciting, yet largely unexplored, opportunity for its use as a fluorescent probe in cellular imaging. The protocols outlined in this application note provide a starting point for researchers interested in visualizing the cellular uptake and distribution of this bioactive natural product. Further characterization of its photophysical properties and its response to the cellular microenvironment will be crucial in establishing this compound as a robust tool for cell biology and drug discovery research.

References

Fraxetin: Application Notes and Protocols for Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxetin, a coumarin derivative found in various medicinal plants such as Fraxinus rhynchophylla, has garnered significant attention for its potential neuroprotective properties.[1][2] Preclinical studies have demonstrated its efficacy in mitigating neuronal damage in models of ischemic stroke and neurodegenerative diseases.[1][3] Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory activities.[2][4] this compound is known to modulate key cellular signaling pathways, including the PI3K/Akt and Nrf2/HO-1 pathways, to confer neuroprotection.[5][6][7] This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects through several key mechanisms:

  • Antioxidant Activity: this compound directly scavenges reactive oxygen species (ROS) and enhances the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nrf2/ARE pathway.[6][7][8] This helps to reduce oxidative stress, a major contributor to neuronal cell death in various neurological disorders.[3][9]

  • Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[1][10][11] It achieves this by downregulating the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, often through the inhibition of the NF-κB signaling pathway, which is downstream of PI3K/Akt.[1][10][11]

  • Modulation of Signaling Pathways:

    • PI3K/Akt Pathway: Activation of the PI3K/Akt signaling cascade by this compound promotes cell survival and angiogenesis.[5][12] This pathway is crucial for protecting neurons from apoptotic cell death.

    • Nrf2/HO-1 Pathway: this compound induces the expression of HO-1 and other antioxidant enzymes by promoting the nuclear translocation of Nrf2.[6][7][8] This pathway is a critical defense mechanism against oxidative stress.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from various neuroprotective studies involving this compound.

Table 1: In Vitro Studies of this compound

Cell LineModel of NeurotoxicityThis compound ConcentrationKey FindingsReference
Primary Microglia (C57/BL6J mice)Lipopolysaccharide (LPS) (100 ng/mL)10, 20, 30 µMDose-dependent inhibition of iNOS, TNF-α, IL-1β, and IL-6 expression.[1][10][11][1][10][11]
SH-SY5Y Human NeuroblastomaRotenone (5 µM)100 µMReduced ROS levels, inhibited DNA fragmentation, and restored glutathione redox ratio.[3][3]
HT22 Hippocampal Neuronal CellsIsofluraneNot specifiedSuppressed ROS-dependent autophagy by activating the PI3K/Akt pathway.[13][13]
HaCaT Human KeratinocytesN/ANot specifiedUpregulated HO-1 expression via Akt/Nrf2 or AMPKα/Nrf2 pathway.[6][7][6][7]

Table 2: In Vivo Studies of this compound

Animal ModelDisease ModelThis compound Dosage & AdministrationKey FindingsReference
RatsCerebral Stroke (Ischemia-Reperfusion)Not specifiedDecreased neurological score, brain infarction, and cerebral edema; promoted angiogenesis via PI3K/Akt pathway.[5][12][5][12]
C57/BL6J Mice (8-week-old males)Ischemic Stroke (MCAO)5 mg/kg (intraperitoneal)Reduced infarct volume and attenuated neurological deficits; suppressed microglial activation and pro-inflammatory cytokine expression.[1][10][1][10]
BALB/c Mice (adult males)Chronic Unpredictable Stress (CUS)20, 40, 60 mg/kgAttenuated CUS-induced memory impairment.[2][4][2][4]

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol is designed to assess the neuroprotective effect of this compound against rotenone-induced apoptosis in a human neuroblastoma cell line.[3]

1. Cell Culture and Treatment:

  • Culture SH-SY5Y human neuroblastoma cells in standard cell culture medium (e.g., DMEM with 10% FBS).
  • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).
  • Pre-treat cells with this compound (e.g., 100 µM) for 30 minutes.
  • Induce neurotoxicity by adding rotenone (e.g., 5 µM) to the culture medium.
  • Incubate for 16 hours.

2. Assessment of Apoptosis:

  • DNA Fragmentation (Laddering):
  • Extract genomic DNA from treated and control cells.
  • Perform agarose gel electrophoresis to visualize DNA laddering, a hallmark of apoptosis.
  • Morphological Changes:
  • Observe cells under a microscope for signs of apoptosis, such as cell shrinkage and membrane blebbing.

3. Measurement of Oxidative Stress:

  • Intracellular ROS:
  • Use fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by fluorometry or fluorescence microscopy.
  • Glutathione Redox Status:
  • Measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) using commercially available kits to determine the GSH/GSSG ratio.
  • Lipid Peroxidation:
  • Quantify lipid peroxidation products, such as malondialdehyde (MDA), using a thiobarbituric acid reactive substances (TBARS) assay.

In Vivo Neuroprotection Assay in a Mouse Model of Ischemic Stroke

This protocol describes the evaluation of this compound's neuroprotective effects in a middle cerebral artery occlusion (MCAO) model in mice.[1][10]

1. Animal Model:

  • Use 8-week-old male C57/BL6J mice.
  • Induce focal cerebral ischemia by performing MCAO surgery.

2. Drug Administration:

  • Administer this compound (e.g., 5 mg/kg) or an equal volume of saline intraperitoneally immediately after MCAO.

3. Behavioral Testing:

  • Conduct behavioral tests (e.g., neurological deficit scoring, rotarod test, grip strength test) to assess functional outcomes at various time points post-MCAO.

4. Measurement of Infarct Volume:

  • At the end of the experiment (e.g., 24 or 72 hours post-MCAO), euthanize the animals and harvest the brains.
  • Stain brain slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
  • Quantify the infarct volume using image analysis software.

5. Immunohistochemistry and Western Blotting:

  • Perfuse a separate cohort of animals and collect brain tissue from the ischemic penumbra.
  • Perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
  • Conduct Western blot analysis to measure the protein levels of key signaling molecules in the PI3K/Akt/NF-κB pathway.

Mandatory Visualizations

Fraxetin_Neuroprotective_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2/HO-1 Pathway This compound This compound PI3K PI3K This compound->PI3K activates Nrf2 Nrf2 This compound->Nrf2 activates Akt Akt PI3K->Akt NFkB_inhibition NF-κB Inhibition Akt->NFkB_inhibition Cell_Survival Cell Survival & Angiogenesis Akt->Cell_Survival Inflammation Neuroinflammation NFkB_inhibition->Inflammation inhibits Neuroprotection Neuroprotection Cell_Survival->Neuroprotection ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress reduces Inflammation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Signaling pathways modulated by this compound for neuroprotection.

In_Vitro_Neuroprotection_Workflow cluster_assays Endpoint Assays start Start: Culture SH-SY5Y Cells pretreatment Pre-treat with this compound (100 µM) start->pretreatment toxicity Induce Neurotoxicity (Rotenone 5 µM) pretreatment->toxicity incubation Incubate for 16 hours toxicity->incubation apoptosis Apoptosis Assays (DNA Laddering, Morphology) incubation->apoptosis ros Oxidative Stress Assays (ROS, GSH/GSSG, Lipid Peroxidation) incubation->ros end End: Analyze Data apoptosis->end ros->end

Caption: In vitro experimental workflow for assessing this compound's neuroprotection.

In_Vivo_Neuroprotection_Workflow cluster_analysis Post-mortem Analysis start Start: Induce MCAO in Mice treatment Administer this compound (5 mg/kg, i.p.) start->treatment behavior Behavioral Testing treatment->behavior infarct Measure Infarct Volume (TTC Staining) behavior->infarct ihc_wb Immunohistochemistry & Western Blot (Ischemic Penumbra) behavior->ihc_wb end End: Correlate Findings infarct->end ihc_wb->end

References

Fraxetin: A Potent Inducer of Heme Oxygenase-1 (HO-1)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Fraxetin, a coumarin derivative found in plants such as Fraxinus rhynchophylla, is recognized for its significant antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Contrary to being an inhibitor, scientific evidence demonstrates that this compound acts as a potent inducer of heme oxygenase-1 (HO-1), a critical enzyme in cellular defense against oxidative stress and inflammation.[3][4][5] This induction of HO-1 is a key mechanism underlying many of this compound's therapeutic effects.[3][6] This document provides detailed protocols and data for researchers and drug development professionals studying the induction of HO-1 by this compound.

Mechanism of Action

This compound upregulates the expression of HO-1 at both the mRNA and protein levels.[2][7][8] The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[1][9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene (the gene encoding HO-1), thereby initiating its transcription.[1][5]

Studies have further elucidated that this compound can activate Nrf2 through upstream signaling kinases, including Akt and AMP-activated protein kinase α (AMPKα).[1][2][7] Therefore, this compound induces HO-1 expression via the Akt/Nrf2 and AMPKα/Nrf2 signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on cell viability and HO-1 expression from various studies.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration (µM)Duration (hours)Effect on Viability
HaCaTUp to 10024 and 48No significant cytotoxicity observed[8][10]
Huh72048Reduced proliferation by >2-fold[11]
Hep3B5048Reduced proliferation by 2-fold[11]
Primary MicrogliaUp to 5024No significant effect on viability[12]

Table 2: Induction of HO-1 Expression by this compound

Cell LineThis compound Concentration (µM)Treatment DurationMethodObserved Effect
HaCaT50, 1006 hoursRT-PCRConcentration-dependent increase in HO-1 mRNA[8][10]
HaCaT50, 1006 hoursWestern BlotConcentration-dependent increase in HO-1 protein[8][10]
HaCaT100Up to 12 hoursRT-PCRTime-dependent increase in HO-1 mRNA[8][10]
HaCaT100Up to 24 hoursWestern BlotTime-dependent increase in HO-1 protein[10]
Vascular Smooth Muscle Cells>30Not specifiedWestern BlotSignificant increase in HO-1 protein level[5]
H9C2 Cardiomyocytes10024 hoursqRT-PCR & Western BlotUpregulation of HO-1 mRNA and protein[6]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in this compound-mediated induction of HO-1.

Fraxetin_HO1_Induction_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Akt Akt This compound->Akt Activates AMPK AMPKα This compound->AMPK Activates Keap1_Nrf2 Keap1-Nrf2 Complex Akt->Keap1_Nrf2 Phosphorylates AMPK->Keap1_Nrf2 Phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to HMOX1 HMOX1 Gene ARE->HMOX1 Promotes Transcription HO1_mRNA HO-1 mRNA HMOX1->HO1_mRNA HO1_protein HO-1 Protein HO1_mRNA->HO1_protein Translation

Caption: this compound signaling pathway for HO-1 induction.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound as an inducer of HO-1.

Protocol 1: Cell Culture and this compound Treatment

Objective: To prepare cell cultures for treatment with this compound.

Materials:

  • Human keratinocytes (HaCaT), human hepatocellular carcinoma cells (Huh7, Hep3B), or other relevant cell lines.

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • This compound powder (Sigma-Aldrich or equivalent).

  • Dimethyl sulfoxide (DMSO).

  • Cell culture plates (6-well, 96-well).

Procedure:

  • Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. Store at -20°C.

  • Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.

  • Dilute the this compound stock solution in a fresh culture medium to the desired final concentrations (e.g., 10, 20, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Replace the existing medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours) before proceeding with subsequent assays.

Protocol 2: Western Blot Analysis for HO-1 and Signaling Proteins

Objective: To quantify the protein expression of HO-1 and key signaling molecules (p-Akt, p-AMPKα, Nrf2).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-HO-1, anti-p-Akt, anti-Akt, anti-p-AMPKα, anti-AMPKα, anti-Nrf2, anti-β-actin (or other loading controls).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-HO-1) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Image Acquisition & Analysis I->J

Caption: Workflow for Western Blot analysis.

Protocol 3: Reverse Transcriptase-PCR (RT-PCR) for HO-1 mRNA

Objective: To measure the relative expression levels of HO-1 mRNA.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • PCR primers for HO-1 and a housekeeping gene (e.g., GAPDH).

  • PCR master mix.

  • Thermal cycler.

  • Agarose gel and electrophoresis equipment.

  • Gel imaging system.

Procedure:

  • Extract total RNA from this compound-treated and control cells using an RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • Perform PCR using the synthesized cDNA as a template with primers specific for HO-1 and the housekeeping gene.

  • Separate the PCR products on an agarose gel.

  • Visualize the DNA bands under UV light and quantify their intensity.

  • Normalize the HO-1 mRNA expression to the housekeeping gene.

Protocol 4: Nrf2 Nuclear Translocation Assay

Objective: To determine if this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

  • Nuclear and cytoplasmic extraction kit.

  • Western blot materials (as in Protocol 2).

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-tubulin (cytoplasmic marker).

Procedure:

  • Treat cells with this compound for appropriate time points (e.g., 1 and 3 hours).[1]

  • Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Perform Western blot analysis (as in Protocol 2) on both fractions.

  • Probe the blots with antibodies against Nrf2, Lamin B1, and β-tubulin.

  • An increase in Nrf2 in the nuclear fraction (identified by Lamin B1) and a corresponding decrease in the cytoplasmic fraction (identified by β-tubulin) indicates nuclear translocation.

This compound is a well-documented inducer of heme oxygenase-1 expression, primarily acting through the activation of the Nrf2 signaling pathway. The protocols and data presented here provide a comprehensive resource for researchers investigating the molecular mechanisms of this compound and its potential therapeutic applications in diseases associated with oxidative stress and inflammation. It is crucial for researchers to consider this compound's role as an inducer, not an inhibitor, of HO-1 in their experimental designs and interpretations.

References

Application Notes and Protocols: Fraxetin-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fraxetin, a coumarin compound extracted from plants of the Fraxinus genus, has demonstrated significant potential as an anticancer agent.[1][2][3][4][5] Research has shown that this compound can inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including those of the breast, lung, liver, colon, prostate, and brain.[1][2][4][6][7][8][9] These application notes provide a summary of the quantitative effects of this compound on cancer cells and detailed protocols for key experiments to assess its apoptotic activity. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of this compound in different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MCF-7Breast Cancer~4048
Huh7Hepatocellular Carcinoma~20Not Specified
Hep3BHepatocellular Carcinoma~50Not Specified
HCC827Non-Small Cell Lung Cancer20.12Not Specified
H1650Non-Small Cell Lung Cancer22.45Not Specified
FM55PMelanoma32.42 ± 4.21Not Specified
FM55M2Melanoma46.04 ± 4.17Not Specified
A375Melanoma44.03 ± 12.02Not Specified
SK-MEL 28Melanoma73.16 ± 7.38Not Specified

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and passage number.[10]

Table 2: Effects of this compound on Apoptosis and Related Markers

The following table summarizes the key effects of this compound treatment on various cancer cell lines, highlighting its role in inducing apoptosis and modulating associated signaling pathways.

Cell LineEffectObservation
MCF-7Apoptosis InductionIncreased cell shrinkage and chromatin condensation.[8]
Protein ExpressionUpregulation of Fas, FasL, and Bax; downregulation of Bcl-2.[8]
Huh7 & Hep3BCell ProliferationInhibition of 42% ± 10% in Huh7 and 52% ± 7% in Hep3B.[2][3]
Apoptosis InductionDose-dependent increase in late apoptotic cells (197% in Huh7, 285% in Hep3B).[3]
ROS ProductionIncreased by 221% ± 55% in Huh7 and 460% ± 73% in Hep3B.[2][3]
Mitochondrial Membrane Potential (ΔΨm)Depolarization observed (345% ± 160% in Huh7, 462% ± 140% in Hep3B).[2][3]
Signaling PathwaysDecreased JNK and PI3K signaling.[2][3]
HT-29 & HCT-116Apoptosis InductionSuppression of cell viability and induction of apoptotic cell death.[6]
Protein ExpressionIncreased expression of Bax and Bak; decreased expression of Bcl-2 and Bcl-xL.[6]
Cell CycleG2/M arrest.[4]
DU145Proliferation & ApoptosisConcentration-dependent inhibition of viability and induction of apoptosis.[7]
Signaling PathwaysDecreased expression of p-PI3K and p-Akt.[7]
U251 (Glioma)Apoptosis InductionConcentration-dependent increase in the ratio of apoptotic cells.[9]
Protein ExpressionIncreased ratio of cleaved caspase-8/procaspase-8, cleaved caspase-3/procaspase-3, and cleaved PARP/full-length PARP.[9]
Signaling PathwaysInhibition of JAK2/STAT3 signaling.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[3][11]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[11]

Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • This compound-treated and control cells

  • DCFH-DA (stock solution in DMSO)

  • Serum-free culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time period.

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Harvest the cells and resuspend them in PBS.

  • Analyze the fluorescence intensity immediately by flow cytometry (Ex/Em ~488/525 nm).

Western Blot Analysis

This protocol is for detecting changes in the expression levels of apoptosis-related proteins.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, p-Akt, Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

Experimental Workflow

G cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture fraxetin_treatment 2. This compound Treatment (Varying Concentrations & Times) cell_culture->fraxetin_treatment viability Cell Viability Assay (MTT) fraxetin_treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) fraxetin_treatment->apoptosis ros ROS Detection (DCFH-DA) fraxetin_treatment->ros western_blot Western Blot fraxetin_treatment->western_blot ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant ros_quant ROS Level Measurement ros->ros_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: General experimental workflow for evaluating the anticancer effects of this compound.

This compound-Induced Apoptosis Signaling Pathways

G cluster_this compound This compound Action cluster_cellular Cellular Events cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Cascade This compound This compound ros ↑ ROS Production This compound->ros mmp ↓ Mitochondrial Membrane Potential This compound->mmp ca_homeostasis Disrupted Ca2+ Homeostasis This compound->ca_homeostasis pi3k_akt ↓ PI3K / Akt This compound->pi3k_akt jak_stat ↓ JAK2 / STAT3 This compound->jak_stat jnk ↓ JNK This compound->jnk ros->mmp bcl2_family ↑ Bax, Bak ↓ Bcl-2, Bcl-xL mmp->bcl2_family apoptosis Apoptosis pi3k_akt->apoptosis jak_stat->apoptosis jnk->apoptosis caspases Caspase Activation (Caspase-9, -8, -3) bcl2_family->caspases parp PARP Cleavage caspases->parp parp->apoptosis

Caption: Key signaling pathways involved in this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for In Vivo Studies of Fraxetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and experimental protocols for investigating the in vivo effects of Fraxetin, a natural coumarin derivative with diverse pharmacological properties. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease contexts.

Summary of this compound's In Vivo Effects and Animal Models

This compound has demonstrated a wide range of therapeutic effects in various animal models, including neuroprotective, anti-inflammatory, anti-diabetic, anti-fibrotic, and anti-cancer activities. The selection of an appropriate animal model is critical for elucidating the specific mechanisms of action and evaluating the efficacy of this compound for a particular disease indication.

Data Presentation: Quantitative Effects of this compound in Animal Models

The following tables summarize the key quantitative data from in vivo studies investigating the effects of this compound.

Table 1: Neuroprotective and Anti-depressant Effects of this compound

Animal ModelThis compound DosageKey FindingsReference
Cerebral Stroke Rat Model (Ischemia/Reperfusion)Not specifiedDecreased neurological score, reduced brain infarction and cerebral edema.[1][1]
Chronic Unpredictable Stress (CUS) Mouse Model20, 40, 60 mg/kg (oral)Decreased immobility time in Forced Swim Test; reversed diminished serotonin levels in frontal cortex, striatum, and hippocampus.[2][3][2][3]

Table 2: Anti-diabetic Effects of this compound

Animal ModelThis compound DosageKey FindingsReference
Streptozotocin (STZ)-induced Diabetic Rats20, 40, 80 mg/kg b.w. (intragastrically) for 30 daysSignificantly reduced blood glucose and glycosylated hemoglobin (HbA1c); increased plasma insulin levels.[4][4]
Streptozotocin (STZ)-induced Diabetic Rats80 mg/kg b.w. (oral) for 30 daysDecreased plasma glucose levels and increased plasma insulin; restored altered glycoprotein components to near normal.[5][5]

Table 3: Anti-fibrotic Effects of this compound

Animal ModelThis compound DosageKey FindingsReference
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis40 mg/kgDecreased renal interstitial collagen fibers; inhibited expression of α-SMA, Collagen I, Collagen IV.[6][7][6][7]
Carbon Tetrachloride (CCl4)-induced Liver Fibrosis in Rats25 mg/kg or 50 mg/kgAmeliorated liver damage and fibrosis; alleviated collagen deposition.[8][8]
Ethanol-induced Hepatic Fibrosis in Rats20 or 50 mg/kgCorrected hepatic fibrosis; decreased serum ALT and AST.[9][9]

Table 4: Anti-inflammatory and Anti-arthritic Effects of this compound

Animal ModelThis compound DosageKey FindingsReference
Monosodium Iodoacetate (MIA)-induced Rat Model of OsteoarthritisNot specifiedProtected cartilage against destruction.[10][10]
Sepsis-induced Splenic Injury Mouse Model (CLP)Not specifiedImproved survival rate; inhibited pro-inflammatory cytokines.[11][11]

Table 5: Anti-cancer Effects of this compound

Animal ModelThis compound DosageKey FindingsReference
Laryngeal Cancer Xenograft MiceNot specifiedReduced tumor growth and tumor weight in a dose-dependent manner.[12][12]
Human Glioblastoma U251 Xenograft MiceNot specifiedSignificantly reduced tumor volume and weight.[12][12]
Colon Adenocarcinoma Nude Mouse Xenograft ModelNot specifiedExhibited good tumor growth suppression activity.[13][13]
Pancreatic Ductal Adenocarcinoma Nude Mouse ModelsNot specifiedInhibited PDA growth and metastasis.[14][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the in vivo effects of this compound.

Induction of Type 1 Diabetes Mellitus in Rats

Objective: To induce a diabetic state in rats to study the anti-hyperglycemic effects of this compound.

Materials:

  • Male albino Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Glucometer and test strips

Protocol:

  • Acclimatize male albino Wistar rats for at least one week under standard laboratory conditions.

  • Fast the rats overnight prior to STZ injection.

  • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

  • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ at a dose of 40 mg/kg body weight.[4][5]

  • Confirm the diabetic state 72 hours after STZ injection by measuring blood glucose levels from the tail vein using a glucometer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Divide the diabetic rats into different groups: diabetic control (vehicle), this compound-treated groups (e.g., 20, 40, 80 mg/kg b.w.), and a normal control group (non-diabetic, vehicle-treated).

  • Administer this compound or vehicle orally (intragastrically) once daily for the specified duration (e.g., 30 days).[4][5]

  • Monitor blood glucose levels and body weight regularly throughout the study.

  • At the end of the treatment period, collect blood samples for biochemical analysis (e.g., HbA1c, plasma insulin) and harvest tissues for further analysis.

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice

Objective: To induce renal fibrosis in mice to evaluate the anti-fibrotic effects of this compound.

Materials:

  • Male C57BL/6 mice

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Suture material

  • This compound

  • Vehicle for this compound

Protocol:

  • Acclimatize male C57BL/6 mice for at least one week.

  • Anesthetize the mice using an appropriate anesthetic.

  • Make a flank incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using suture material.

  • Close the incision in layers.

  • Perform a sham operation on the control group, which involves mobilization of the ureter without ligation.

  • Divide the UUO mice into a UUO control group (vehicle) and a this compound-treated group (e.g., 40 mg/kg).

  • Administer this compound or vehicle daily for the desired period (e.g., 7 days).[6]

  • At the end of the experiment, euthanize the mice and harvest the kidneys.

  • Process the kidney tissue for histological analysis (e.g., Masson's Trichrome staining for collagen deposition) and molecular analysis (e.g., Western blot for fibrosis markers like α-SMA, Collagen I, and Collagen IV).[6][7]

Chronic Unpredictable Stress (CUS) Model for Depression in Mice

Objective: To induce depressive-like behavior in mice to investigate the anti-depressant effects of this compound.

Materials:

  • Adult male BALB/c mice

  • A variety of mild stressors (e.g., wet cage, restraint, tail suspension, overnight illumination)

  • Behavioral testing apparatus (e.g., Forced Swim Test tank, Open Field arena, Elevated Plus Maze)

  • This compound

  • Vehicle for this compound

Protocol:

  • Acclimatize adult male BALB/c mice to the housing conditions.

  • Subject the mice to a series of mild, unpredictable stressors daily for a period of 14 days.[2][3] The sequence and timing of stressors should be varied to prevent habituation.

  • On day 15, administer a single oral dose of this compound (e.g., 20, 40, 60 mg/kg) or vehicle.[2]

  • Conduct behavioral tests, such as the Forced Swim Test (FST), Open Field Test (OFT), and Elevated Plus Maze (EPM), at a specified time after drug administration.

    • Forced Swim Test: Measure the duration of immobility during a 6-minute swim session. A decrease in immobility time is indicative of an anti-depressant effect.

    • Open Field Test: Assess locomotor activity and anxiety-like behavior by measuring parameters such as total distance traveled and time spent in the center of the arena.

    • Elevated Plus Maze: Evaluate anxiety-like behavior by measuring the time spent in and the number of entries into the open and closed arms of the maze.

  • After behavioral testing, collect brain tissue (e.g., frontal cortex, hippocampus, striatum) for neurochemical analysis, such as measuring levels of serotonin, dopamine, and norepinephrine via HPLC.[2][3]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

Fraxetin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IL-1β stimulation IKKbeta IKKβ MyD88->IKKbeta IkappaBalpha IκBα IKKbeta->IkappaBalpha phosphorylates for degradation NFkappaB NF-κB IkappaBalpha->NFkappaB sequesters NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation This compound This compound This compound->IKKbeta inhibits This compound->IkappaBalpha prevents degradation Inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_nuc->Inflammatory_Genes activates

Caption: this compound's anti-inflammatory mechanism via the TLR4/MyD88/NF-κB pathway.[10][11]

Fraxetin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K activates pPI3K p-PI3K PI3K->pPI3K Akt Akt pAkt p-Akt Akt->pAkt pPI3K->Akt phosphorylates Angiogenesis Angiogenesis pAkt->Angiogenesis Cell_Survival Cell Survival pAkt->Cell_Survival

Caption: this compound promotes angiogenesis and cell survival via the PI3K/Akt signaling pathway.[1][12]

Fraxetin_InVivo_Workflow cluster_assessment Endpoint Assessments Animal_Model 1. Animal Model Selection (e.g., Rat, Mouse) Disease_Induction 2. Disease Induction (e.g., STZ, CUS, UUO) Animal_Model->Disease_Induction Grouping 3. Randomization into Groups (Control, Vehicle, this compound Doses) Disease_Induction->Grouping Treatment 4. This compound Administration (Route, Dose, Duration) Grouping->Treatment Monitoring 5. In-life Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Endpoint_Assessment 6. Endpoint Assessment Monitoring->Endpoint_Assessment Behavioral Behavioral Tests (e.g., FST, OFT) Endpoint_Assessment->Behavioral Biochemical Biochemical Analysis (Blood, Serum) Endpoint_Assessment->Biochemical Histological Histopathology (Tissue Staining) Molecular Molecular Analysis (Western Blot, PCR) Endpoint_assessment Endpoint_assessment Endpoint_assessment->Histological Endpoint_assessment->Molecular

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Fraxetin Solubility for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of fraxetin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous cell culture medium?

A1: this compound has low intrinsic aqueous solubility. Direct addition of a concentrated stock solution, typically in an organic solvent like DMSO, into an aqueous buffer or medium can cause the this compound to exceed its solubility limit and precipitate out of solution. This is a common issue for many hydrophobic compounds.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays without causing significant toxicity?

A2: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q3: I've dissolved this compound in DMSO, but it still precipitates upon dilution in my aqueous buffer. What can I do?

A3: This phenomenon, known as "fall-out," occurs when the concentration of the organic co-solvent is insufficient to maintain solubility upon dilution. To address this, you can try several strategies:

  • Optimize Dilution: Vigorously stir or vortex the aqueous solution while slowly adding the this compound stock solution dropwise. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Use of Surfactants: Including a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in your aqueous buffer can help to form micelles that encapsulate this compound and keep it in solution.

  • Advanced Formulations: For higher concentrations and greater stability, consider preparing more advanced formulations of this compound, such as cyclodextrin inclusion complexes, solid dispersions, or nanosuspensions.

Q4: How long can I store my this compound stock solutions?

A4: this compound stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are less stable and should ideally be prepared fresh for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. This compound's low aqueous solubility is exceeded.- Decrease the final concentration of this compound.- Increase the final concentration of DMSO (ensure it is non-toxic to cells).- Vigorously vortex the buffer during the addition of the this compound stock.- Prepare a cyclodextrin inclusion complex of this compound.
Inconsistent results between experiments. Instability of this compound in aqueous solution, leading to aggregation or degradation over time.- Prepare fresh aqueous solutions of this compound for each experiment.- Protect solutions from light and heat.- Consider using a more stable formulation, such as a nanosuspension or liposomal this compound.
Low cellular uptake or biological activity. Poor bioavailability in the in vitro system due to low solubility and aggregation.- Enhance solubility using the methods described in this guide.- Prepare a nanosuspension to increase the surface area and dissolution rate.- Formulate this compound into liposomes to improve cellular delivery.
Vehicle control (e.g., DMSO) shows unexpected effects. The concentration of the co-solvent is too high for the specific cell line.- Reduce the final concentration of the co-solvent in the assay.- Perform a dose-response curve for the vehicle to determine the no-effect concentration.- Consider an alternative solubilization strategy that requires less organic solvent, such as cyclodextrin complexation.

Data Presentation: this compound Solubility

Solvent Solubility Reference
DMSO~42 mg/mL (201.75 mM)[2]
DMSO~20 mg/mL[3]
DMSO13 mg/mL (62.45 mM)[4]
Dimethylformamide (DMF)~5 mg/mL[3]
Ethanol~6 mg/mL[2]
1:10 DMSO:PBS (pH 7.2)~0.09 mg/mL[3]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose due to its high water solubility and low toxicity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (96%)

  • Purified water

  • Sonicator

  • Magnetic stirrer

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolve this compound: Dissolve this compound in 96% ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL). Sonication may be used to aid dissolution.

  • Prepare HP-β-CD Solution: In a separate container, dissolve HP-β-CD in purified water to a desired concentration (e.g., 10% w/v). Gently warm and stir the solution until the HP-β-CD is fully dissolved.

  • Form the Complex: While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

  • Stir and Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Organic Solvent: If a significant amount of ethanol was used, it can be removed by evaporation under reduced pressure.

  • Lyophilize (Optional): For a stable, water-soluble powder, freeze the final solution and lyophilize it using a freeze-dryer. The resulting powder can be easily reconstituted in aqueous buffers for your experiments.

G Workflow for this compound-Cyclodextrin Complexation cluster_0 Preparation cluster_1 Processing cluster_2 Final Product A Dissolve this compound in Ethanol C Mix Solutions & Stir A->C B Dissolve HP-β-CD in Water B->C D Equilibrate for 24-48h C->D E Remove Ethanol (optional) D->E F Lyophilize to Powder E->F G Water-Soluble this compound Complex F->G

Workflow for enhancing this compound solubility via cyclodextrin complexation.

Protocol 2: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion

This protocol describes the preparation of a this compound solid dispersion using a hot-melt extruder to enhance its dissolution rate. Soluplus® is a suitable polymer for this technique.

Materials:

  • This compound

  • Soluplus® (or another suitable polymer like PVP VA64)

  • Blender/mixer

  • Hot-melt extruder with a co-rotating twin-screw

  • Chilling roll or conveyor belt

  • Mill

Procedure:

  • Physical Mixture Preparation: Accurately weigh the desired amounts of this compound and Soluplus® (e.g., 1:4 drug-to-polymer ratio). Blend the powders thoroughly in a suitable mixer to ensure a homogenous physical mixture.

  • Hot-Melt Extrusion Parameters:

    • Extruder: Use a co-rotating twin-screw extruder.

    • Temperature Profile: Set the temperature zones of the extruder barrel. A typical starting point could be from 120°C to 160°C, with the die at a slightly lower temperature to increase melt viscosity. The optimal temperature should be above the glass transition temperature of the polymer but below the degradation temperature of this compound.

    • Screw Speed: Set to a moderate speed (e.g., 100-150 rpm) to ensure adequate mixing and residence time.

    • Feed Rate: Maintain a constant feed rate to ensure consistent processing.

  • Extrudate Collection and Processing:

    • Collect the molten extrudate onto a chilling roll or conveyor belt to facilitate rapid cooling and solidification into an amorphous state.

    • Mill the cooled extrudate to obtain a powder of the desired particle size.

  • Storage: Store the milled solid dispersion in a tightly sealed container in a cool, dry place to prevent moisture absorption and recrystallization.

G Workflow for this compound Solid Dispersion via Hot-Melt Extrusion cluster_0 Preparation cluster_1 Processing cluster_2 Final Product A Weigh & Blend this compound and Polymer B Feed into Hot-Melt Extruder A->B C Melt and Mix at High Temperature B->C D Extrude and Cool Rapidly C->D E Mill Extrudate to Powder D->E F Store in Desiccated Environment E->F

Workflow for preparing this compound solid dispersion by hot-melt extrusion.

Protocol 3: Preparation of this compound Nanosuspension by Antisolvent Precipitation

This protocol describes the preparation of a this compound nanosuspension using the antisolvent precipitation method to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • A suitable solvent (e.g., DMSO, ethanol)

  • An antisolvent (e.g., purified water)

  • A stabilizer (e.g., Tween® 80, Poloxamer 188)

  • Magnetic stirrer

  • High-speed homogenizer or probe sonicator

Procedure:

  • Prepare the Solvent Phase: Dissolve this compound in a suitable organic solvent to create a concentrated solution (e.g., 10 mg/mL).

  • Prepare the Antisolvent Phase: In a separate beaker, dissolve the stabilizer in the antisolvent (e.g., 0.5% w/v Tween® 80 in purified water).

  • Precipitation: Place the beaker with the antisolvent phase on a magnetic stirrer. While vigorously stirring, inject the solvent phase containing this compound into the antisolvent phase using a syringe. The rapid mixing will cause this compound to precipitate as nanoparticles.

  • Homogenization/Sonication: Immediately subject the resulting suspension to high-energy processing using a high-speed homogenizer or a probe sonicator to reduce the particle size and prevent aggregation.

  • Solvent Removal (Optional): The organic solvent can be removed by evaporation under reduced pressure, if necessary.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.

G Workflow for this compound Nanosuspension Preparation cluster_0 Phase Preparation cluster_1 Nanosuspension Formation cluster_2 Final Product A Dissolve this compound in Solvent C Inject Solvent Phase into Antisolvent Phase with Stirring A->C B Dissolve Stabilizer in Antisolvent B->C D High-Speed Homogenization/Sonication C->D E This compound Nanosuspension D->E

Workflow for preparing this compound nanosuspension via antisolvent precipitation.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. Below are diagrams of some of the pathways affected by this compound.

G This compound Inhibition of the JAK2/STAT3 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylation pSTAT3->pSTAT3 Dimerization Gene Target Gene Transcription (Proliferation, Anti-apoptosis) pSTAT3->Gene Nuclear Translocation This compound This compound This compound->pJAK2 Inhibition

This compound inhibits the phosphorylation of JAK2, thereby blocking STAT3 activation and downstream gene transcription.

G This compound Modulation of the MAPK/ERK Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cascade cluster_3 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Nuclear Translocation This compound This compound This compound->pERK Inhibition GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

This compound can suppress the phosphorylation of ERK, a key component of the MAPK pathway, leading to reduced cell proliferation.

References

Technical Support Center: Optimizing Fraxetin Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fraxetin in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your research.

Troubleshooting Guide

Encountering issues with your this compound experiments? This guide addresses common problems in a question-and-answer format to help you identify and resolve them effectively.

IssuePossible Cause(s)Suggested Solution(s)
No or low cellular response to this compound. - Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. - Cell Line Insensitivity: Some cell lines may be inherently resistant to this compound's effects. - Incorrect Drug Handling: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. - Instability in Culture Media: this compound may degrade in cell culture medium over long incubation periods at 37°C.- Perform a dose-response experiment (e.g., MTT assay) to determine the optimal concentration range for your cell line. - Review the literature for reported effective concentrations in similar cell lines. - Ensure this compound is stored correctly (typically at -20°C as a powder or in DMSO) and prepare fresh dilutions from a stock solution for each experiment. - Consider the stability of this compound in your specific media and consider replenishing the media with fresh this compound for long-term experiments.
High levels of cell death even at low this compound concentrations. - Solvent Cytotoxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. - Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound.- Include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experiments to assess solvent toxicity. Aim to keep the final DMSO concentration below 0.1%. - Perform a thorough dose-response curve starting from very low concentrations to identify a non-toxic working range.
Precipitate forms in the cell culture medium after adding this compound. - Low Solubility: this compound has limited solubility in aqueous solutions.[1] - Incorrect Dilution: Improper dilution of the DMSO stock solution into the aqueous culture medium can cause the compound to precipitate.- Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. - When diluting the this compound stock, add it to the medium dropwise while gently vortexing or mixing to ensure proper dispersion. Avoid adding a large volume of stock solution directly to the medium.[1]
Inconsistent or variable results between experiments. - Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can lead to different responses to this compound. - Variations in Treatment Duration: The length of time cells are exposed to this compound can significantly impact the outcome. - Passage Number of Cells: Cell characteristics can change over multiple passages, potentially altering their response to treatment.- Standardize your cell seeding protocol to ensure consistent cell numbers across all experiments. - Maintain a consistent treatment duration for all related experiments. - Use cells within a consistent and low passage number range for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

A1: this compound, a natural coumarin compound, exhibits anti-tumor activities by modulating several key signaling pathways involved in cancer cell proliferation, apoptosis, invasion, and migration.[2] It has been shown to inhibit pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT3.[2][3][4] this compound can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and promote apoptosis through mitochondrial dysfunction.[5][6]

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: Based on published data, a starting concentration range of 5 µM to 100 µM is recommended for initial experiments. The IC50 values for this compound vary depending on the cell line, for example, ranging from approximately 32 µM to 73 µM in human melanoma cell lines.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Q3: How should I prepare a this compound stock solution?

A3: this compound is soluble in organic solvents like DMSO.[1] To prepare a stock solution, dissolve this compound powder in DMSO to a concentration of 10-20 mM. For example, a 20 mM stock solution can be made by dissolving 2.08 mg of this compound (MW: 208.17 g/mol ) in 500 µL of DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: Is this compound toxic to normal, non-cancerous cells?

A4: this compound has been reported to have minimal cytotoxic effects on normal human cells.[9] For instance, high concentrations of this compound only slightly inhibited the viability of normal human keratinocytes and melanocytes.[7][10] However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments.

Q5: Can this compound be used in combination with other anti-cancer drugs?

A5: Yes, studies have shown that this compound can have additive or synergistic effects when combined with certain chemotherapeutic agents. For example, it has shown additive interactions with cisplatin and mitoxantrone in melanoma cell lines.[7][8]

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines as reported in the literature.

Table 1: Effective Concentrations of this compound in Different Cancer Cell Lines

Cell LineCancer TypeEffective Concentration Range (µM)Observed Effects
Huh7Hepatocellular Carcinoma5 - 20Inhibition of proliferation, cell cycle arrest, induction of apoptosis.[11][12]
Hep3BHepatocellular Carcinoma10 - 50Inhibition of proliferation, cell cycle arrest, induction of apoptosis.[11][12]
HT-29Colon CancerNot specifiedSuppression of cell viability, induction of apoptosis.[6]
HCT-116Colon CancerNot specifiedSuppression of cell viability, induction of apoptosis.[6]
U251Glioblastoma100 - 200Inhibition of proliferation, invasion, and migration; induction of apoptosis.[4]
THP-1Acute Myeloid Leukemia20 - 160Inhibition of proliferation, induction of apoptosis.[13]
HL-60Acute Myeloid Leukemia20 - 160Inhibition of proliferation, induction of apoptosis.[13]

Table 2: IC50 Values of this compound in Various Melanoma Cell Lines

Cell LineIC50 (µM) after 72h
FM55P~50
FM55M2~32
A375~73
SK-MEL 28~60

(Data adapted from studies on human melanoma cell lines)[7]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify its IC50 value.

Materials:

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they have high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. A common starting range is 0, 5, 10, 20, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Start cell_culture Cell Culture & Seeding start->cell_culture fraxetin_prep Prepare this compound Dilutions start->fraxetin_prep treatment Treat Cells with this compound cell_culture->treatment fraxetin_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_analysis Data Analysis & IC50 Determination read_plate->data_analysis end End data_analysis->end

Caption: Workflow for optimizing this compound concentration.

fraxetin_signaling cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Modulates JAK_STAT JAK/STAT3 Pathway This compound->JAK_STAT Inhibits CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Proliferation JAK_STAT->Proliferation Invasion Decreased Invasion JAK_STAT->Invasion troubleshooting_flow start Problem Encountered no_response No or Low Response? start->no_response high_death High Cell Death? no_response->high_death No check_conc Check Concentration (Dose-Response) no_response->check_conc Yes check_handling Check Drug Handling & Storage no_response->check_handling Yes precipitate Precipitate Formed? high_death->precipitate No check_solvent Check Solvent Concentration high_death->check_solvent Yes check_solubility Review Solubility & Dilution Method precipitate->check_solubility Yes

References

Technical Support Center: Overcoming Fraxetin Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the challenges associated with Fraxetin autofluorescence in their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

This compound is a naturally occurring coumarin compound found in various plants, such as those of the Fraxinus genus.[1][2] Like other coumarin derivatives, this compound possesses a chemical structure that allows it to absorb light and re-emit it at a longer wavelength, a phenomenon known as fluorescence.[3][4] This inherent fluorescence is termed autofluorescence when it originates from a molecule that is not an externally applied fluorescent label. Coumarins are typically UV-excitable and emit blue fluorescence, generally in the 410 to 470 nm range.[3]

Q2: How can I determine if this compound autofluorescence is interfering with my imaging experiment?

To ascertain if this compound is contributing to background noise, it is essential to prepare a control sample. This control should be a sample of your cells or tissue treated with this compound but without any of your fluorescent labels (e.g., fluorescently tagged antibodies or dyes). Image this control sample using the same instrument settings (laser power, gain, filters) as your fully stained experimental samples. Any signal detected in this control can be attributed to this compound's autofluorescence and other endogenous sources.

Q3: At what wavelengths can I expect this compound to autofluoresce?

Q4: Can the autofluorescence of this compound be beneficial?

In some specific cases, the intrinsic fluorescence of a compound can be harnessed for imaging without the need for an external fluorescent label.[6] However, this requires a strong fluorescence quantum yield and careful experimental design to ensure the signal is specific to the biological question. For most immunofluorescence or other probe-based imaging experiments, the uncontrolled and broad-spectrum nature of autofluorescence is a hindrance that can obscure the desired signal.[7][8]

Troubleshooting Guides

Problem 1: High background signal in the blue and green channels in this compound-treated samples.

This is a common issue given the nature of coumarin autofluorescence. Here are several strategies to address this, ranging from simple adjustments to more advanced techniques.

The most straightforward approach is to choose fluorescent labels that are spectrally distinct from the autofluorescence of this compound.

  • Recommendation: Opt for fluorophores that excite and emit in the far-red or near-infrared regions of the spectrum, as autofluorescence is typically weakest at these longer wavelengths.[5][8]

Fluorophore ClassExcitation (nm)Emission (nm)Advantages
Coumarins (e.g., this compound) ~350-450~400-550Source of Autofluorescence
Green Fluorophores (e.g., FITC, Alexa Fluor 488) ~490~520High potential for spectral overlap with this compound autofluorescence.
Red Fluorophores (e.g., TRITC, Alexa Fluor 594) ~550-590~570-620Reduced overlap with this compound autofluorescence.
Far-Red Fluorophores (e.g., Alexa Fluor 647, Cy5) ~650~670Minimal overlap with this compound autofluorescence, leading to a better signal-to-noise ratio.[8]

Certain chemical treatments can reduce autofluorescence from various sources.

  • Sodium Borohydride: This reagent can be used to reduce aldehyde-induced autofluorescence that may be exacerbated by fixation.[7][9]

  • Sudan Black B: A lipophilic dye that can quench autofluorescence from lipofuscin, a common source of background in aging tissues.[8] However, be aware that Sudan Black B itself can fluoresce in the far-red.[8]

Exposing the sample to high-intensity light before adding your fluorescent labels can selectively destroy the autofluorescent molecules.

  • Recommendation: Before incubation with your primary antibody or fluorescent probe, expose your this compound-treated sample to a broad-spectrum, high-intensity light source. The duration of exposure may need to be optimized for your specific sample type and this compound concentration.

This computational technique can be used to separate the spectral signature of this compound autofluorescence from the spectra of your chosen fluorophores.

  • Recommendation: If your imaging system has spectral detection capabilities, you can acquire a reference spectrum of this compound autofluorescence from a control sample. This reference can then be used by the imaging software to mathematically subtract the contribution of this compound's signal from your experimental images.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Autofluorescence

This protocol is intended to reduce autofluorescence that may be induced or enhanced by aldehyde fixation in the presence of this compound.

  • Fixation: Fix your cells or tissue as required by your primary experimental protocol.

  • Washing: Wash the samples thoroughly with Phosphate-Buffered Saline (PBS).

  • Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.

  • Quenching: Incubate your samples in the sodium borohydride solution for 10-15 minutes at room temperature. For thicker tissue sections, this incubation may need to be repeated with a fresh solution.[9]

  • Final Washes: Wash the samples extensively with PBS (3-4 times, 5 minutes each) to remove all traces of sodium borohydride.

  • Staining: Proceed with your standard immunofluorescence or other fluorescent staining protocol.

Protocol 2: Pre-Staining Photobleaching

This method aims to destroy autofluorescent molecules, including this compound, before the application of specific fluorescent labels.

  • Sample Preparation: Prepare your this compound-treated samples, including any necessary fixation and permeabilization steps.

  • Mounting: Mount the sample on the microscope stage.

  • Photobleaching: Expose the sample to a high-intensity, broad-spectrum light source (e.g., from a mercury or xenon arc lamp, or a high-power LED) for a period ranging from 30 minutes to several hours. The optimal duration should be determined empirically.

  • Staining: After photobleaching, proceed with your standard staining protocol.

Visualizing Experimental Workflows

Overcoming_Fraxetin_Autofluorescence cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Problem High Background Fluorescence in Blue/Green Channels Strategy1 Strategic Fluorophore Selection (Far-Red Dyes) Problem->Strategy1 Strategy2 Chemical Quenching (e.g., Sodium Borohydride) Problem->Strategy2 Strategy3 Pre-Staining Photobleaching Problem->Strategy3 Strategy4 Computational Correction (Spectral Unmixing) Problem->Strategy4 Outcome Improved Signal-to-Noise Ratio and Clearer Image Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome

Caption: Workflow for addressing this compound autofluorescence.

Spectral_Unmixing_Workflow cluster_prep Reference Spectra Acquisition cluster_imaging Experimental Imaging cluster_analysis Computational Analysis Control_Sample Prepare Control Sample (this compound-treated, no labels) Acquire_Fraxetin_Spectrum Acquire Autofluorescence Spectrum from Control Control_Sample->Acquire_Fraxetin_Spectrum Experimental_Sample Prepare Experimental Sample (this compound-treated + Labeled) Acquire_Mixed_Spectrum Acquire Lambda Stack (Mixed Spectra) from Experimental Sample Experimental_Sample->Acquire_Mixed_Spectrum Unmixing_Algorithm Apply Spectral Unmixing Algorithm using Reference Spectra Acquire_Fraxetin_Spectrum->Unmixing_Algorithm Acquire_Fluorophore_Spectra Acquire Individual Fluorophore Spectra (if necessary) Acquire_Fluorophore_Spectra->Unmixing_Algorithm Acquire_Mixed_Spectrum->Unmixing_Algorithm Unmixed_Images Generate Separate Channels for Each Fluorophore and Autofluorescence Unmixing_Algorithm->Unmixed_Images

Caption: Workflow for spectral unmixing to remove this compound autofluorescence.

References

Technical Support Center: Fraxetin Extraction & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of Fraxetin.

Troubleshooting Guides

This section addresses specific issues related to this compound extraction yield and purity in a question-and-answer format.

Issue 1: Low this compound Yield in Crude Extract

Question: My crude extract shows a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low this compound yield in the initial extract can stem from several factors, ranging from the quality of the raw material to the extraction parameters. A systematic evaluation of your protocol is recommended.

  • Raw Material Quality: The concentration of this compound can vary significantly depending on the plant source, geographical location, harvest time, and storage conditions.[1]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. This compound, a coumarin, has moderate polarity. Using a solvent that is too polar or too non-polar will result in poor extraction efficiency. Mixtures of solvents, such as ethanol-water or methanol-water, often provide better results than single solvents by modulating the polarity.[2][3][4]

  • Suboptimal Extraction Temperature: While higher temperatures can increase the solubility and diffusion rate of this compound, excessive heat can lead to its degradation.[5][6][7] It is crucial to find an optimal temperature that maximizes yield without causing degradation.

  • Inadequate Extraction Time: The extraction process may not be running long enough to allow for the complete diffusion of this compound from the plant matrix into the solvent.

  • Incorrect Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully wet the plant material and create an adequate concentration gradient for efficient extraction.[8]

  • Particle Size of Plant Material: If the plant material is not ground to a sufficiently small particle size, the solvent may not be able to effectively penetrate the plant tissue to extract the compound.

Solutions:

  • Optimize Solvent System: Conduct small-scale pilot extractions with a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to identify the most effective one for your plant material.[2][9]

  • Determine Optimal Temperature: Experiment with a range of extraction temperatures (e.g., 40°C, 60°C, 80°C) to find the ideal balance between solubility and stability.[5][6][7]

  • Optimize Extraction Time: Vary the extraction time in your experiments to determine the point of diminishing returns, where a longer duration does not significantly increase the yield.

  • Adjust Solid-to-Liquid Ratio: Increase the volume of solvent relative to the amount of plant material to ensure thorough extraction. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.[8]

  • Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area available for extraction.

Issue 2: Good Crude Extract Yield, but Low Purity of this compound

Question: I have a high yield of crude extract, but the final purified this compound is of low purity. What could be the problem?

Answer: Low purity of the final product, despite a good crude extract yield, typically points to issues with the purification strategy or degradation of this compound during processing.

  • Inefficient Purification Method: The chosen purification technique may not be suitable for separating this compound from other closely related compounds or impurities present in the crude extract.

  • Compound Degradation during Purification: this compound is known to be unstable under certain conditions, particularly alkaline pH.[10] Exposure to high temperatures or extreme pH during purification steps can lead to its degradation.

  • Co-elution of Impurities: In chromatographic purification methods like HPLC, impurities with similar polarity to this compound may co-elute, leading to a final product with low purity.[1][11][12][13]

Solutions:

  • Develop a Multi-Step Purification Protocol: A single purification step is often insufficient. Consider a combination of techniques, such as liquid-liquid partitioning followed by column chromatography (e.g., silica gel, Sephadex) and preparative HPLC for final polishing.[14]

  • Control pH and Temperature: Maintain a neutral or slightly acidic pH during all purification steps. Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.

  • Optimize Chromatographic Conditions: For HPLC purification, systematically optimize the mobile phase composition, gradient, flow rate, and column chemistry to achieve better separation of this compound from impurities.[1][11][12][13] Using a high-resolution column can also significantly improve purity.

  • Consider Alternative Purification Techniques: High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for purifying this compound and other coumarins from Cortex fraxini with high purity.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The optimal solvent can depend on the specific plant matrix. However, moderately polar solvents are generally effective. Studies have shown that aqueous solutions of methanol or ethanol often provide good yields. For instance, a method for purifying coumarins from Cortex fraxini used 30% methanol as the mobile phase in adsorption chromatography.[14] It is recommended to perform a solvent screening to determine the best solvent or solvent mixture for your specific application.[2][9]

Q2: At what pH is this compound most stable?

A2: this compound is more stable in neutral to acidic conditions. It has been shown to degrade under alkaline pH conditions.[10] Therefore, it is crucial to control the pH during extraction and purification to prevent its degradation. Some studies suggest that extraction of phenolics is most efficient at a pH of around 4.0.[15]

Q3: What are the optimal temperature and time for this compound extraction?

A3: The optimal temperature and time are interdependent and also depend on the extraction method. For ultrasonic-assisted extraction of coumarins from Cortex fraxini, optimal conditions were found to be an ultrasonic temperature of 60°C for 15 minutes.[8] For other methods, it is advisable to conduct optimization experiments. Generally, temperatures between 50-80°C are explored.[6][7]

Q4: How can I improve the purity of my this compound sample after column chromatography?

A4: If column chromatography does not yield the desired purity, a subsequent purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended. By carefully optimizing the HPLC conditions (e.g., using a C18 column with a methanol-water or acetonitrile-water gradient), you can achieve high purity, often exceeding 98%.[14]

Q5: My HPLC chromatogram shows peak fronting or tailing for this compound. What could be the cause?

A5: Peak asymmetry in HPLC can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[13]

  • Column Degradation: The stationary phase of the column may be degraded. Try washing the column or replacing it.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for this compound. The solvent composition might also be suboptimal.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the mobile phase.[13]

Data Presentation

Table 1: Comparison of Purification Methods for Coumarins from Cortex fraxini

Purification MethodCompoundPurity Achieved (%)Reference
Adsorption Chromatography (Superose 12)This compound97.9[14]
Adsorption Chromatography (Superose 12)Aesculetin98.5[14]
Adsorption Chromatography (Superose 12)Aesculin99.1[14]
Adsorption Chromatography (Superose 12)Fraxin97.3[14]

Table 2: Optimized Parameters for Ultrasonic-Assisted Supramolecular Solvent Microextraction of Coumarins from Cortex fraxini

ParameterOptimal Value
NaCl Concentration1 mol/mL
pH10
Solid-Liquid Ratio10:1
Vortex Time30 s
Ultrasonic Power100 W
Ultrasonic Temperature60 °C
Ultrasonic Time15 min
Centrifugation Speed5000 rpm
Centrifugation Time1 min
Total Extraction Yield 2.80%

Reference:[8]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound from Cortex fraxini

This protocol is based on the optimized conditions for the extraction of coumarins as described in the literature.[8]

  • Sample Preparation: Grind dried Cortex fraxini into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.

    • Add 10 mL of the supramolecular solvent (prepared with 1-octanol, tetrahydrofuran, and water) containing 1 mol/mL NaCl and adjust the pH to 10.

    • Vortex the mixture for 30 seconds.

    • Place the vessel in an ultrasonic bath and sonicate at 100 W and 60°C for 15 minutes.

  • Separation:

    • Centrifuge the mixture at 5000 rpm for 1 minute.

    • Collect the supernatant containing the extracted coumarins.

  • Analysis:

    • Filter the supernatant through a 0.45 µm filter before analysis by HPLC.

Protocol 2: Purification of this compound by Adsorption Chromatography

This protocol is adapted from a method for purifying coumarins from Cortex fraxini.[14]

  • Crude Extract Preparation: Prepare a crude extract of Cortex fraxini using a suitable solvent (e.g., methanol or ethanol). Concentrate the extract under reduced pressure to obtain a solid residue.

  • Chromatography Column: Pack a column with Superose 12 gel filtration media and equilibrate it with the mobile phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with 30% methanol in water as the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical HPLC and characterize its structure using NMR.

Mandatory Visualization

Fraxetin_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization raw_material Raw Plant Material (e.g., Cortex fraxini) grinding Grinding raw_material->grinding extraction Solvent Extraction (e.g., Ultrasonic-Assisted) grinding->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Optional) crude_extract->partitioning Purification Steps column_chromatography Column Chromatography (e.g., Adsorption) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound analytical_hplc Analytical HPLC (Purity Check) pure_this compound->analytical_hplc nmr NMR Spectroscopy (Structure Elucidation) pure_this compound->nmr

Caption: General workflow for this compound extraction, purification, and analysis.

Troubleshooting_Low_Yield cluster_extraction_issues Extraction Issues cluster_solutions Potential Solutions start Low this compound Yield raw_material Poor Raw Material Quality start->raw_material solvent Inappropriate Solvent start->solvent temperature Suboptimal Temperature start->temperature time Insufficient Time start->time ratio Incorrect Solid/Liquid Ratio start->ratio check_material Source High-Quality Material raw_material->check_material optimize_solvent Optimize Solvent System solvent->optimize_solvent optimize_temp Optimize Temperature temperature->optimize_temp optimize_time Optimize Extraction Time time->optimize_time adjust_ratio Adjust Solid/Liquid Ratio ratio->adjust_ratio

Caption: Troubleshooting logic for low this compound extraction yield.

Troubleshooting_Low_Purity cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Low this compound Purity method Inefficient Purification Method start->method degradation Compound Degradation (pH, Temp) start->degradation coelution Co-elution of Impurities start->coelution multi_step Multi-Step Purification method->multi_step control_conditions Control pH and Temperature degradation->control_conditions optimize_hplc Optimize HPLC Conditions coelution->optimize_hplc

Caption: Troubleshooting logic for low this compound purity after purification.

References

Fraxetin dosage and administration routes in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with fraxetin in preclinical animal models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of dosages and administration routes to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and challenges encountered during in vivo experiments with this compound.

Q1: How should I dissolve this compound for animal administration?

A1: this compound has limited water solubility. For oral administration, it can often be suspended in a vehicle like a 0.5% solution of carboxymethylcellulose sodium (CMC-Na). For intraperitoneal or intravenous routes, co-solvents are necessary. A common formulation is a solution containing DMSO, PEG300, and Tween 80, diluted with saline or PBS.[1][2] For example, a stock can be prepared in DMSO and then diluted.[2] A suggested vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Always prepare the solution fresh and use sonication if needed to ensure complete dissolution.[1]

Q2: What is a typical dosage range for this compound in mice and rats?

A2: The effective dosage of this compound varies significantly depending on the animal model, disease state, and administration route. For oral gavage (p.o.) in rats and mice, dosages commonly range from 5 mg/kg to 60 mg/kg daily.[3][4][5][6][7] For example, studies on liver fibrosis in rats have used 25 and 50 mg/kg,[3] while neuroprotective studies in mice have used 20, 40, and 60 mg/kg.[6][7] Intraperitoneal (i.p.) injections are typically lower, such as 5 mg/kg in mouse models of ischemic stroke.[8] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental model.

Q3: I am not observing the expected therapeutic effect. What could be wrong?

A3: Several factors could contribute to a lack of efficacy:

  • Dosage: The dose might be too low for your specific model. Review the literature for similar studies and consider performing a dose-escalation study.

  • Bioavailability: this compound's bioavailability can be low.[9][10] The oral route may not be optimal for all conditions. Consider alternative routes like intraperitoneal (i.p.) injection if your experimental design allows.

  • Compound Stability: Ensure the this compound solution is freshly prepared before each administration, as it may degrade over time, especially in aqueous solutions.[2]

  • Administration Technique: Improper oral gavage can lead to administration into the trachea instead of the esophagus, or cause significant stress to the animal, affecting outcomes. Ensure personnel are properly trained.[11][12]

  • Timing and Duration: The treatment window may not be optimal. The duration of administration might be too short to elicit a significant biological response. For chronic disease models, treatment can last for several weeks.[4][5]

Q4: What are the main signaling pathways modulated by this compound?

A4: this compound exerts its effects by modulating several key signaling pathways. It is well-documented to inhibit the NF-κB (Nuclear Factor kappa B) pathway, which is central to inflammation.[3][13][14] this compound can block the activation of IKKβ, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[3][13] Additionally, this compound is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[1][15][16] Other modulated pathways include MAPKs, PI3K/Akt, and JAK2/STAT3.[3][8][9][17]

Summary of this compound Dosage and Administration in Animal Studies

The following table summarizes this compound dosages and administration routes from various preclinical studies. This data can serve as a starting point for designing new experiments.

Animal ModelDisease/Condition ModelDosageAdministration RouteDurationKey Findings
Rat (Sprague Dawley) Carbon Tetrachloride (CCl₄)-induced Liver Fibrosis25 & 50 mg/kg/dayOral Gavage (p.o.)Not SpecifiedAmeliorated liver damage and fibrosis; inhibited NF-κB and MAPKs pathways.[3]
Rat Ethanol-induced Liver Fibrosis20 & 50 mg/kg/dayOral Gavage (p.o.)24 weeksCorrected hepatic fibrosis; enhanced antioxidant capacity and reduced inflammatory mediators.[4][5]
Mouse (BALB/c) Chronic Unpredictable Stress (CUS)20, 40 & 60 mg/kgOral Gavage (p.o.)Single dose after 14 days of stressAttenuated behavioral deficits and restored altered neurotransmitter levels.[6][7]
Mouse (C57/BL6J) Ischemic Stroke (MCAO)5 mg/kgIntraperitoneal (i.p.)Single dose after MCAOAttenuated ischemic brain injury and behavioral deficits; suppressed microglia activation.[8]
Mouse Dextran Sulphate Sodium (DSS)-induced ColitisNot SpecifiedNot SpecifiedNot SpecifiedAlleviated colitis symptoms by inhibiting the NF-κB/NLRP3 pathway and modulating gut microbiota.[14]
Mouse Carbon Tetrachloride (CCl₄)-induced Hepatotoxicity10, 20 & 40 mg/kgNot SpecifiedNot SpecifiedAlleviated liver damage by reducing oxidative stress and inflammation via MAPK/NF-κB inhibition.[18]

Detailed Experimental Protocols

This section provides a standardized protocol for the preparation and oral administration of this compound in mice, a common methodology in preclinical research.

Protocol: Preparation and Administration of this compound via Oral Gavage in Mice

1. Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile water)

  • Sterile water or saline

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)[11][19]

  • 1 mL syringes

  • Animal scale

2. Preparation of this compound Suspension (Example: 10 mg/mL for a 50 mg/kg dose):

  • Calculate Required Amount: Determine the total volume of suspension needed for the study group. For a 25g mouse receiving a 50 mg/kg dose, the volume is typically 10 mL/kg, which equals 0.25 mL. Therefore, the concentration needed is 5 mg/mL. Let's prepare a 10 mg/mL stock for easier dosing adjustments.

  • Weigh this compound: Accurately weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

  • Mix Suspension: Add the weighed this compound to a sterile tube. Add a small amount of the vehicle and vortex thoroughly to create a paste. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension. If clumps persist, use a brief sonication.

  • Storage: Prepare this suspension fresh daily before administration. Do not store aqueous solutions for more than one day.[2]

3. Oral Gavage Administration Procedure:

  • Animal Handling: Weigh the mouse to calculate the precise volume of this compound suspension to administer.[11][12]

  • Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and keep the body extended. This straightens the path to the esophagus.[19][20]

  • Measure Needle Depth: Before the first use, measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib (xiphoid process). Mark this depth on the needle.[11][12]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance.[19] If the animal coughs or struggles excessively, or if you feel resistance, you may be in the trachea; withdraw immediately and reposition.

  • Administer Dose: Once the needle is at the pre-measured depth, slowly depress the syringe plunger to deliver the suspension.[19]

  • Withdraw Needle: After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.[11][19]

Signaling Pathways and Workflows

Diagram 1: this compound Experimental Workflow

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Experimental Design (Animal Model, Dosage Selection) C Animal Acclimatization A->C B This compound Preparation (Dissolution/Suspension in Vehicle) E This compound Administration (e.g., Oral Gavage, IP Injection) B->E D Induction of Disease Model (e.g., CCl4, DSS, MCAO) C->D D->E Treatment Groups F Monitoring & Data Collection (Behavioral, Physiological) E->F G Endpoint: Sample Collection (Blood, Tissues) F->G H Biochemical & Histological Analysis (e.g., ELISA, Western Blot, H&E) G->H I Data Analysis & Interpretation H->I

Caption: General workflow for in vivo animal studies involving this compound.

Diagram 2: this compound's Inhibition of the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, CCl4) IKK IKK Complex stimulus->IKK This compound This compound This compound->IKK Inhibits protein protein complex complex nucleus Nucleus response Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_IkB p65 p50 IκBα IKK->NFkB_IkB:ikb Phosphorylates p_IkB P-IκBα NFkB_IkB:ikb->p_IkB NFkB p65 p50 p_IkB->NFkB Degradation of IκBα NFkB_nuc p65 p50 NFkB->NFkB_nuc Translocation NFkB_nuc->response Induces Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Oxidative Stress Keap1_Nrf2 Keap1 Nrf2 stimulus->Keap1_Nrf2:keap1 This compound This compound PI3K PI3K/Akt This compound->PI3K Activates protein protein complex complex nucleus Nucleus response Antioxidant Gene Expression (HO-1, NQO1) Nrf2 Nrf2 Keap1_Nrf2:nrf2->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation PI3K->Keap1_Nrf2:nrf2 Promotes Dissociation ARE ARE Nrf2_nuc->ARE Binds to ARE->response Induces Transcription

References

Fraxetin Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Fraxetin in cellular assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the robustness of your experimental results. This compound is a versatile compound with known anti-inflammatory and anti-cancer properties, primarily attributed to its impact on key cellular signaling pathways. However, like many small molecules, it can exhibit off-target activities that may influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary intended (on-target) effects of this compound in cellular assays?

A1: this compound is primarily investigated for its ability to induce apoptosis and inhibit proliferation in cancer cells.[1][2][3][4] These effects are largely mediated through the modulation of several key signaling pathways, including:

  • PI3K/Akt Pathway: Inhibition of this pathway is a common mechanism for this compound's anti-cancer effects.[1][5]

  • MAPK Pathways (JNK, p38, ERK): this compound has been shown to decrease the phosphorylation of JNK and p38, while its effect on ERK1/2 can be cell-type dependent.[1][6]

  • JAK/STAT Pathway: this compound can inhibit the JAK2/STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.[3][7][8]

  • Mitochondrial Function: this compound can induce mitochondrial dysfunction, characterized by increased reactive oxygen species (ROS) production, depolarization of the mitochondrial membrane, and disruption of calcium homeostasis.[1][2][4]

Q2: What are the known or potential off-target effects of this compound?

A2: A potential off-target interaction for this compound is with the carbonic anhydrase family of enzymes.[1] A computational analysis based on this compound's structure predicted this interaction, and a subsequent molecular docking study showed a strong binding affinity between this compound and carbonic anhydrase II.[1][9] Carbonic anhydrases are involved in various physiological processes, including pH regulation and cancer progression, making this a noteworthy potential off-target effect to consider in your experimental design.[1][10] Additionally, this compound has been predicted to interact with Polo-like kinase 4 (PLK4), a regulator of centriole duplication.[11]

Q3: I am observing unexpected changes in cellular metabolism in my this compound-treated cells. Could this be an off-target effect?

A3: Yes, this is possible. This compound has been shown to affect cellular metabolism. For instance, in endometrial cancer cells, it was found to inhibit mitochondrial oxidation and promote anaerobic metabolism, leading to increased glucose consumption and lactic acid production.[12] This effect is linked to the activation of AMPK and inhibition of mTOR, key regulators of cellular energy homeostasis.[12] Therefore, if your research is sensitive to metabolic changes, it is crucial to include appropriate controls to account for these effects.

Q4: Can this compound's antioxidant properties interfere with my assay?

A4: this compound possesses antioxidant properties and can scavenge free radicals.[13][14] However, it has also been reported to induce the production of reactive oxygen species (ROS) in some cancer cell lines, which contributes to its apoptotic effects.[1][2][4] This dual role means that the net effect on the cellular redox state can be context-dependent. If you are studying oxidative stress, it is advisable to directly measure ROS levels and the expression of antioxidant enzymes in your specific experimental system.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Inconsistent cell viability results across different cell lines. Cell lines may have varying expression levels of carbonic anhydrases or differential reliance on the signaling pathways that this compound modulates.1. Measure the expression of key carbonic anhydrase isoforms (e.g., CAII, CAIX) in your cell lines. 2. Use a structurally distinct inhibitor of your primary target pathway as a positive control. 3. Consider using a carbonic anhydrase inhibitor (e.g., acetazolamide) to see if it phenocopies or antagonizes the effects of this compound.
Unexpected changes in extracellular pH. Inhibition of carbonic anhydrases can disrupt cellular pH regulation.[10]1. Monitor the pH of your cell culture medium during the experiment. 2. Ensure your medium is adequately buffered. 3. Consider if pH changes could be confounding your assay readouts.
Discrepancy between phenotypic effects and inhibition of the intended target pathway. This compound might be eliciting its effects through an alternative, off-target pathway that is more dominant in your specific cell model.1. Perform a broader analysis of signaling pathways. For example, if you are focused on PI3K/Akt, also probe the MAPK and JAK/STAT pathways. 2. Use rescue experiments. For example, if you hypothesize an off-target effect on PLK4, try to overexpress PLK4 and see if it reverses the effects of this compound.[11]
This compound shows lower than expected potency. The compound may be binding to other cellular components, reducing its effective concentration at the intended target.1. Verify the purity of your this compound stock. 2. Perform a dose-response curve to determine the optimal concentration for your cell line and assay. 3. Consider using serum-free or low-serum media for the duration of the treatment, as this compound can bind to serum albumin.

Quantitative Data on Potential Off-Target Interactions

The following table summarizes the available quantitative data regarding this compound's interaction with a potential off-target protein. It is important to note that this data is from a computational study and awaits experimental validation.

Potential Off-Target Method Binding Affinity (kcal/mol) Reference
Carbonic Anhydrase IIMolecular Docking-5.5[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]

Western Blot Analysis of Signaling Pathways

  • Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

Visualizations

Fraxetin_On_Target_Pathways cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K JAK2 JAK2 This compound->JAK2 JNK JNK This compound->JNK p38 p38 This compound->p38 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: On-target signaling pathways of this compound.

Fraxetin_Off_Target_Workflow Start Unexpected Experimental Result (e.g., inconsistent viability) Hypothesis Hypothesize Off-Target Effect (e.g., Carbonic Anhydrase inhibition) Start->Hypothesis Experiment1 Measure Carbonic Anhydrase (CA) expression levels in cell lines Hypothesis->Experiment1 Experiment2 Use a known CA inhibitor (e.g., Acetazolamide) as a control Hypothesis->Experiment2 Analysis Analyze if CA inhibitor phenocopies this compound's effect Experiment1->Analysis Experiment2->Analysis Conclusion Conclusion: Off-target effect is likely/ unlikely to be involved Analysis->Conclusion

Caption: Troubleshooting workflow for a potential off-target effect.

References

Fraxetin Co-Treatment: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of fraxetin in co-treatment studies. The information is designed to address specific issues that may be encountered during the design and execution of experiments involving this compound in combination with other compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known interactions of this compound with common chemotherapeutic agents?

A1: this compound has been observed to have varied interactions with different chemotherapeutic drugs. In human melanoma cell lines, this compound exhibits an additive antiproliferative effect when combined with cisplatin and mitoxantrone.[1] However, an antagonistic effect is seen when this compound is co-administered with docetaxel, suggesting this combination may not be beneficial for cancer therapy.[1] In the context of doxorubicin-induced cardiotoxicity, this compound has shown a protective effect by mitigating oxidative stress and inflammation in myocardial muscles.[2][3]

Q2: How does this compound co-treatment affect signaling pathways in cancer cells?

A2: this compound, in combination with other agents or as a standalone treatment, influences several key signaling pathways implicated in cancer progression. It has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[1][4] this compound also regulates the MAPK and PI3K pathways.[5][6] Specifically, it can decrease JNK and phosphoinositide 3-kinase signaling.[1][5] In some cancer cell lines, this compound has been observed to reduce the expression of p-ERK1/2.[7] Furthermore, in cisplatin-induced kidney injury, this compound has been found to activate the mTORC1 signaling pathway, which in turn antagonizes autophagy and apoptosis.[8]

Q3: Can this compound enhance the efficacy of other anti-cancer compounds?

A3: Yes, in certain contexts, this compound can enhance the therapeutic effects of other compounds. For instance, the additive interaction with cisplatin and mitoxantrone in melanoma cells suggests a potential for improved therapeutic outcomes.[1] Additionally, this compound's ability to mitigate the cardiotoxic effects of doxorubicin indicates its potential as an adjuvant therapy to reduce chemotherapy-related side effects.[2][3]

Q4: Are there any known instances where this compound co-treatment is counterproductive?

A4: Yes, the combination of this compound with docetaxel has been shown to have an antagonistic antiproliferative effect in human melanoma cell lines.[1] This suggests that the two drugs may interfere with each other's mechanisms of action, potentially reducing the overall therapeutic efficacy.

Troubleshooting Guide

Problem: I am observing a weaker than expected anti-cancer effect in my co-treatment study with this compound and another compound.

  • Possible Cause 1: Antagonistic Interaction. As seen with docetaxel, this compound can have an antagonistic relationship with certain drugs.[1] It is crucial to determine the nature of the interaction between this compound and your compound of interest.

  • Troubleshooting Step: Conduct an isobolographic analysis to formally assess the nature of the drug interaction (synergistic, additive, or antagonistic).

  • Possible Cause 2: Suboptimal Concentration. The effects of this compound can be dose-dependent.

  • Troubleshooting Step: Perform dose-response experiments for both this compound and the co-administered compound individually, followed by combination studies at various concentration ratios to identify the optimal synergistic concentrations.

Problem: My in vitro results with this compound co-treatment are not translating to my in vivo model.

  • Possible Cause 1: Pharmacokinetic Issues. this compound has limited water solubility, which may affect its bioavailability in vivo.[9]

  • Troubleshooting Step: Consider formulating this compound with a suitable vehicle to improve its solubility and bioavailability. Refer to established protocols for preparing this compound solutions for in vivo administration.

  • Possible Cause 2: Different Mechanisms in a Complex Biological System. The in vivo environment is significantly more complex than an in vitro cell culture. The observed in vitro effects may be modulated by various physiological factors in a living organism.

  • Troubleshooting Step: Analyze key biomarkers related to the targeted signaling pathways in your in vivo model to confirm that the co-treatment is having the intended molecular effect.

Quantitative Data Summary

Table 1: Interaction of this compound with Chemotherapeutic Agents in Human Melanoma Cell Lines

Co-treated CompoundType of InteractionCell Lines TestedReference
CisplatinAdditiveFour human melanoma cell lines[1]
MitoxantroneAdditiveFour human melanoma cell lines[1]
DocetaxelAntagonisticFour human melanoma cell lines[1]

Table 2: Effect of this compound on Doxorubicin-Induced Cardiotoxicity Markers in Rats

| Parameter | Doxorubicin-Treated Group | Doxorubicin + this compound (40 mg/kg) | Doxorubicin + this compound (80 mg/kg) | Reference | | --- | --- | --- | --- | | Serum CK-MB | Significantly Increased | Significantly Decreased | More Pronounced Decrease |[2] | | Serum LDH | Significantly Increased | Significantly Decreased | More Pronounced Decrease |[2] | | Serum Troponin I | Significantly Increased | Significantly Decreased | More Pronounced Decrease |[2] | | Serum NT-proBNP | Significantly Increased | Significantly Decreased | More Pronounced Decrease |[2] |

Experimental Protocols

Isobolographic Analysis for Drug Interaction Assessment

This protocol is based on the methodology used to assess the interaction between this compound and chemotherapeutic agents in human melanoma cell lines.[1]

  • Cell Culture: Culture human melanoma cells in appropriate media and conditions.

  • Single-Agent Cytotoxicity Assay: Determine the IC50 values (the concentration that inhibits cell proliferation by 50%) for this compound and the co-treated drug (e.g., cisplatin, mitoxantrone, docetaxel) individually. The MTT assay is a suitable method for this.

  • Combination Cytotoxicity Assay: Treat cells with various concentrations of this compound and the other drug in combination, typically at a fixed ratio based on their individual IC50 values.

  • Isobologram Construction: Plot the IC50 values of the individual drugs on the x and y axes. The line connecting these two points is the line of additivity. Plot the concentrations of the two drugs in combination that produce a 50% inhibition of cell proliferation.

  • Interaction Analysis:

    • If the data points for the combination fall on the line of additivity, the interaction is additive .

    • If the data points fall below the line, the interaction is synergistic .

    • If the data points fall above the line, the interaction is antagonistic .

Signaling Pathway and Experimental Workflow Diagrams

Fraxetin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 PI3K PI3K Receptor->PI3K MAPK MAPK (JNK, ERK) Receptor->MAPK STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Proliferation, Apoptosis) STAT3->Gene_Expression Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Gene_Expression Inhibits Autophagy & Apoptosis MAPK->Gene_Expression This compound This compound This compound->JAK2 Inhibits This compound->STAT3 Inhibits This compound->PI3K Inhibits This compound->mTORC1 Activates This compound->JNK Inhibits

Caption: Overview of signaling pathways modulated by this compound.

Isobolographic_Analysis_Workflow start Start: Cancer Cell Line drug_a Treat with This compound Alone start->drug_a drug_b Treat with Compound X Alone start->drug_b combo Treat with This compound + Compound X (Fixed Ratio) start->combo ic50_a Determine IC50 (this compound) drug_a->ic50_a ic50_b Determine IC50 (Compound X) drug_b->ic50_b ic50_combo Determine IC50 (Combination) combo->ic50_combo isobologram Construct Isobologram ic50_a->isobologram ic50_b->isobologram ic50_combo->isobologram analysis Analyze Interaction: Synergistic, Additive, or Antagonistic isobologram->analysis

Caption: Experimental workflow for isobolographic analysis.

References

Technical Support Center: Interpreting Complex NMR and Mass Spectrometry Data of Fraxetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for fraxetin and its derivatives.

Frequently Asked Questions (FAQs)

NMR Spectroscopy

1. What are the characteristic ¹H and ¹³C NMR chemical shifts for the this compound scaffold?

The ¹H and ¹³C NMR chemical shifts for this compound can vary slightly depending on the solvent used. The following table provides typical chemical shift ranges for the core this compound structure.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-36.28113.0
H-47.94145.1
H-57.10106.4
C-2-160.7
C-6-146.5
C-7-144.8
C-8-143.4
C-9-128.8
C-10-111.1
6-OCH₃3.8156.6
7-OH9.72 (broad singlet)-
8-OH--

2. How can I distinguish between different isomers of this compound derivatives using NMR?

Distinguishing between positional isomers of this compound derivatives often requires 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[1] HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which can help to definitively place substituents on the aromatic ring.[1] NOESY experiments show correlations between protons that are close in space, providing further structural confirmation.

3. My aromatic proton signals are overlapping. What can I do?

Overlapping signals in the aromatic region are a common issue.[1] Here are a few strategies to resolve them:

  • Change the solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve overlapping peaks.[1][2]

  • Increase spectrometer field strength: Using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals.[1]

  • Use 2D NMR: A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is a very effective way to resolve overlapping signals by showing which protons are coupled to each other.[1]

4. How do I confirm the presence of hydroxyl (-OH) protons?

The presence of hydroxyl protons can be confirmed with a "D₂O shake."[1][2] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum.[1][2] The hydroxyl proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.[1][2]

Mass Spectrometry

5. What are the expected mass-to-charge ratios (m/z) for this compound and its common adducts?

The molecular weight of this compound (C₁₀H₈O₅) is 208.17 g/mol .[3] In mass spectrometry, you can expect to see the following ions:

  • [M+H]⁺: m/z 209.04

  • [M-H]⁻: m/z 207.03[4]

  • [M+Na]⁺: m/z 231.02

  • [M+K]⁺: m/z 247.00

6. What are some common fragmentation patterns of this compound derivatives in MS/MS?

In tandem mass spectrometry (MS/MS), this compound and its derivatives often exhibit characteristic fragmentation patterns. Common neutral losses include H₂O, CO, and CH₃• (from methoxy groups).[5] For this compound, a common fragmentation in negative ion mode is the transition from m/z 206.9 to m/z 191.8.[4][6]

Troubleshooting Guides

NMR Data Interpretation
Problem Potential Cause(s) Recommended Solution(s)
Peak broadening - Poor sample solubility- Sample is too concentrated- Paramagnetic impurities- Try a different solvent or gently warm the sample[1]- Dilute the sample[1]- Ensure glassware is clean; degas the sample to remove dissolved oxygen
Overlapping aromatic signals - Insufficient signal dispersion- Change the NMR solvent[1][2]- Use a higher field NMR spectrometer[1]- Perform a 2D ¹H-¹H COSY experiment[1]
Uncertainty about -OH or -NH peaks - Exchangeable protons can be broad and their chemical shifts can vary.- Perform a D₂O shake experiment. The peak will disappear or diminish if it's an -OH or -NH proton.[1][2]
Unexpectedly complex spectrum - Presence of rotamers (conformational isomers)- Acquire the spectrum at a higher temperature to increase the rate of bond rotation.[2]
Mass Spectrometry Data Interpretation
Problem Potential Cause(s) Recommended Solution(s)
No molecular ion peak observed - The molecular ion is unstable and has completely fragmented.- Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Unexpected peaks in the spectrum - Presence of adducts (e.g., with sodium, potassium, or solvent molecules)- In-source fragmentation- Identify common adducts by their characteristic mass differences (e.g., +22 for Na⁺, +38 for K⁺)- Optimize ionization source conditions to minimize in-source fragmentation.
Difficulty in interpreting fragmentation patterns - Lack of reference spectra or knowledge of fragmentation mechanisms.- Consult literature for fragmentation patterns of similar compounds- Propose fragmentation pathways based on known chemical principles (e.g., loss of small neutral molecules, McLafferty rearrangement).[7]

Experimental Protocols

Detailed Methodology for 2D NMR Experiments

1. 2D COSY (¹H-¹H Correlation)

  • Purpose: To identify protons that are coupled to each other.[1]

  • Pulse Program: Standard gradient-enhanced COSY.[1]

  • Parameters:

    • Acquire data points in both the direct and indirect dimensions.

    • Set the spectral width in both dimensions to be the same as the 1D ¹H spectrum.[1]

    • Number of Scans: 2-4 per increment.[1]

2. 2D HSQC (¹H-¹³C Single-Bond Correlation)

  • Purpose: To identify which protons are directly attached to which carbons.[1]

  • Pulse Program: Standard gradient-enhanced HSQC with multiplicity editing to distinguish between CH/CH₃ and CH₂ groups.[1]

3. 2D HMBC (¹H-¹³C Multiple-Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds).

  • Pulse Program: Standard gradient-enhanced HMBC.

  • Parameters:

    • Optimize the long-range coupling delay for the expected J-couplings (typically 4-10 Hz).

Visualizations

troubleshooting_workflow start Complex/Unexpected NMR Spectrum q1 Are peaks broad? start->q1 sol1 Check solubility, concentration, and for paramagnetic impurities. q1->sol1 Yes q2 Are aromatic signals overlapping? q1->q2 No sol1->q2 sol2 Change solvent, use higher field NMR, or run 2D COSY. q2->sol2 Yes q3 Is there an unidentified broad singlet? q2->q3 No sol2->q3 sol3 Perform D2O shake to confirm -OH or -NH. q3->sol3 Yes end_node Spectrum Interpreted q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for complex NMR spectra.

fragmentation_pathway parent [this compound-H]⁻ m/z 207 frag1 [M-H-CH₃]⁻ m/z 192 parent->frag1 - CH₃• frag2 [M-H-CO]⁻ m/z 179 parent->frag2 - CO frag3 [M-H-CH₃-CO]⁻ m/z 164 frag1->frag3 - CO

Caption: Common fragmentation pathway for this compound in negative ion MS/MS.

References

Technical Support Center: Addressing Fraxetin's Low Bioavailability in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Fraxetin's low bioavailability in pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A1: this compound's low oral bioavailability is primarily attributed to two key factors:

  • Poor Aqueous Solubility: this compound has limited solubility in water, which hinders its dissolution in gastrointestinal fluids, a critical step for absorption.

  • Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the liver, reducing the amount of unchanged drug that reaches systemic circulation.

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of this compound's low bioavailability. The most promising approaches include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) can improve its solubility and protect it from rapid metabolism. Long-circulating liposomes have been shown to increase the oral bioavailability of this compound by 4.43 times.[1]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.

Q3: What are the expected pharmacokinetic parameters for this compound in rats?

A3: The oral bioavailability of this compound in rats has been reported to be approximately 6.0%.[2] Pharmacokinetic parameters can vary depending on the dosage and formulation. For instance, after an oral dose of 5 mg/kg in rats, the following parameters were observed for unmodified this compound:

ParameterValue (Mean ± SD)
Cmax (ng/mL)369.7 ± 48.87
Tmax (h)0.94 ± 0.23
AUC (ng·h/mL)Varies by study

Note: These values are provided as a general reference and may differ based on experimental conditions.

Troubleshooting Guides

Problem 1: Low and Variable Oral Bioavailability in In Vivo Studies

Possible Causes:

  • Poor drug dissolution: Due to this compound's low aqueous solubility, it may not dissolve sufficiently in the gastrointestinal tract.

  • Rapid metabolism: Extensive first-pass metabolism in the liver significantly reduces the amount of active drug reaching the bloodstream.

  • Inconsistent oral gavage technique: Variability in the administration procedure can lead to inconsistent dosing and absorption.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Bioavailability start Low and Variable Bioavailability Observed q1 Assess Formulation: Is this compound fully dissolved/suspended? start->q1 sol1 Optimize Formulation: - Use solubilizing agents (e.g., PEG, Tween 80) - Prepare a nanoparticle or liposomal formulation q1->sol1 No q2 Review Dosing Procedure: Is the oral gavage technique consistent? q1->q2 Yes sol1->q2 sol2 Standardize Gavage Protocol: - Ensure proper needle size and placement - Administer a consistent volume and rate q2->sol2 No q3 Consider Metabolism: Is first-pass metabolism too high? q2->q3 Yes sol2->q3 sol3 Investigate Co-administration: - Use metabolic inhibitors (e.g., piperine) - Explore prodrug strategies q3->sol3 Yes end Re-evaluate In Vivo Pharmacokinetics q3->end No sol3->end

Caption: Troubleshooting workflow for low and variable oral bioavailability of this compound.

Problem 2: Difficulty in Formulating this compound for Oral Gavage

Possible Causes:

  • Precipitation of this compound: The compound may precipitate out of the vehicle, leading to inaccurate dosing.

  • Instability in the formulation vehicle: this compound may degrade in certain solvents over time.

Solutions:

  • Vehicle Selection: Use a vehicle that enhances solubility. A common formulation for poorly soluble compounds for in vivo studies is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For solubilization, a co-solvent system like DMSO, PEG400, and Tween 80 in saline can be tested, but care must be taken to ensure the final concentration of organic solvents is non-toxic to the animals.

  • Sonication: Use sonication to aid in the dissolution or to create a uniform suspension of this compound in the vehicle.

  • Fresh Preparation: Prepare the formulation fresh before each experiment to minimize degradation.

  • Stability Check: Perform a preliminary stability study of this compound in the chosen vehicle under experimental conditions (e.g., room temperature for the duration of the dosing period).

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compound Solution5 (oral)369.7 ± 48.870.94 ± 0.23Data not available100 (Reference)[3]
This compound Long-Circulating LiposomesNot SpecifiedNot SpecifiedNot SpecifiedIncreased 4.43-fold443[1]
This compound5 (oral)Not SpecifiedNot Specified1063.2 ± 312.5Absolute Bioavailability: 6.0%[2]
This compound1 (IV)Not SpecifiedNot Specified2956.7 ± 589.3100 (IV Reference)[2]

Note: Direct comparison should be made with caution as the data is compiled from different studies with varying experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Long-Circulating Liposomes (Thin-Film Hydration Method)

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • DSPE-mPEG2000

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve appropriate amounts of SPC, cholesterol, and DSPE-mPEG2000 in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Add this compound to the lipid solution and mix until fully dissolved.

    • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Reduce the size of the MLVs by probe sonication for 5-10 minutes in an ice bath to form small unilamellar vesicles (SUVs).

  • Extrusion:

    • Extrude the SUV suspension through polycarbonate membranes with a pore size of 100 nm using a mini-extruder. Repeat the extrusion process 10-15 times to obtain uniformly sized liposomes.

  • Purification:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Measure the encapsulation efficiency by separating the free drug from the liposomes and quantifying the amount of this compound in the liposomal fraction using a validated analytical method (e.g., HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12 hours) before oral administration, with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving this compound solution, test group receiving this compound liposomes).

    • Administer the respective formulations orally via gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate the relative bioavailability of the test formulation compared to the control formulation.

Protocol 3: Western Blot Analysis of JAK2/STAT3 Signaling Pathway

Materials:

  • Tissue or cell lysates from this compound-treated and control animals/cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Homogenize tissue samples or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Enhancing this compound Bioavailability prep Formulation Preparation (e.g., Liposomes, Nanoparticles) char Formulation Characterization (Size, PDI, Encapsulation Efficiency) prep->char admin Oral Administration to Rats (Oral Gavage) char->admin blood Serial Blood Sampling admin->blood analysis LC-MS/MS Analysis of Plasma blood->analysis pk Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk bio Bioavailability Assessment pk->bio

Caption: Experimental workflow for evaluating enhanced this compound bioavailability.

G cluster_1 This compound's Effect on JAK/STAT Signaling Pathway This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (e.g., Proliferation, Anti-apoptosis) Nucleus->Gene Response Cellular Response (e.g., Inhibition of Tumor Growth) Gene->Response Cytokine Cytokine Receptor Cytokine->JAK2 Activates

Caption: Signaling pathway of this compound's inhibitory effect on JAK/STAT.

References

Validation & Comparative

A Head-to-Head Battle of Coumarins: Fraxetin vs. Esculetin in Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for potent natural antioxidants for therapeutic and research applications, a comprehensive comparative analysis of two prominent coumarins, fraxetin and esculetin, reveals key differences in their antioxidant capabilities. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of their performance in various antioxidant assays and their underlying molecular mechanisms.

This compound (7,8-dihydroxy-6-methoxycoumarin) and esculetin (6,7-dihydroxycoumarin) are structurally similar phenolic compounds found in various plants, notably in the bark of Fraxinus species. Their shared catechol moiety is a strong indicator of potent antioxidant activity. However, subtle structural distinctions, primarily the presence of a methoxy group in this compound, influence their radical scavenging and reducing power.

Quantitative Comparison of Antioxidant Activity

To facilitate a direct comparison of the antioxidant potency of this compound and esculetin, the following table summarizes their half-maximal inhibitory concentration (IC50) values from key in vitro antioxidant assays. Lower IC50 values denote greater antioxidant activity.

Antioxidant AssayThis compound (IC50)Esculetin (IC50)Notes
DPPH Radical Scavenging 44.1 µM17.2 µMEsculetin demonstrates significantly stronger DPPH radical scavenging activity.
ABTS Radical Scavenging 37.4 µM2.45 µMEsculetin shows markedly superior ABTS radical scavenging capacity.
Cellular ROS Scavenging Less effective than esculetin at 12.5 µM in reducing TBHP-induced ROS in HepG2 cells.More effective than an acetylated derivative (E2) at 25 µM in maintaining HO-1 levels.Cellular assays suggest esculetin has a strong protective effect against oxidative stress.[1]

Note: The DPPH and ABTS IC50 values are compiled from a review of multiple studies and should be considered as comparative estimates. Direct head-to-head studies may yield slightly different absolute values.

Experimental Protocols

Detailed methodologies for the principal antioxidant assays are provided below to aid in the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: A small volume of the test compound (this compound or esculetin) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound at various concentrations is allowed to react with the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction: A small volume of the test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using known concentrations of a standard antioxidant, typically Trolox or ferrous sulfate.

Mechanism of Action: The Nrf2 Signaling Pathway

Both this compound and esculetin exert a significant portion of their antioxidant effects by modulating the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound and esculetin, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.[2][3]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound / Esculetin Keap1 Keap1 This compound->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection leads to

Nrf2 Signaling Pathway Activation

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the DPPH, ABTS, and FRAP assays.

Experimental_Workflows cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow cluster_FRAP FRAP Assay Workflow DPPH1 Prepare DPPH Solution DPPH2 Add this compound/Esculetin DPPH1->DPPH2 DPPH3 Incubate (Dark, RT) DPPH2->DPPH3 DPPH4 Measure Absorbance (@ 517 nm) DPPH3->DPPH4 ABTS1 Generate ABTS•+ Radical ABTS2 Dilute to Working Solution ABTS1->ABTS2 ABTS3 Add this compound/Esculetin ABTS2->ABTS3 ABTS4 Measure Absorbance (@ 734 nm) ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent FRAP2 Add this compound/Esculetin FRAP1->FRAP2 FRAP3 Incubate (@ 37°C) FRAP2->FRAP3 FRAP4 Measure Absorbance (@ 593 nm) FRAP3->FRAP4

Antioxidant Assay Workflows

Conclusion

Based on the available in vitro data, esculetin demonstrates superior radical scavenging activity compared to this compound in both DPPH and ABTS assays.[4] Cellular studies also suggest a potent protective effect of esculetin against oxidative stress.[1] While both compounds effectively activate the Nrf2 signaling pathway, the direct radical scavenging data indicates that esculetin may be a more potent antioxidant in chemical systems. The presence of the methoxy group at the 6-position in this compound may influence its electron-donating capacity and steric hindrance, potentially contributing to its lower radical scavenging activity compared to the unsubstituted catechol structure of esculetin.

This comparative guide underscores the importance of direct, side-by-side experimental evaluation for discerning the nuanced differences between structurally related antioxidant compounds. Researchers are encouraged to consider these findings in the selection of appropriate coumarins for their specific research and development objectives.

References

Fraxetin in Oncology: A Comparative Analysis Against Other Prominent Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fraxetin's anti-cancer efficacy against other notable coumarins, supported by experimental data. We delve into cytotoxic activities, mechanistic pathways, and the experimental protocols used to generate this data.

Coumarins, a diverse class of benzopyrone derivatives, have garnered significant attention in oncology for their potential as therapeutic agents. Among these, this compound (7,8-dihydroxy-6-methoxycoumarin) has emerged as a promising candidate due to its demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties across a range of cancer cell lines.[1][2] This guide offers a comparative analysis of this compound against other well-researched coumarins, including esculetin, daphnetin, scopoletin, and umbelliferone, to provide a comprehensive overview of their relative performance in cancer therapy.

Comparative Cytotoxicity of Coumarins

The anti-proliferative activity of coumarins is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of this compound and other coumarins against various human cancer cell lines, compiled from multiple studies.

This compoundCancer Cell LineIC50 (µM)
Human Melanoma (FM55P)32.42 ± 4.21[1]
Human Melanoma (FM55M2)46.04 ± 4.17[1]
Human Melanoma (A375)44.03 ± 12.02[1]
Human Melanoma (SK-MEL 28)73.16 ± 7.38[1]
Non-small Cell Lung Cancer (HCC827)20.12[1]
Non-small Cell Lung Cancer (H1650)22.45[1]
Breast Cancer (MCF-7)~40 (produced ~60% inhibition)[1]
Hepatocellular Carcinoma (Huh7)<50[1]
Hepatocellular Carcinoma (Hep3B)<50[1]
Colon Adenocarcinoma (HCT116)Not specified, but showed inhibition[2]
Colon Adenocarcinoma (DLD-1)Not specified, but showed inhibition[2]
Prostate Cancer (DU145)41.3[3]
Other CoumarinsCancer Cell LineIC50 (µM)
Esculetin Human Melanoma18.20 ± 2.93 to 120.64 ± 30.39[4]
Daphnetin Human Melanoma40.48 ± 10.90 to 183.97 ± 18.82[5]
Scopoletin Breast Cancer (MDA-MB-231)4.46 (for derivative 11b)[6]
Umbelliferone Breast Cancer (MCF-7)15.56[7]
Breast Cancer (MDA-MB-231)10.31[7]
Hepatocellular Carcinoma (HepG2)Not specified, but induced apoptosis at 0-50 µM[8]
Bladder Carcinoma (EJ)3.5[9]
Gastric Cancer (AGS)129.9[9]
Colorectal Cancer (HCT 116)8.05[9]
Colorectal Cancer (HT-29)4.35[9]

Mechanistic Insights: Signaling Pathways in Focus

This compound and other coumarins exert their anti-cancer effects through the modulation of various signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Modern pharmacological studies have shown that active metabolites from Cortex Fraxini, including esculin, esculetin, and this compound, are involved in the regulation of several tumor-associated signaling pathways.[10][11]

This compound has been shown to inhibit the JAK/STAT3 signaling pathway, which is often constitutively activated in many cancers, by preventing the formation of STAT3 homodimers.[10] This leads to a reduction in the expression of downstream targets involved in cell proliferation and survival.[10] Furthermore, this compound can modulate the MAPK/ERK and PI3K/Akt signaling pathways, which are central to regulating cell growth and apoptosis.[10][12] In some cancer cell lines, this compound has been observed to decrease the phosphorylation of ERK1/2, while in others, it has been shown to inhibit PI3K/Akt signaling.[1][10]

dot

Fraxetin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS JAK2 JAK2 Receptor->JAK2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->STAT3 STAT3->Proliferation STAT3->Survival Apoptosis_Inhibition Apoptosis_Inhibition STAT3->Apoptosis_Inhibition This compound This compound This compound->PI3K This compound->ERK This compound->JAK2 This compound->STAT3 Inhibits Dimerization

Caption: Key signaling pathways modulated by this compound in cancer cells.

Other coumarins also target these critical pathways. Esculetin has been reported to inhibit the PI3K/Akt and ERK signaling pathways.[13] Daphnetin has shown anti-cancer activity by suppressing NF-κB signaling and modulating the Akt/mTOR pathway.[14][15] Scopoletin can induce apoptosis and regulate multiple signaling pathways, including PI3K/Akt/mTOR.[16][17] Umbelliferone has been shown to induce apoptosis and cell cycle arrest, with some evidence suggesting its involvement in modulating key signaling proteins.[8][18]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: The cells are then treated with various concentrations of the coumarin compounds for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[19]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[19]

Apoptosis Analysis (Flow Cytometry)

Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate tumor cells. Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is a common method for quantifying apoptosis.

  • Cell Treatment: Cells are treated with the desired concentrations of coumarin compounds for the indicated time.

  • Cell Harvesting: The cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and PI for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[21]

dot

Experimental_Workflow Start Start: Cancer Cell Lines Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with Coumarin Compounds Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) Treatment->Apoptosis_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling_Pathway_Analysis Data_Analysis Data Analysis & IC50 Determination Cytotoxicity_Assay->Data_Analysis Apoptosis_Analysis->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis Conclusion Conclusion: Anticancer Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating anticancer effects.

Conclusion

This compound demonstrates significant anti-cancer potential against a variety of cancer cell lines, with its efficacy being comparable to, and in some cases potentially exceeding, that of other well-known coumarins. Its multifaceted mechanism of action, involving the inhibition of key signaling pathways like JAK/STAT3, PI3K/Akt, and MAPK/ERK, underscores its promise as a therapeutic agent. While the available data provides a strong foundation for its continued investigation, further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish its superiority against other coumarins for specific cancer types. The low cytotoxicity of this compound towards normal cells, as suggested by some studies, further enhances its therapeutic index and encourages its development as a potential standalone or adjuvant therapy in oncology.[1]

References

Fraxetin: A Comparative Guide to its Neuroprotective Effects Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive analysis of the neuroprotective properties of Fraxetin, a natural coumarin derivative, across a range of preclinical models. The guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of this compound's efficacy, detailed experimental methodologies, and insights into its mechanisms of action.

Executive Summary

This compound has demonstrated significant neuroprotective potential in various in vitro and in vivo models, primarily by mitigating neuroinflammation, oxidative stress, and apoptosis. Its therapeutic effects have been notably observed in models of ischemic stroke, Parkinson's disease, and stress-induced neurological deficits. The primary mechanism underlying these effects appears to be the modulation of the PI3K/Akt/NF-κB signaling pathway. This guide synthesizes the available quantitative data, experimental protocols, and key signaling pathways to provide a clear and objective evaluation of this compound's neuroprotective capabilities.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound in a Model of Neuroinflammation

Model SystemTreatmentConcentrationOutcome MeasureResultCitation
Lipopolysaccharide (LPS)-activated primary microgliaThis compound5-30 µMCell Viability (CCK-8 assay)No significant cytotoxicity observed.[1][2][3]
40-50 µMSignificant decrease in cell viability.[1][2][3]
This compound10, 20, 30 µMNitric Oxide (NO) Production (Griess assay)Concentration-dependent suppression of LPS-induced NO production.[1]
This compound10, 20, 30 µMPro-inflammatory Cytokine mRNA (RT-PCR)Concentration-dependent suppression of LPS-induced iNOS, TNF-α, IL-1β, and IL-6 mRNA levels.[1]
This compound10, 20, 30 µMPro-inflammatory Cytokine Protein (ELISA)Concentration-dependent reduction of LPS-induced TNF-α, IL-1β, and IL-6 protein levels.[1]
SH-SY5Y human neuroblastoma cellsRotenone (5 µM) + this compound (100 µM)100 µMReactive Oxygen Species (ROS)Reduced levels of hydrogen peroxide and superoxide anion.[4]
DNA FragmentationInhibition of rotenone-induced DNA laddering.[4]
Glutathione (GSH) Redox RatioRestored GSH levels diminished by rotenone.[4]
Lipid PeroxidationDecreased levels of lipid peroxidation.[4]
SH-SY5Y human neuroblastoma cellsLead (Pb) (5 µM) + this compound (25 µM)25 µMGlutathione (GSH) ContentSignificantly reversed the Pb-induced decrease in GSH.[5]
Caspase-3 ActivitySignificantly reversed the Pb-induced increase in caspase-3 activity.[5]

Table 2: In Vivo Efficacy of this compound in a Model of Ischemic Stroke

Animal ModelTreatmentDosageOutcome MeasureResultCitation
Middle Cerebral Artery Occlusion (MCAO) in miceThis compound (intraperitoneal injection)5 mg/kgInfarct Volume (TTC staining)Significant decrease in infarct volume compared to the saline group.[1][2][3]
Neurological Deficits (mNSS, grip strength, rotarod test)Attenuated behavioral deficits.[1][2][3]
Microglial Activation (Immunofluorescence)Attenuated activation of microglia in the ischemic penumbra.[1]
Pro-inflammatory Cytokine Expression (RT-PCR, Western blotting)Reduced expression of inflammatory cytokines in the ischemic penumbra.[1]
Ischemia and reperfusion in ratsThis compoundNot specifiedNeurological ScoreDecreased brain injury-related neurological score.[6][7][8]
Brain InfarctionDecreased brain infarction.[6][7][8]
Cerebral EdemaDecreased cerebral edema.[6][7][8]
Angiogenesis (CD34, VEGF, Ang-1, Tie-2, CD-31 expression)Promoted angiogenesis in the ischemia-damaged brain.[6][7][8]

Table 3: In Vivo Efficacy of this compound in a Model of Chronic Unpredictable Stress

Animal ModelTreatmentDosageOutcome MeasureResultCitation
Chronic Unpredictable Stress (CUS) in miceThis compound (oral administration)20-60 mg/kgDepressive-like behavior (Forced Swim Test)Decreased depression-like behavior.[9][10]
Anxiety-like behavior (Open Field Test, Elevated Plus Maze)Decreased behavioral anxiety.[9][10]
Memory Deficits (Y-maze)Markedly improved memory deficits.[9][10]
40, 60 mg/kgSerum Corticosterone LevelsDecreased elevated serum corticosterone levels.[9]
20-60 mg/kgBrain Serotonin Levels (Frontal cortex, striatum, hippocampus)Reversed diminished serotonin levels.[9]
40, 60 mg/kgBrain Noradrenaline Levels (Striatum)Raised noradrenaline levels.[9][10]
60 mg/kgBrain Dopamine Levels (Frontal cortex)Restored dopamine levels.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro Neuroinflammation Model

1. Cell Culture and Treatment:

  • Primary microglia are isolated from 1-day-old C57/BL6J mice.[1][2]

  • Cells are cultured in appropriate media and stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.[1][2]

  • This compound is dissolved in a suitable solvent and added to the cell culture at various concentrations (e.g., 5, 10, 20, 30 µM) for a specified duration (e.g., 24 hours).[1][2]

2. Cell Viability Assay (CCK-8):

  • After treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well.[1][2][3]

  • The plate is incubated for a specified time, and the absorbance is measured at a specific wavelength to determine cell viability.[1][2]

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.[1]

  • Real-Time PCR (RT-PCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and used for quantitative PCR to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., iNOS, TNF-α, IL-1β, IL-6).[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The protein concentrations of pro-inflammatory cytokines in the culture supernatant are quantified using specific ELISA kits.[1]

In Vivo Ischemic Stroke Model

1. Animal Model:

  • Focal cerebral ischemia is induced in adult male C57/BL6J mice or rats by Middle Cerebral Artery Occlusion (MCAO).[1][2][6][7][8]

2. Drug Administration:

  • This compound (e.g., 5 mg/kg) or an equal volume of saline is administered intraperitoneally after MCAO.[1][2]

3. Assessment of Brain Injury:

  • Infarct Volume Measurement: Three days after MCAO, brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[1][2][3][6][7][8]

4. Behavioral Tests:

  • A series of behavioral tests are conducted to assess neurological deficits, including:

    • Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.[1][3]

    • Grip Strength Test: Measures muscle strength.[1][3]

    • Rotarod Test: Assesses motor coordination and balance.[1][3]

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of key intracellular signaling pathways. The PI3K/Akt/NF-κB pathway has been identified as a critical mediator of its anti-inflammatory effects.

PI3K/Akt/NF-κB Signaling Pathway in Neuroinflammation

In the context of neuroinflammation, activated microglia release pro-inflammatory cytokines. This compound has been shown to suppress this inflammatory cascade by inhibiting the PI3K/Akt/NF-κB signaling pathway.[1]

PI3K_Akt_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt Phosphorylates IκBα IκBα Akt->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, iNOS) Nucleus->Proinflammatory_Cytokines Induces Transcription Inflammation Neuroinflammation Proinflammatory_Cytokines->Inflammation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound inhibits neuroinflammation by suppressing the PI3K/Akt/NF-κB pathway.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in an in vitro model of neuroinflammation.

in_vitro_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis start Primary Microglia Isolation culture Cell Culture start->culture lps LPS Stimulation culture->lps This compound This compound Treatment lps->this compound viability Cell Viability Assay (CCK-8) This compound->viability cytokines Cytokine Measurement (ELISA, RT-PCR) This compound->cytokines no_assay NO Assay (Griess) This compound->no_assay western_blot Western Blot (Signaling Proteins) This compound->western_blot analysis Statistical Analysis viability->analysis cytokines->analysis no_assay->analysis western_blot->analysis interpretation Interpretation of Results analysis->interpretation

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.

Experimental Workflow for In Vivo Studies

This diagram outlines the general procedure for assessing the neuroprotective effects of this compound in an animal model of ischemic stroke.

in_vivo_workflow cluster_animal_model Animal Model & Treatment cluster_assessment Post-Treatment Assessment cluster_data_analysis Data Analysis mcao MCAO Surgery treatment This compound/Saline Administration mcao->treatment behavioral Behavioral Tests treatment->behavioral histology Histological Analysis (TTC Staining) treatment->histology biochemical Biochemical Assays (ELISA, Western Blot) treatment->biochemical stats Statistical Analysis behavioral->stats histology->stats biochemical->stats conclusion Conclusion on Neuroprotective Efficacy stats->conclusion

Caption: Workflow for in vivo validation of this compound's neuroprotective effects.

Conclusion

The compiled evidence strongly supports the neuroprotective properties of this compound across multiple preclinical models. Its ability to attenuate neuroinflammation, reduce oxidative stress, and improve neurological outcomes highlights its potential as a therapeutic candidate for neurodegenerative diseases and ischemic stroke. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound as a novel neuroprotective agent.

References

Fraxetin's Anti-Inflammatory Prowess: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fraxetin, a naturally occurring coumarin, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive cross-validation of this compound's anti-inflammatory mechanisms, juxtaposed with other well-established anti-inflammatory agents. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Comparative Analysis of Anti-Inflammatory Activity

To contextualize the anti-inflammatory efficacy of this compound, this section presents a comparative summary of its in vitro activity against a panel of natural and synthetic anti-inflammatory compounds. The data, presented in the tables below, highlights the half-maximal inhibitory concentrations (IC50) against key inflammatory mediators and enzymes.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Key Mechanistic Target(s)
This compoundData not consistently availableNF-κB, MAPK, JAK/STAT
Curcumin11.0 ± 0.59[1]NF-κB, MAPK, JAK/STAT
Quercetin-NF-κB, MAPK

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) in LPS-Stimulated Macrophages

CompoundTarget CytokineInhibition DataKey Mechanistic Target(s)
This compoundTNF-α, IL-6Dose-dependent reductionNF-κB, MAPK, JAK/STAT
CurcuminIL-683% reduction at 20 µM[2]NF-κB, MAPK, JAK/STAT
QuercetinTNF-α, IL-6Significant inhibition up to 50 µM[3]NF-κB, MAPK
DexamethasoneTNF-α, IL-680-90% suppression at 100-1000 nM[4]Glucocorticoid Receptor

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Ibuprofen12[5]80[5]0.15 (Non-selective)[5]
This compoundData not availableData not available-
CurcuminData not availableData not available-
QuercetinData not availableData not available-

Signaling Pathways in Inflammation: A Visual Guide

The anti-inflammatory effects of this compound and its counterparts are mediated through the modulation of complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these key pathways.

Fraxetin_Anti_inflammatory_Pathways cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKK MAPKKs (MKK3/4/6/7) TAK1->MAPKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->ProInflammatory_Genes MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P AP1->Nucleus Translocation AP1->ProInflammatory_Genes Cytokines Cytokines JAK JAKs Cytokines->JAK STAT STATs JAK->STAT P STAT->Nucleus Translocation STAT->ProInflammatory_Genes Inflammation Inflammatory Response This compound This compound This compound->IKK This compound->MAPK This compound->JAK ProInflammatory_Genes->Inflammation

Caption: this compound's multi-target anti-inflammatory mechanism.

Experimental_Workflow Start RAW 264.7 Cell Culture Pretreatment Pre-treatment with this compound or Alternatives Start->Pretreatment Stimulation LPS Stimulation (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA Griess Griess Assay for NO Supernatant->Griess Western_Blot Western Blot for p-p65, p-p38, etc. Cell_Lysate->Western_Blot

Caption: Experimental workflow for assessing anti-inflammatory effects.

Detailed Experimental Protocols

For the purpose of reproducibility and cross-validation, detailed protocols for key in vitro anti-inflammatory assays are provided below.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in murine macrophages, a standard model for screening anti-inflammatory compounds.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours.

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

    • Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

    • Incubate the cells for the desired time period (e.g., 24 hours for cytokine and nitric oxide measurements).

  • Post-Stimulation Analysis:

    • After incubation, collect the cell culture supernatant for analysis of secreted inflammatory mediators (e.g., TNF-α, IL-6, NO).

    • Lyse the remaining cells to extract total protein for Western blot analysis of intracellular signaling proteins.

Western Blot for Phosphorylated NF-κB p65

This protocol details the detection of the activated form of the NF-κB p65 subunit, a key indicator of NF-κB pathway activation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., anti-phospho-p65 (Ser536)) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phosphorylated p65 signal to a loading control such as β-actin or total p65.

ELISA for TNF-α and IL-6

This protocol describes the quantification of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.

  • Plate Preparation:

    • Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.

    • Wash the plate with wash buffer (PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Add serial dilutions of recombinant TNF-α or IL-6 standards and the collected cell culture supernatants to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α or IL-6.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α or IL-6 in the samples based on the standard curve.

References

Fraxetin's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of Fraxetin, a natural coumarin compound, across various cancer cell lines. The information presented herein is curated from multiple scientific studies to support research and development efforts in oncology.

Quantitative Efficacy of this compound

This compound has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined in numerous studies. The table below summarizes the IC50 values of this compound in different cancer cell lines, providing a basis for comparative assessment of its efficacy.

Cancer TypeCell LineIC50 (µM)Citation
Breast Cancer MCF-7Not explicitly defined, but significant inhibition at 20, 40, and 60 µM
Colon Cancer HT29Not specified, but apoptosis induced[1]
HCT116Not specified, but apoptosis induced[1]
Hepatocellular Carcinoma Huh7~20[2]
Hep3B~50[2]
Non-Small-Cell Lung Cancer HCC82720.12[3][4]
H165022.45[3][4]
A549Significant inhibition[4]
H460Significant inhibition[4]
PC-9Significant inhibition[4]
H1975Significant inhibition[4]
Glioma U251Concentration-dependent inhibition
Melanoma FM55P32.42 ± 4.21[3][5][6]
FM55M246.04 ± 4.17[3][5][6]
A37544.03 ± 12.02[3][5][6]
SK-MEL 2873.16 ± 7.38[3][5][6]
Prostate Cancer DU14541.3[6]
Pancreatic Cancer PANC-1Not specified, but apoptosis induced[7]
Patu8988Not specified, but apoptosis induced[7]
Endometrial Cancer RL95-2Not specified, but apoptosis induced[3]

Mechanisms of Action: A Multi-faceted Approach

This compound exerts its anti-cancer effects through the modulation of several key cellular processes, primarily by inducing apoptosis (programmed cell death) and inhibiting metastasis.

Induction of Apoptosis

This compound promotes apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In breast cancer MCF-7 cells, this compound upregulates the expression of Fas and Fas Ligand (FasL), key components of the extrinsic pathway. It also modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in breast, colon, and non-small cell lung cancer cell lines.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, a critical step in the intrinsic apoptotic pathway.[1][7][8] Furthermore, this compound treatment results in the activation of caspases, the executioners of apoptosis, and the cleavage of PARP in glioma cells.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the invasion and migration of cancer cells. In glioma cells, this compound treatment leads to a dose-dependent downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated by its influence on several critical intracellular signaling pathways that regulate cell proliferation, survival, and motility.

Fraxetin_Signaling_Pathways cluster_this compound This compound This compound This compound JAK_STAT JAK/STAT3 This compound->JAK_STAT Inhibits PI3K_Akt PI3K/Akt This compound->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK Inhibits Estrogen_Signaling Estrogen Signaling This compound->Estrogen_Signaling Inhibits Apoptosis ↑ Apoptosis JAK_STAT->Apoptosis Proliferation ↓ Proliferation JAK_STAT->Proliferation Metastasis ↓ Metastasis JAK_STAT->Metastasis PI3K_Akt->Apoptosis PI3K_Akt->Proliferation MAPK_ERK->Proliferation Estrogen_Signaling->Proliferation

Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.

This compound has been shown to inhibit the JAK/STAT3 signaling pathway in glioma and non-small-cell lung cancer cells.[4] This pathway is often constitutively active in many cancers and plays a crucial role in cell proliferation and survival. This compound also downregulates the PI3K/Akt and MAPK/ERK pathways, which are central to regulating cell growth, proliferation, and survival in various cancers, including prostate and breast cancer.[9] In hormone-responsive breast cancer, this compound has been found to inhibit the estrogen signaling pathway.[9]

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed protocols for the key experimental assays are provided below.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the efficacy of this compound in cancer cell lines.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis A Cancer Cell Line Culture B This compound Treatment (Varying Concentrations) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assays (DAPI, Flow Cytometry, Western Blot) B->D E Metastasis Assays (Transwell, Wound Healing) B->E F Gene Expression Analysis (RT-PCR) B->F G IC50 Determination C->G H Quantification of Apoptosis D->H I Measurement of Migration/Invasion E->I J Analysis of Gene Expression Levels F->J

Caption: A generalized workflow for in vitro evaluation of this compound's anti-cancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[3][8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection by DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.

  • Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes.[11]

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS) for 10 minutes to allow DAPI to enter the nucleus.[11]

  • DAPI Staining: Incubate the cells with DAPI staining solution (e.g., 1 µg/mL in PBS) for 5-10 minutes in the dark.[11]

  • Washing and Mounting: Wash the cells with PBS to remove excess stain and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained, while normal nuclei will be larger and evenly stained.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in a lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[7] The band intensity corresponds to the protein expression level.

Transwell Migration Assay

The Transwell assay is used to assess the migratory capacity of cancer cells in response to a chemoattractant.

Protocol:

  • Cell Preparation: Culture cells to near confluency and then starve them in serum-free medium for several hours.

  • Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.

  • Cell Seeding: Seed the starved cells in serum-free medium into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a specific period (e.g., 24 hours) to allow for cell migration through the membrane.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain them with a dye such as crystal violet.[12][13]

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Wound Healing (Scratch) Assay

The wound healing assay is another method to evaluate collective cell migration.

Protocol:

  • Monolayer Formation: Grow cells in a culture plate until they form a confluent monolayer.

  • Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[4][14]

  • Washing: Gently wash the cells with medium to remove any detached cells.

  • Incubation and Imaging: Add fresh medium and incubate the plate. Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

  • Analysis: Measure the width of the wound at different time points to determine the rate of wound closure, which reflects the migratory ability of the cells.

RT-PCR for Gene Expression Analysis

Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the expression levels of specific genes, such as Fas and FasL.

Protocol:

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the target cDNA (e.g., for Fas and FasL) and a housekeeping gene (as an internal control) using specific primers in a PCR reaction.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel.

  • Visualization and Quantification: Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide). The intensity of the bands reflects the initial amount of mRNA.[15]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is a quantitative method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Harvesting and Washing: Collect both adherent and floating cells, wash them with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[1]

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

This guide offers a consolidated overview of this compound's efficacy and mechanisms of action in various cancer cell lines, supported by experimental data and detailed protocols. It is intended to serve as a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

Fraxetin's Synergistic Potential in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with a growing emphasis on combination therapies to enhance efficacy and overcome drug resistance. Fraxetin, a natural coumarin compound, has garnered significant interest for its potential synergistic effects when paired with established anticancer drugs. This guide provides a comprehensive comparison of this compound's performance in combination with various chemotherapeutic agents, supported by experimental data, detailed protocols, and visual pathway analysis.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of this compound in combination with various anticancer drugs have been evaluated across different cancer cell lines. The following tables summarize the key quantitative data from these studies, primarily focusing on the half-maximal inhibitory concentration (IC50) and the nature of the interaction.

Anticancer Drug Cancer Type Cell Line(s) This compound IC50 (µM) Anticancer Drug IC50 Combination Effect Reference
CisplatinMalignant MelanomaFM55P, FM55M2, A375, SK-MEL-2832.42 - 73.16Varies by cell lineAdditive[1][2]
MitoxantroneMalignant MelanomaFM55P, FM55M2, A375, SK-MEL-2832.42 - 73.16Varies by cell lineAdditive[1][2]
DocetaxelMalignant MelanomaFM55P, FM55M2, A375, SK-MEL-2832.42 - 73.16Varies by cell lineAntagonistic[1][2]
GemcitabinePancreatic CancerPANC-1, Patu8988Not specifiedNot specifiedEnhances Sensitivity[3][4]
5-Fluorouracil (5-FU)Colon CancerHCT116 (including 5-FU resistant)Not specifiedNot specifiedSynergistic[5]
IrinotecanColon CancerHCT116Not specifiedNot specifiedSynergistic[5]
MAPK Inhibitors (U0126, SP600125)Hepatocellular CarcinomaHuh7, Hep3B20 (Huh7), 50 (Hep3B)20 µMSynergistic[6]

Note: The IC50 values for this compound and the combined drugs can vary depending on the specific cell line and experimental conditions. An 'additive' effect implies that the combined effect is equal to the sum of the individual effects, while 'synergistic' indicates a greater-than-additive effect. 'Antagonistic' means the combined effect is less than the sum of the individual effects.

Signaling Pathways and Mechanisms of Synergy

This compound's synergistic activity is often attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

This compound and Gemcitabine in Pancreatic Cancer: Targeting the STAT3 Pathway

In pancreatic cancer, this compound has been shown to enhance the antitumor efficacy of gemcitabine by inhibiting the STAT3 signaling pathway.[3][4] This pathway is often constitutively activated in pancreatic tumors, promoting cell proliferation, survival, and angiogenesis. This compound's inhibition of STAT3, in conjunction with gemcitabine's cytotoxic effects, leads to a more potent anticancer response.

Fraxetin_Gemcitabine_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_dimer->Gene_Transcription translocation Growth_Factor Growth Factor Growth_Factor->Receptor This compound This compound This compound->STAT3 inhibits Gemcitabine Gemcitabine DNA_Damage DNA Damage & Apoptosis Gemcitabine->DNA_Damage

Caption: this compound enhances gemcitabine's effect by inhibiting the STAT3 signaling pathway.

Experimental Workflows

The determination of synergistic, additive, or antagonistic interactions between this compound and anticancer drugs is crucial. Isobolographic analysis is a widely accepted method for this purpose.

Isobolographic Analysis Workflow

This method graphically represents the interaction between two drugs. The doses of each drug required to produce a specific effect (e.g., 50% cell inhibition) are plotted on the x and y axes. A line connecting these two points represents the line of additivity. Experimental data points falling below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.

Isobolographic_Analysis_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation A Determine IC50 of This compound alone C Treat cells with combinations of this compound and Anticancer Drug at fixed ratios A->C E Construct Isobologram: Plot individual IC50 values A->E B Determine IC50 of Anticancer Drug alone B->C B->E D Calculate experimental IC50 for the drug combination C->D G Plot experimental combination IC50 on the isobologram D->G F Draw Line of Additivity E->F F->G H Point below line: Synergy G->H if I Point on line: Additivity G->I if J Point above line: Antagonism G->J if

Caption: Workflow for determining drug interaction using isobolographic analysis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are the generalized methodologies for the key experiments cited in the studies.

Cell Viability and IC50 Determination (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, the anticancer drug, or their combination for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Isobolographic Analysis
  • IC50 Determination: The IC50 values for this compound and the anticancer drug are determined individually as described above.

  • Combination Studies: Cells are treated with combinations of the two drugs at fixed ratios (e.g., based on their IC50 ratios).

  • Experimental IC50 Calculation: The IC50 for the drug combination is determined experimentally from the dose-response curve of the combination treatment.

  • Isobologram Construction: An isobologram is constructed by plotting the IC50 of this compound on the y-axis and the IC50 of the anticancer drug on the x-axis. A straight line connecting these two points represents the line of additivity.

  • Interaction Determination: The experimental IC50 of the combination is plotted on the isobologram. Its position relative to the line of additivity determines the nature of the interaction (synergy, additivity, or antagonism). The Combination Index (CI) can also be calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Current Gaps in Research

While promising data exists for this compound's synergy with several anticancer drugs, there is a notable lack of research on its combined anticancer effects with doxorubicin and paclitaxel . Although one study investigated this compound's protective effects against doxorubicin-induced cardiotoxicity, its synergistic potential in killing cancer cells remains unexplored. Future research should focus on evaluating these combinations to broaden the potential clinical applications of this compound in oncology.

Conclusion

This compound demonstrates significant potential as a synergistic agent in combination with various anticancer drugs, including cisplatin, mitoxantrone, gemcitabine, 5-fluorouracil, and irinotecan. Its ability to modulate key signaling pathways, such as the STAT3 pathway, provides a mechanistic basis for its enhancing effects. The additive and synergistic interactions observed in preclinical studies warrant further investigation to translate these findings into effective clinical strategies. The provided data and protocols serve as a valuable resource for researchers and drug development professionals aiming to harness the full therapeutic potential of this compound in combination cancer therapy.

References

Unmasking Fraxetin's Molecular Allies: A Guide to Proteomic Target Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying the direct binding targets of a bioactive compound like fraxetin is a critical step in understanding its mechanism of action and advancing its therapeutic potential. While computational methods provide valuable predictions, experimental confirmation is paramount. This guide compares key proteomic technologies for identifying and validating this compound's protein binding partners, providing a framework for robust target discovery.

This compound, a natural coumarin compound, has demonstrated a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] Network pharmacology and molecular docking studies have predicted several potential protein targets, such as AKT1, SRC, and EGFR, and implicated signaling pathways like PI3K-AKT and MAPK in its mode of action.[3][4][5] However, direct experimental evidence of these binding interactions is essential for validation. This guide explores and compares state-of-the-art proteomic approaches that can be employed to definitively identify the proteins that this compound directly binds to within a complex biological system.

Comparing Proteomic Approaches for Target Identification

Several powerful proteomic techniques can be utilized to identify the direct binding targets of small molecules like this compound. These methods can be broadly categorized into label-free and label-based approaches. Given the potential for chemical labels to interfere with the binding of natural products, this guide focuses on label-free techniques, which are often more suitable for initial target discovery.[6]

Technique Principle Advantages Disadvantages Typical Quantitative Data
Drug Affinity Responsive Target Stability (DARTS) Ligand binding stabilizes a protein, making it more resistant to proteolytic degradation.[7][8]- No chemical modification of the small molecule required.- Relatively simple and cost-effective workflow.[9][10]- May not be suitable for very weak interactions.- Optimization of protease concentration and digestion time is critical.- Fold change in protein abundance in the presence vs. absence of the drug after proteolysis.
Cellular Thermal Shift Assay (CETSA) The binding of a ligand increases the thermal stability of its target protein.[11][12]- Applicable in intact cells and tissues, providing physiological context.[13]- No need for compound immobilization or labeling.[14]- Requires specific antibodies for validation by Western blot.- Mass spectrometry-based CETSA (TPP) can be complex and costly.- Thermal shift (ΔTm) in the melting temperature of the protein.- Isothermal dose-response curves to determine binding affinity.
Affinity Chromatography-Mass Spectrometry (AC-MS) A chemically modified version of the small molecule (probe) is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[15][16]- Can capture both strong and weak interactions.- Can be used to purify target proteins for further characterization.- Requires chemical synthesis of a probe, which may alter binding activity.- Risk of identifying non-specific binders to the linker or matrix.- Enrichment ratios of proteins in the pulldown vs. control.- Dissociation constants (Kd) from affinity measurements.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are summarized protocols for DARTS and CETSA, two of the most promising label-free methods for this compound target identification.

Drug Affinity Responsive Target Stability (DARTS) Protocol

The DARTS method leverages the principle that a protein bound to a small molecule is more resistant to protease digestion.[7]

  • Cell Lysate Preparation: Prepare a native protein lysate from cells of interest (e.g., cancer cell line treated with this compound).

  • Drug Incubation: Incubate aliquots of the cell lysate with this compound at various concentrations and a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time to allow for protein digestion.[10]

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Protein Separation and Identification:

    • For candidate validation (Western Blot): Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against a predicted target (e.g., AKT1). A stronger band in the this compound-treated lane compared to the control indicates protection from digestion.

    • For unbiased discovery (Mass Spectrometry): Separate the entire proteome by SDS-PAGE or through liquid chromatography. Analyze the protein bands or fractions by mass spectrometry to identify proteins that are more abundant in the this compound-treated samples.[17]

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is based on the ligand-induced thermal stabilization of target proteins.[11]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification:

    • For candidate validation (Western Blot): Analyze the soluble fractions by Western blot using an antibody for a predicted target. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

    • For proteome-wide analysis (Thermal Proteome Profiling - TPP): Digest the soluble proteins from each temperature point and analyze them by quantitative mass spectrometry. Proteins that show a significant thermal shift upon this compound treatment are identified as potential targets.[2]

Visualizing Workflows and Pathways

Understanding the experimental workflow and the biological context of this compound's targets is facilitated by clear diagrams.

DARTS_Workflow cluster_preparation Sample Preparation cluster_digestion Digestion cluster_analysis Analysis Lysate Cell Lysate This compound This compound Treatment Lysate->this compound Control Vehicle Control Lysate->Control Protease Add Protease This compound->Protease Control->Protease SDS_PAGE SDS-PAGE Protease->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Discovery WB Western Blot SDS_PAGE->WB Validation

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Fraction Cells Intact Cells Fraxetin_Treat This compound Treatment Cells->Fraxetin_Treat Control_Treat Vehicle Control Cells->Control_Treat Heat Apply Temperature Gradient Fraxetin_Treat->Heat Control_Treat->Heat Lysis Lysis & Centrifugation Heat->Lysis MS_TPP Mass Spectrometry (TPP) Lysis->MS_TPP Proteome-wide WB_CETSA Western Blot Lysis->WB_CETSA Candidate

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

PI3K_AKT_Pathway This compound This compound Receptor Receptor Tyrosine Kinase (e.g., EGFR) This compound->Receptor Inhibition? AKT AKT This compound->AKT Inhibition of Phosphorylation PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PIP3->AKT PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated inhibition of the PI3K-AKT pathway by this compound.

Conclusion

Confirming the direct binding targets of this compound is a crucial step in its development as a therapeutic agent. While computational predictions offer valuable starting points, experimental validation through robust proteomic methods is indispensable. Label-free techniques such as DARTS and CETSA are particularly well-suited for this purpose as they do not require modification of the natural product. By employing these methods, researchers can generate high-confidence data on this compound's direct molecular interactions, paving the way for a more complete understanding of its mechanism of action and facilitating future drug development efforts.

References

Fraxetin: A Comparative Analysis of its Cellular Effects in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the coumarin derivative Fraxetin reveals a selective cytotoxic and modulatory activity against diseased cells while exhibiting minimal impact on normal, healthy cells. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's effects, supported by experimental data, detailed protocols, and pathway visualizations.

This compound, a naturally occurring coumarin compound, has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] This comparative guide synthesizes findings from multiple studies to contrast the effects of this compound on normal versus diseased cell models, offering insights into its therapeutic potential.

Differential Cytotoxicity: A Tale of Two Cell Types

A key observation from in vitro studies is this compound's differential cytotoxicity. While demonstrating potent anti-proliferative and pro-apoptotic effects against various cancer cell lines, it appears to have minimal adverse effects on normal cells.

For instance, high concentrations of this compound only slightly inhibited the viability of normal human keratinocyte (HaCaT) and melanocyte (HEMa-LP) cell lines.[2] Similarly, it did not exert cytotoxic effects on normal human kidney cells (MES13).[3] In stark contrast, this compound has been shown to significantly inhibit the proliferation of numerous cancer cell lines.

Table 1: Comparative Effects of this compound on Cell Viability

Cell TypeCell LineDisease ModelThis compound ConcentrationObserved EffectReference
Normal Human KeratinocytesHaCaTNormalUp to 200 µMNo significant cytotoxicity[2]
Normal Human MelanocytesHEMa-LPNormalUp to 200 µMSlight inhibition at high concentrations[2]
Normal Rat ChondrocytesPrimaryNormalUp to 100 µMNo obvious toxicity[4]
Primary Mouse MicrogliaPrimaryNormal40-50 µMDecreased viability[5]
Human Colon CancerHT-29, HCT-116CancerNot specifiedSuppressed cell viability[1]
Human Breast CancerMCF-7Cancer20, 40, 60 µMInhibition of proliferation[6]
Human Hepatocellular CarcinomaHuh7, Hep3BCancer20 µM (Huh7), 50 µM (Hep3B)Reduced proliferation by >2-fold and 2-fold respectively[7]
Human MelanomaA375, FM55P, FM55M2, SK-MEL28CancerIC50: 32.42–73.16 µMInhibited cell proliferation
Human Non-Small Cell Lung CancerHCC827, H1650CancerIC50: 20.12 µM, 22.45 µMInhibited cell growth[2]
Human GlioblastomaU251Cancer100, 200 µMInhibited proliferation[8]

Mechanistic Insights: Unraveling this compound's Mode of Action

The selective action of this compound can be attributed to its differential modulation of key cellular signaling pathways in normal versus diseased cells.

In Cancer Cells: A Multi-pronged Attack

In cancer cells, this compound induces apoptosis and inhibits proliferation through several mechanisms:

  • Induction of Apoptosis: this compound consistently upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL in colon and non-small cell lung cancer cells.[1] In breast cancer cells, it upregulates Fas and FasL, key components of the extrinsic apoptosis pathway.[6]

  • Reactive Oxygen Species (ROS) Generation: Increased intracellular ROS levels are a key factor in this compound-mediated cell death in colon, hepatocellular, and pancreatic cancer cells.[1][9]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, for instance, at the G0/G1 phase in hepatocellular carcinoma cells and the S phase in colon adenocarcinoma cells.[1][2][7]

  • Inhibition of Pro-Survival Signaling: this compound has been shown to inhibit the PI3K/Akt and JAK/STAT signaling pathways, which are often hyperactivated in cancer cells, promoting their survival and proliferation.[1]

Fraxetin_Cancer_Cell_Effects cluster_this compound This compound cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K JAK2 JAK2 This compound->JAK2 Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 Bax Bax/Bak This compound->Bax ROS ROS Generation This compound->ROS Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation STAT3 STAT3 STAT3->Proliferation JAK2->STAT3 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis ROS->Apoptosis

Caption: this compound's anti-cancer mechanism.

In Inflammatory and Neurodegenerative Models: A Protective Role

In contrast to its effects on cancer cells, this compound exhibits protective and restorative functions in models of inflammation and neurodegeneration.

  • Anti-inflammatory Effects: In microglia, the primary immune cells of the brain, this compound attenuates the expression of pro-inflammatory cytokines by modulating the PI3K/Akt/NF-κB signaling pathway.[5] In a sepsis model, it was found to inhibit the NF-κB pathway and NLRP3 inflammasome activation.[10] It also suppresses inflammatory activity in chondrocytes via the TLR4/MyD88/NF-κB pathway.[4]

  • Neuroprotection: In neuroblastoma cells exposed to toxins, this compound demonstrates neuroprotective effects by reducing oxidative stress and preventing apoptosis.[11][12][13] It has been shown to restore the glutathione redox ratio and decrease lipid peroxidation.[11]

Fraxetin_Protective_Effects cluster_this compound This compound cluster_cell Inflamed/Stressed Cell This compound This compound NFkB NF-κB Pathway This compound->NFkB Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Nrf2 Akt/Nrf2 or AMPKα/Nrf2 This compound->Nrf2 Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Apoptosis Apoptosis Inflammatory_Cytokines->Apoptosis Oxidative_Stress->Apoptosis Cell_Survival Cell Survival HO1 HO-1 Expression Nrf2->HO1 HO1->Cell_Survival Experimental_Workflow start Cell Seeding (Normal vs. Diseased) treatment This compound Treatment (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., DAPI, Annexin V) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein data Data Analysis and Comparison viability->data apoptosis->data protein->data

References

Fraxetin: A Meta-Analysis of its Therapeutic Potential in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental evidence supporting the diverse pharmacological effects of Fraxetin, a natural coumarin, reveals its significant therapeutic promise in a range of preclinical disease models. This guide synthesizes the available data on its anti-cancer, cardioprotective, neuroprotective, and anti-inflammatory properties, offering researchers, scientists, and drug development professionals a detailed comparison of its efficacy and a foundation for future clinical investigation.

This compound has demonstrated notable efficacy in preclinical studies, targeting a variety of molecular pathways implicated in cancer, cardiovascular disorders, and neuroinflammation.[1][2][3][4][5] Its therapeutic effects are largely attributed to its ability to modulate key signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT3 pathways, thereby influencing cell proliferation, apoptosis, and inflammation.[1][6]

Anti-Cancer Efficacy

In the realm of oncology, this compound has shown potent anti-tumor activity across various cancer cell lines and animal models.[1] It has been observed to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[1][7][8]

Summary of Anti-Cancer Effects in Preclinical Models
Cancer TypeModelKey FindingsReference
Breast Cancer MCF-7 cellsInhibited proliferation, induced G0/G1 cell cycle arrest, reduced p-ERK1/2 expression.[1]
Glioblastoma U251 cells, xenograft miceInhibited proliferation, invasion, and migration; reduced tumor volume and weight; decreased p-JAK2 and p-STAT3 expression.[1]
Colon Adenocarcinoma HCT116, DLD-1 cells, xenograft miceInhibited proliferation, induced S-phase arrest and intrinsic apoptosis, suppressed JAK2/STAT3 signaling.[9]
Hepatocellular Carcinoma Huh7, Hep3B cellsInhibited cell proliferation, induced cell cycle arrest and apoptosis, increased reactive oxygen species (ROS) production, disrupted mitochondrial membrane potential.[10][11]
Prostate Cancer DU145 cellsInhibited viability, proliferation, migration, and invasion; induced apoptosis; decreased PLK4, p-PI3K, and p-Akt expression.[1]
Non-Small Cell Lung Cancer HCC827, H1650 cellsInhibited cell growth with IC50 values of 20.12 µM and 22.45 µM, respectively.[7]
Pancreatic Cancer Pancreatic cancer cells, nude mouse modelsSuppressed proliferation, invasion, and migration; induced mitochondrial-dependent apoptosis; enhanced the anti-tumor efficacy of gemcitabine by antagonizing STAT3 activation.[8]
Experimental Protocol: Cell Viability Assay (MTT Assay)

A common method to assess the anti-proliferative effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are then treated with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) and incubated for a specified period (e.g., 24, 48, 72 hours).[10]

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

Cardioprotective Effects

This compound has demonstrated significant cardioprotective properties in preclinical models of myocardial infarction and cardiotoxicity.[2][12] Its mechanisms of action include reducing oxidative stress, inflammation, and ferroptosis.[2][13]

Summary of Cardioprotective Effects in Preclinical Models
ConditionModelKey FindingsReference
Myocardial Infarction Isoproterenol-induced ratsDecreased cardiac weight and cardiac markers (cTnT, CK-MB, cTnI); reduced oxidative stress biomarkers (LOOH, TBARS); increased antioxidant enzymes (CAT, SOD, GSH, GPx).[2][14]
Myocardial Infarction Male Wistar ratsReduced infarct size; decreased serum LDH activity, Fe2+, and MDA levels; increased GSH and GPX4 levels.[13]
Doxorubicin-Induced Cardiotoxicity Doxorubicin-treated ratsDecreased serum CK-MB, LDH, troponin I, and NT-pro BNP; reduced MDA levels; increased total antioxidant capacity and Nrf2 content in cardiac tissues.[12]
Experimental Protocol: Induction of Myocardial Infarction in Rats
  • Animal Model: Male Wistar rats are commonly used.

  • Induction Agent: Isoproterenol (ISO) is administered to induce myocardial infarction. A typical protocol involves subcutaneous injection of ISO (e.g., 85 mg/kg) for two consecutive days.

  • This compound Treatment: this compound is administered orally or via injection, typically as a pre-treatment before ISO administration.

  • Assessment: After the experimental period, various parameters are assessed, including electrocardiogram (ECG) recordings, cardiac marker enzyme levels in serum (e.g., CK-MB, LDH, troponins), and histopathological examination of the heart tissue.

Neuroprotective and Anti-Neuroinflammatory Effects

This compound has shown promise in alleviating neuroinflammation and protecting against ischemic brain injury.[3][15] It effectively suppresses the activation of microglia, the primary immune cells of the central nervous system, and reduces the production of pro-inflammatory cytokines.[3][15]

Summary of Neuroprotective Effects in Preclinical Models
ConditionModelKey FindingsReference
Ischemic Stroke Lipopolysaccharide (LPS)-activated primary microglia, MCAO mouse modelInhibited the expression of proinflammatory cytokines (iNOS, TNF-α, IL-1β, IL-6); suppressed the PI3K/Akt/NF-κB signaling pathway; attenuated ischemic brain injury and behavioral deficits.[3][15]
Chronic Unpredictable Stress Mouse modelDecreased depression-like and anxiety-like behaviors; improved memory deficits; reversed diminished serotonin and norepinephrine levels in various brain regions.[16][17][18]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Model: Male C57/BL6J mice are frequently used.

  • Surgical Procedure: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using an intraluminal filament. The filament is advanced into the internal carotid artery to block the origin of the MCA.

  • This compound Administration: this compound (e.g., 5 mg/kg) or a vehicle is administered intraperitoneally after the MCAO procedure.[15]

  • Outcome Measures: Neurological deficits are assessed using behavioral tests. Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. The expression of inflammatory markers and microglia activation in the ischemic penumbra are examined using techniques like real-time PCR, western blotting, and immunofluorescence staining.[15]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways.

Fraxetin_Anti_Cancer_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway This compound This compound p_JAK2 p-JAK2 This compound->p_JAK2 p_PI3K p-PI3K This compound->p_PI3K p_Akt p-Akt This compound->p_Akt p_ERK p-ERK1/2 This compound->p_ERK JAK2 JAK2 JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_JAK2->STAT3 Nucleus_STAT STAT3 (in Nucleus) p_STAT3->Nucleus_STAT Nuclear Translocation Gene_Expression_STAT Gene Expression (Proliferation, Survival) Nucleus_STAT->Gene_Expression_STAT Transcription PI3K PI3K PI3K->p_PI3K Activation Akt Akt Akt->p_Akt Phosphorylation p_PI3K->Akt Proliferation_Survival_Akt Cell Proliferation & Survival p_Akt->Proliferation_Survival_Akt Downstream Effects MAPK MAPK ERK ERK1/2 MAPK->ERK ERK->p_ERK Phosphorylation Proliferation_MAPK Cell Proliferation p_ERK->Proliferation_MAPK Downstream Effects

Caption: this compound's anti-cancer mechanism.

Fraxetin_Cardioprotective_Pathway cluster_Oxidative_Stress Oxidative Stress Pathway cluster_Ferroptosis Ferroptosis Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Nrf2 Nrf2 This compound->Nrf2 GPX4 GPX4 This compound->GPX4 HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) HO1->Antioxidant_Enzymes Induces Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: this compound's cardioprotective mechanism.

Fraxetin_Neuroprotective_Pathway cluster_Neuroinflammation Neuroinflammation Pathway This compound This compound Microglia_Activation Microglia Activation This compound->Microglia_Activation PI3K_Akt_NFkB PI3K/Akt/NF-κB Signaling This compound->PI3K_Akt_NFkB Microglia_Activation->PI3K_Akt_NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) PI3K_Akt_NFkB->Proinflammatory_Cytokines Induces

Caption: this compound's neuroprotective mechanism.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for further therapeutic development. Its multifaceted pharmacological activities, targeting key pathological processes in various diseases, highlight its potential as a lead compound. Future research should focus on optimizing its pharmacokinetic properties to enhance bioavailability and conducting rigorous clinical trials to validate its efficacy and safety in human populations. The detailed mechanisms of action elucidated in these preclinical studies provide a solid foundation for the rational design of such clinical investigations.

References

Safety Operating Guide

Proper Disposal of Fraxetin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Fraxetin, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for minimizing risks and ensuring compliance with safety regulations.

This compound is a coumarin compound with various biological activities.[1] Like many research chemicals, it possesses specific hazards that necessitate careful handling from acquisition through disposal.

Hazard Identification and Safety Data

Before handling this compound, it is crucial to be aware of its associated hazards. This substance is classified as harmful and requires specific precautions.[2][3][4][5]

Table 1: this compound Hazard Classification Summary

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed[2][3][4][5]
Acute Toxicity (Dermal)H312Harmful in contact with skin[2][3][4][5]
Acute Toxicity (Inhalation)H332Harmful if inhaled[2][3][4][5]
Skin IrritationH315Causes skin irritation[2][3][4]
Eye IrritationH319Causes serious eye irritation[2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3][4]

Operational Plan: Step-by-Step Disposal Procedure

Follow this procedural guidance to ensure the safe and compliant disposal of this compound waste, including pure compound, solutions, and contaminated labware.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, comprehensive PPE is mandatory to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[4]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[4]

  • Respiratory Protection: When handling the powder form or if dust generation is possible, use a respirator or ensure work is performed in a well-ventilated area or fume hood.[2][4]

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and facilitates correct disposal.

  • Designated Waste Container: Collect all this compound waste—including unused solid material, solutions, and contaminated items (e.g., pipette tips, gloves, weighing paper)—in a dedicated, clearly labeled hazardous waste container.[6]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and explicitly list "this compound" and any other chemical constituents with their approximate concentrations.[6][7]

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong bases or strong oxidizing agents.[2]

Step 3: Spill Containment and Cleanup

In case of an accidental spill, act promptly to contain and clean the material.

  • Ensure Ventilation: Maintain adequate ventilation in the spill area.[4]

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust creation, and place it into the designated hazardous waste container.[4] For liquid spills, use an inert absorbent material like sand, sawdust, or a universal binder.[4]

  • Clean the Area: After removing the bulk of the spill, decontaminate the surface by washing it thoroughly with soap and water.[4] Collect the cleaning materials and water for disposal as hazardous waste.

Step 4: Storage and Final Disposal

The ultimate disposal of this compound must be handled professionally and in accordance with regulations.

  • Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible chemicals, while awaiting pickup.

  • Professional Disposal: this compound waste must not be disposed of with regular household garbage or poured down the drain.[2] It is classified as slightly hazardous to water, and release into the environment must be avoided.[2] Arrange for disposal through a licensed professional waste disposal service.[4]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal environmental regulations.[4]

  • Packaging: Contaminated packaging should be treated and disposed of in the same manner as the chemical product itself.[4]

Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Fraxetin_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE start->ppe collect_waste Step 2: Collect Waste in Labeled Hazardous Container ppe->collect_waste is_spill Accidental Spill? spill_cleanup Step 3: Contain and Clean Spill per Protocol is_spill->spill_cleanup Yes store_waste Step 4: Store Container in Secondary Containment is_spill->store_waste No collect_waste->is_spill spill_cleanup->store_waste professional_disposal Step 5: Arrange Pickup by Licensed Disposal Service store_waste->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for Handling Fraxetin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Fraxetin, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.

This compound is a natural coumarin derivative that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is necessary to protect against the potential hazards of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) • Respiratory Protection• Eye/Face Protection• Hand Protection• Lab Coat/Gown• NIOSH-approved N95 or higher-level respirator.• Chemical safety goggles or a face shield.• Powder-free nitrile gloves.• A disposable, low-permeability gown with a solid front and tight-fitting cuffs.
Handling Solutions • Eye/Face Protection• Hand Protection• Lab Coat/Gown• Chemical safety goggles.• Powder-free nitrile gloves.• A disposable or dedicated lab coat.
Cleaning Spills • Respiratory Protection• Eye/Face Protection• Hand Protection• Lab Coat/Gown• Shoe Covers• NIOSH-approved N95 or higher-level respirator.• Chemical safety goggles and a face shield.• Two pairs of heavy-duty nitrile gloves.• A disposable, low-permeability gown.• Disposable shoe covers.

Hazard Identification and Physical Properties

Understanding the hazards and physical properties of this compound is fundamental to its safe handling.

PropertyValue
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][2][3]
Signal Word Warning[1][3]
Solubility • DMSO: ~20 mg/mL[4], 100 mg/mL (with ultrasonic)[5], 250 mg/mL (with ultrasonic)[6]• Dimethyl formamide: ~5 mg/mL[4]• DMSO:PBS (pH 7.2) (1:10): ~0.09 mg/mL[4]
Occupational Exposure Limits (OELs) Specific OELs for this compound have not been established. It is recommended to handle it in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Fraxetin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Weigh_Compound Weigh this compound in Ventilated Area Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Dispose_Waste Dispose of Waste Properly Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spill Response:

  • Minor Spills:

    • Evacuate the immediate area and alert others.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an absorbent material such as sand or vermiculite.

    • Collect the material into a sealed container for proper disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory and notify your supervisor and institutional safety office immediately.

    • Prevent entry to the affected area.

    • Await the arrival of trained emergency response personnel.

Exposure Response:

  • After Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including unused material, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container.

  • Disposal: All this compound waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.